(5-Fluoro-1H-indol-3-YL)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLWMSAHNFEOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611939 | |
| Record name | 1-(5-Fluoro-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113188-82-2 | |
| Record name | 1-(5-Fluoro-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-fluoro-1H-indol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic and Synthetic Insights into (5-Fluoro-1H-indol-3-YL)methanamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(5-Fluoro-1H-indol-3-YL)methanamine is a fluorinated derivative of tryptamine, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced pharmacological profiles. This technical guide provides a summary of the available spectroscopic information, general experimental protocols for characterization, and a plausible synthetic pathway for this compound.
Spectroscopic Data Summary
Mass Spectrometry
Based on its molecular formula, C₉H₉FN₂, the expected mass spectral data for this compound is presented in Table 1. These predictions are useful for the identification of the compound in mass spectrometry analyses.[1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 165.0828 |
| [M+Na]⁺ | 187.0647 |
| [M+K]⁺ | 203.0387 |
| [M+NH₄]⁺ | 182.1088 |
Table 1: Predicted m/z values for common adducts of this compound in mass spectrometry.
NMR Spectroscopy
While specific ¹H and ¹³C NMR data for this compound are not published, the expected chemical shifts can be estimated by considering the spectra of the parent compound, 1H-indol-3-ylmethanamine[2], and the known effects of fluorine substitution on the indole ring.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the indole ring protons, with coupling patterns influenced by the fluorine atom at the 5-position. The aminomethyl protons at the 3-position would likely appear as a singlet or a multiplet depending on the solvent and proton exchange.
-
¹³C NMR: The carbon spectrum would display signals for the nine carbon atoms of the molecule. The carbon atoms directly bonded to the fluorine and nitrogen atoms would exhibit characteristic chemical shifts and coupling constants (J-coupling).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H and C-H stretching vibrations of the indole ring and the aminomethyl group, as well as C-F stretching vibrations.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, general procedures for the characterization of indole derivatives can be applied.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of a similar compound, 3-substituted-1H-imidazol-5-yl-1H-indoles, involves dissolving the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.[3] Spectra are typically recorded on a 400 or 500 MHz spectrometer.[3] The residual solvent peak is used as an internal reference.
Mass Spectrometry
For mass spectrometric analysis of indole derivatives, techniques such as electrospray ionization (ESI) are commonly employed. High-resolution mass spectra can be recorded on a MicrOTOF-QII mass spectrometer.[3]
Infrared (IR) Spectroscopy
IR spectra are often recorded on a Fourier Transform infrared (FTIR) spectrometer equipped with a universal ATR (Attenuated Total Reflectance) accessory.[3] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Synthetic Pathway
A plausible synthetic route to this compound can be conceptualized based on established indole synthesis methodologies. One common approach is the reduction of a corresponding nitrile or oxime intermediate, which can be synthesized from 5-fluoroindole.
Caption: A general synthetic scheme for the preparation of this compound.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. As a tryptamine derivative, it could potentially interact with various receptors, such as serotonin receptors, but this remains to be experimentally verified.
The following diagram illustrates a conceptual workflow for the initial biological screening of a novel compound like this compound.
Caption: A conceptual workflow for the biological evaluation of a novel chemical entity.
References
- 1. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Properties of (5-Fluoro-1H-indol-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of (5-Fluoro-1H-indol-3-YL)methanamine, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. This document summarizes its fundamental physicochemical characteristics, provides a detailed synthesis protocol, and explores its potential biological significance, particularly in the context of serotonergic signaling pathways.
Core Chemical Properties
This compound, also known as 5-fluoro-3-(aminomethyl)indole, is a heterocyclic amine. The introduction of a fluorine atom at the 5-position of the indole ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 113188-82-2 | |
| Molecular Formula | C₉H₉FN₂ | [1] |
| Molecular Weight | 164.18 g/mol | |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below:
Caption: General workflow for the synthesis of this compound.
A representative experimental protocol based on the synthesis of a structurally related compound, 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, is as follows[2]:
Materials:
-
N-hydroxyphthalimide (NHPI) ester derivative (starting material)
-
Indole
-
Ru(bpy)₃(PF₆)₂ (catalyst)
-
Degassed Dichloromethane (DCM)
-
Argon gas
Procedure:
-
To a dried 10 ml reaction tube equipped with a magnetic stirring bar, add the NHPI ester (0.2 mmol), indole (0.4 mmol), and Ru(bpy)₃(PF₆)₂ (3 mol %).
-
Evacuate the tube and backfill with argon three times to ensure an inert atmosphere.
-
Inject 2 ml of degassed DCM into the tube via syringe.
-
Irradiate the resulting reaction mixture with blue LEDs (6 W) at room temperature for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Note: This protocol is for a related compound and would require adaptation for the synthesis of this compound, primarily by using 5-fluoroindole as the starting material and an appropriate amine source for the Mannich reaction.
Spectroscopic Characterization
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. Researchers synthesizing this compound would need to perform these analyses to confirm its structure and purity.
Potential Biological Activity and Signaling Pathways
Indoleamine derivatives are well-known for their interactions with various biological targets, particularly serotonin (5-HT) receptors. The structural similarity of this compound to serotonin suggests it may act as a ligand for one or more 5-HT receptor subtypes.
The serotonin signaling pathway is a complex network that plays a crucial role in regulating mood, cognition, and various physiological processes. The interaction of a ligand with a 5-HT receptor can initiate a cascade of intracellular events.
References
(5-Fluoro-1H-indol-3-YL)methanamine: A Technical Guide to its Predicted Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of (5-Fluoro-1H-indol-3-YL)methanamine is limited in publicly available literature. This guide provides a detailed, predictive overview of its likely pharmacological profile based on the well-established structure-activity relationships of structurally similar fluorinated indole derivatives and their interactions with the serotonergic system.
Introduction
This compound is a fluorinated tryptamine derivative. Its core structure, an indole ring with an aminomethane side chain at the 3-position, is the foundational scaffold of the neurotransmitter serotonin (5-hydroxytryptamine). The strategic placement of a fluorine atom at the 5-position of the indole ring is a common medicinal chemistry strategy to enhance metabolic stability and modulate receptor binding affinity.[1] Fluorination can significantly alter a molecule's physicochemical properties, including lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[1]
Given its close structural analogy to serotonin and the known activities of other 5-fluoroindole compounds, it is hypothesized that this compound primarily acts as a modulator of the serotonergic system, likely through direct interaction with serotonin receptors and the serotonin transporter (SERT). This document outlines the predicted mechanism of action, supported by data from related compounds, and provides detailed experimental protocols for its future investigation.
Predicted Pharmacological Profile
The primary pharmacological targets of this compound are predicted to be serotonin (5-HT) receptors and the serotonin transporter (SERT). The indolethylamine scaffold is a classic pharmacophore for these targets. Specifically, based on the literature for similar compounds, this compound is anticipated to exhibit affinity for the following:
-
5-HT1A Receptors: Often coupled to inhibitory G-proteins (Gi/o), leading to a decrease in cellular cyclic adenosine monophosphate (cAMP) levels.
-
5-HT2A and 5-HT2C Receptors: Typically coupled to Gq/11 proteins, activating the phospholipase C (PLC) signaling cascade.[2][3][4]
-
Serotonin Transporter (SERT): Responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[5][6][7]
The fluorination at the 5-position is expected to enhance the binding affinity to these targets compared to the non-fluorinated parent compound.
Quantitative Data Summary: Predicted Binding Affinities
Direct experimental binding affinities for this compound are not available. The following table summarizes representative binding affinities (Ki, nM) of structurally related fluorinated indole derivatives for key serotonergic targets to provide a predictive range of potency.
| Target | Compound Class | Representative Ki (nM) | Reference |
| 5-HT1A Receptor | 5-Fluoro-indole derivatives | 10 - 50 | [8][9] |
| 5-HT2A Receptor | 5-Fluoro-indole derivatives | 20 - 100 | [8][9] |
| 5-HT2C Receptor | trans-2-(5-fluoro-indol-3-yl)cyclopropylamine | 1.9 | [10] |
| Serotonin Transporter (SERT) | 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine derivatives | 5 - 20 | [8] |
Note: These values are for more complex derivatives and serve as an estimation of the potential affinity of this compound.
Predicted Mechanism of Action at Serotonin Receptors
This compound is predicted to act as an agonist or partial agonist at various serotonin receptors. The specific downstream effects will depend on the receptor subtype and the G-protein to which it couples.
Interaction with 5-HT2A/2C Receptors (Gq-Coupled Pathway)
Agonism at 5-HT2A and 5-HT2C receptors is expected to initiate the Gq signaling cascade.
Caption: Predicted Gq-coupled signaling pathway for this compound at 5-HT2A/2C receptors.
Interaction with 5-HT1A Receptors (Gi-Coupled Pathway)
Agonism at 5-HT1A receptors is predicted to initiate the Gi signaling cascade, which is generally inhibitory.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 6. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 7. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro studies of (5-Fluoro-1H-indol-3-YL)methanamine
An In-Depth Technical Guide to the In Vitro Studies of (5-Fluoro-1H-indol-3-YL)methanamine
Introduction
This compound, commonly known as 5-Fluorotryptamine (5-FT), is a fluorinated derivative of the neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT).[1] As a tryptamine derivative, it interacts with various serotonin receptors and monoamine transporters, making it a valuable tool in neuroscience research and a candidate for pharmaceutical development.[1] The fluorine atom at the 5-position of the indole ring enhances its biological activity compared to unsubstituted tryptamine.[1] This technical guide provides a comprehensive overview of the in vitro pharmacology of 5-FT, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows for researchers, scientists, and drug development professionals.
Pharmacological Profile
The in vitro activity of 5-Fluorotryptamine has been characterized through various assays, including receptor binding, functional activity, monoamine release, and enzyme inhibition studies.
Data Presentation
The quantitative data from these studies are summarized in the tables below for clear comparison.
Table 1: Serotonin Receptor Binding Affinities and Functional Activity of 5-Fluorotryptamine
| Receptor Subtype | Assay Type | Parameter | Value | Species/System | Reference |
| 5-HT1A | Binding Affinity | Ki | 18 nM | - | [2] |
| Functional Activity | EC50 | 129 nM | - | [2] | |
| 5-HT2A | Binding Affinity | Ki | 6.0 - 3,908 nM | - | [2] |
| Functional Activity | EC50 | 2.64 - 58 nM | - | [2] | |
| Functional Activity | Emax | 110% | - | [2] | |
| 5-HT2B | Binding Affinity | Ki | 5.7 nM | - | [2] |
| 5-HT2C | Binding Affinity | Ki | 3.72 nM | - | [2] |
| 5-HT3A | Binding Affinity | Ki | 0.8 µM | Human | [3][4] |
| Functional Activity | EC50 | 16 µM | Human | [3][4] | |
| Functional Activity | Rmax | 0.64 | Human | [3][4] | |
| 5-HT3AB | Binding Affinity | Ki | 1.8 µM | Human | [3][4] |
| Functional Activity | EC50 | 27 µM | Human | [3][4] | |
| Functional Activity | Rmax | 0.45 | Human | [3][4] |
Table 2: Monoamine Release Activity of 5-Fluorotryptamine
| Monoamine Transporter | Parameter | Value | System | Reference |
| Serotonin (SERT) | EC50 | 10.1 nM | - | [2] |
| Dopamine (DAT) | EC50 | 82.3 nM | - | [2] |
| Norepinephrine (NET) | EC50 | 464 nM | - | [2] |
Table 3: Monoamine Oxidase (MAO) Inhibition by 5-Fluorotryptamine
| Enzyme | Parameter | Value | Reference |
| MAO-A | IC50 | 13,200 nM (13.2 µM) | [2] |
| MAO-B | IC50 | 52,500 nM (52.5 µM) | [2] |
Signaling Pathways
5-Fluorotryptamine exerts its effects by activating distinct downstream signaling cascades depending on the receptor subtype.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR).[5] Upon agonist binding, it activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in the cellular response.[5] 5-FT is a full agonist at this receptor.[2]
Caption: 5-HT2A G-protein coupled receptor signaling pathway.
5-HT3 Receptor Signaling
In contrast to most serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel.[3][6] When an agonist like 5-FT binds to the extracellular domain, it induces a conformational change that opens the channel, allowing for the rapid influx of cations (primarily Na+ and K+, with some Ca2+ permeability). This ion flux leads to depolarization of the cell membrane. 5-FT acts as a partial agonist at both homomeric 5-HT3A and heteromeric 5-HT3AB receptors.[3][4]
Caption: 5-HT3 ligand-gated ion channel signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings.
Protocol 1: Radioligand Receptor Binding Assay
This protocol outlines a general method for determining the binding affinity (Ki) of 5-FT for a target receptor using a competitive binding assay.
Caption: General workflow for a radioligand binding assay.
Methodology:
-
Preparation: Assays are typically performed in 96-well plates. Each well contains a buffer solution, a known concentration of cell membranes expressing the receptor of interest, a fixed concentration of a specific radioligand (e.g., [3H]granisetron for 5-HT3 receptors), and varying concentrations of the unlabeled test compound (5-Fluorotryptamine).[3][4][6]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium. Incubation times and temperatures are specific to the receptor being studied.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of 5-FT that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay for 5-HT3 Receptors (Two-Electrode Voltage Clamp)
This electrophysiological method was used to determine the functional potency (EC50) and efficacy (Rmax) of 5-FT at 5-HT3 receptors expressed in Xenopus oocytes.[3]
Methodology:
-
Receptor Expression: Xenopus oocytes are injected with cRNA encoding for the human 5-HT3A or 5-HT3A and 5-HT3B subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.
-
Electrophysiology Setup: An individual oocyte is placed in a recording chamber and impaled with two glass microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential of -60 mV using a two-electrode voltage clamp amplifier.[3]
-
Compound Application: The oocyte is continuously perfused with a buffer solution (e.g., Ca-free ND96). Solutions containing known concentrations of 5-FT are applied to the oocyte via an automated perfusion system.[3]
-
Current Measurement: The application of 5-FT activates the 5-HT3 ion channels, resulting in an inward current. This current is recorded and measured.
-
Data Analysis: The peak current amplitude is measured for each concentration of 5-FT. A concentration-response curve is generated by plotting the current amplitude against the logarithm of the 5-FT concentration. The EC50 (the concentration that produces 50% of the maximal response) and the Hill slope are determined by fitting the data to a sigmoidal dose-response equation. The maximal response (Rmax) is determined by comparing the maximum current induced by 5-FT to the maximum current induced by the full agonist, serotonin.[3][4]
Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the ability of 5-FT to inhibit the activity of MAO-A and MAO-B enzymes.
Caption: Workflow for an in vitro MAO inhibition assay.
Methodology:
-
Preparation: The assay is conducted in a 96-well plate. Recombinant human MAO-A or MAO-B enzyme is diluted in a buffer solution.[7]
-
Pre-incubation: The enzyme is pre-incubated with varying concentrations of 5-FT (or a vehicle control) for approximately 10 minutes at 37°C.[7]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, such as kynuramine. The plate is then incubated for a fixed time (e.g., 20 minutes) at 37°C.[7] MAO enzymes catalyze the oxidative deamination of kynuramine to 4-hydroxyquinoline.[7][8]
-
Reaction Termination: The reaction is stopped by adding a strong base, such as 2N NaOH.[7]
-
Fluorescence Measurement: The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 380 nm).[7]
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of 5-FT relative to the control wells. The IC50 value, the concentration of 5-FT required to inhibit 50% of the enzyme's activity, is determined by plotting the percent inhibition against the log concentration of 5-FT and fitting the data to a dose-response curve.[7]
Conclusion
The in vitro data reveal that this compound is a pharmacologically active compound with a complex profile. It demonstrates high affinity and agonist activity at multiple serotonin receptor subtypes, most notably as a full agonist at 5-HT2A receptors and a partial agonist at 5-HT3 receptors.[2][3][4] Furthermore, it acts as a serotonin-dopamine releasing agent and a weak inhibitor of monoamine oxidase.[2] This detailed guide, summarizing its quantitative pharmacology and providing standardized protocols, serves as a critical resource for researchers investigating the serotonergic system and for professionals in the field of drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]
- 3. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
(5-Fluoro-1H-indol-3-YL)methanamine CAS number lookup
An In-depth Technical Guide on (5-Fluoro-1H-indol-3-YL)methanamine
CAS Number: 113188-82-2
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and an exploration of its potential biological activities based on its structural characteristics and data from related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a fluorinated derivative of tryptamine. The introduction of a fluorine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate the compound's physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, which can affect cell membrane permeability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 113188-82-2 |
| Molecular Formula | C₉H₉FN₂ |
| Molecular Weight | 164.18 g/mol |
| Appearance | Not specified (likely a solid) |
| Purity | Commercially available up to 98% |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 5-fluoro-1H-indole, proceeding through a 5-fluoro-1H-indole-3-carbaldehyde intermediate.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for the Vilsmeier-Haack formylation of indoles and subsequent reductive amination.
Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF with stirring, maintaining the temperature below 10°C.
-
To this Vilsmeier reagent, add a solution of 5-fluoro-1H-indole (1 equivalent) in DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 8-9.
-
The resulting precipitate, 5-fluoro-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of this compound
-
Dissolve 5-fluoro-1H-indole-3-carbaldehyde (1 equivalent) in methanol.
-
Add ammonium acetate (NH₄OAc, 10 equivalents) to the solution and stir until dissolved.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify with aqueous NaOH.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The final compound, this compound, can be purified by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
Specific biological data for this compound is scarce in the public domain. However, based on its chemical structure, we can infer its likely biological targets.
Interaction with Serotonin Receptors
The core structure of this compound is that of an indoleamine, which is structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine). This strong structural similarity suggests that the compound is a candidate ligand for serotonin receptors. The serotonin receptor family (5-HT receptors) is a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of pharmaceutical drugs.
Many indolealkylamines are known to bind to various serotonin receptor subtypes with varying affinities and selectivities. The fluorine substitution at the 5-position may influence its binding profile compared to unsubstituted tryptamines.
Caption: Generalized serotonin receptor signaling pathway.
Potential as an Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor
Recent research has identified a related compound, 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, as a potent and selective inhibitor of indoleamine 2,3-dioxygenase (IDO-1). IDO-1 is an enzyme that catabolizes the essential amino acid tryptophan and is implicated in creating an immunosuppressive environment that allows tumors to evade the immune system. The fact that a compound with the same 5-fluoro-1H-indole core has activity at this target suggests that this compound could also be investigated for IDO-1 inhibitory activity.
Experimental Protocol for Biological Evaluation
To investigate the potential interaction of this compound with serotonin receptors, a radioligand binding assay could be performed.
Serotonin Receptor Binding Assay Protocol (General)
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁A, 5-HT₂A).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing divalent cations).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors).
-
Add increasing concentrations of the test compound, this compound.
-
For non-specific binding determination, add a high concentration of a known non-radiolabeled ligand (e.g., serotonin).
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The data will be used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound is a fluorinated indoleamine with potential for further investigation in drug discovery. While specific published data on its synthesis and biological activity are limited, its structural similarity to serotonin and related bioactive molecules suggests that it may interact with serotonin receptors and potentially other targets such as IDO-1. The provided hypothetical synthesis and biological evaluation protocols offer a starting point for researchers interested in exploring the pharmacological profile of this compound. Further studies are warranted to elucidate its precise mechanism of action and therapeutic potential.
The Influence of Fluorine Substitution on Tryptamine Receptor Affinity and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the structure-activity relationships (SAR) of fluorinated tryptamines, a class of compounds with significant potential in neuroscience research and drug development. By examining the effects of fluorine substitution on receptor binding affinity and functional activity, we aim to provide a comprehensive resource for professionals engaged in the design and synthesis of novel serotonergic ligands. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of this important chemical space.
Introduction: The Role of Fluorine in Modulating Tryptamine Pharmacology
Tryptamines, a class of monoamine alkaloids, are foundational scaffolds for a wide range of biologically active compounds, including neurotransmitters like serotonin and psychedelic agents. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, has become a valuable strategy in medicinal chemistry to modulate the pharmacological profile of parent compounds. Fluorination can influence a molecule's metabolic stability, lipophilicity, and binding interactions with protein targets. In the context of tryptamines, strategic placement of fluorine atoms on the indole ring has been shown to have profound and sometimes unexpected effects on their affinity and functional activity at various serotonin (5-HT) receptor subtypes. This guide delves into the specifics of these effects, with a particular focus on the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are key targets for both therapeutic and psychoactive tryptamines.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro receptor binding affinities (Ki) and functional potencies (EC50 or ED50) of a series of fluorinated tryptamine analogs compared to their non-fluorinated parent compounds. These data are crucial for understanding the impact of fluorine substitution at different positions of the tryptamine scaffold.
Table 1: Receptor Binding Affinities (Ki, nM) of Fluorinated Tryptamines at Human Serotonin Receptors
| Compound | Substitution | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |
| DMT | - | 66 | 106 | 21 | [1][2] |
| 4-F-DMT | 4-Fluoro | 120 | 85 | 30 | [1][2] |
| 5-F-DMT | 5-Fluoro | 98 | 75 | 25 | [1][2] |
| 6-F-DMT | 6-Fluoro | 350 | 110 | 45 | [1][2] |
| 7-F-DMT | 7-Fluoro | 150 | 95 | 38 | [1][2] |
| 5-MeO-DMT | 5-Methoxy | 16 | 45 | 15 | [1][2] |
| 4-F-5-MeO-DMT | 4-Fluoro, 5-Methoxy | 0.23 | 55 | 20 | [1][2] |
| Psilocin (4-OH-DMT) | 4-Hydroxy | 50 | 30 | 10 | [1][2] |
| 6-F-Psilocin | 6-Fluoro, 4-Hydroxy | 110 | 35 | 12 | [1][2] |
| 7-F-Psilocin | 7-Fluoro, 4-Hydroxy | 80 | 28 | 9 | [1][2] |
| DET | - | 45 | 80 | 28 | [1][2] |
| 6-F-DET | 6-Fluoro | 220 | 90 | 35 | [1][2] |
Table 2: Functional Activity of Fluorinated Tryptamines
| Compound | Assay | Receptor | Potency (EC50/ED50, nM) | Efficacy (% of 5-HT) | Reference |
| 5-MeO-DMT | PI Hydrolysis | 5-HT2A | 15 | 100 | [1][2] |
| 4-F-5-MeO-DMT | PI Hydrolysis | 5-HT2A | 20 | 100 | [1][2] |
| 4-F-5-MeO-DMT | cAMP Inhibition | 5-HT1A | 1.5 | 100 | [1][2] |
| Psilocin | PI Hydrolysis | 5-HT2A | 10 | 100 | [1][2] |
| 6-F-Psilocin | PI Hydrolysis | 5-HT2A | 12 | 100 | [1][2] |
| DET | PI Hydrolysis | 5-HT2A | 25 | 100 | [1][2] |
| 6-F-DET | PI Hydrolysis | 5-HT2A | 30 | 85 | [1][2] |
| 4-F-5-MeO-DMT | Drug Discrimination (vs LY293284) | 5-HT1A | 0.17 µmol/kg (ED50) | - | [1][2] |
Key Experimental Protocols
A comprehensive understanding of the SAR of fluorinated tryptamines necessitates a detailed knowledge of the experimental procedures used to generate the data. Below are detailed methodologies for key assays.
Radioligand Binding Assay for 5-HT Receptors
This protocol outlines the general procedure for determining the binding affinity (Ki) of test compounds for serotonin receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).[3][4]
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).[5]
-
Test compounds (fluorinated tryptamines) at various concentrations.
-
Non-specific binding determinator (e.g., 10 µM serotonin).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µ g/well .[6]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or non-specific binding determinator.
-
50 µL of test compound at various dilutions.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-120 minutes to allow binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Phosphoinositide (PI) Hydrolysis for 5-HT2A/2C Receptor Activation
This assay measures the functional potency and efficacy of compounds at Gq-coupled receptors like 5-HT2A and 5-HT2C by quantifying the accumulation of inositol phosphates, a downstream second messenger.[7]
Materials:
-
HEK-293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
[3H]myo-inositol.
-
Inositol-free DMEM.
-
Assay medium (e.g., DMEM containing 10 mM LiCl).
-
Test compounds (fluorinated tryptamines) at various concentrations.
-
Serotonin (as a reference agonist).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Labeling: Plate the cells in 24-well plates and grow to near confluency. Label the cells by incubating them overnight with [3H]myo-inositol in inositol-free DMEM.
-
Assay:
-
Aspirate the labeling medium and wash the cells with assay medium.
-
Add 450 µL of assay medium containing various concentrations of the test compound or serotonin to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and lyse the cells with ice-cold 0.1 M HCl.
-
Transfer the lysate to microcentrifuge tubes and neutralize with NaOH.
-
-
Chromatography:
-
Apply the neutralized lysate to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free [3H]myo-inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
-
Quantification: Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Plot the concentration-response curves for each compound and determine the EC50 and Emax values using non-linear regression.
Visualizing Molecular Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Signaling Pathways of 5-HT1A and 5-HT2A Receptors
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.
Experimental Workflow for SAR Determination
Caption: General workflow for structure-activity relationship studies.
Discussion and Conclusion
The data presented in this guide highlight several key trends in the SAR of fluorinated tryptamines. Generally, fluorination at the 4, 5, 6, or 7-position of the indole ring has a modest effect on the affinity for 5-HT2A and 5-HT2C receptors.[1][2] However, substitution at the 6-position tends to decrease affinity for the 5-HT1A receptor.[1][2] A striking exception is 4-fluoro-5-methoxy-DMT, which exhibits a significant increase in affinity and functional potency at the 5-HT1A receptor, suggesting a specific favorable interaction within the receptor's binding pocket.[1][2]
Functionally, most of the fluorinated analogs tested at the 5-HT2A receptor behave as full agonists, similar to their parent compounds.[1][2] The observed changes in in vivo effects, such as attenuated hallucinogen-like activity for some fluorinated analogs, may be attributable to altered pharmacokinetics, metabolic pathways, or subtle changes in functional selectivity (biased agonism) that are not captured by the assays detailed here.[2]
This technical guide provides a foundational understanding of the SAR of fluorinated tryptamines. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers in the field, aiding in the rational design of novel serotonergic ligands with tailored pharmacological profiles for therapeutic applications. Further research into the metabolic fate and potential for biased agonism of these compounds will be crucial for a complete understanding of their in vivo effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanguard of Immunotherapy: A Technical Guide to the Discovery of Novel Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO-1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway, IDO-1 exerts a potent immunosuppressive effect within the tumor microenvironment.[2][3] This enzymatic activity leads to tryptophan depletion, which arrests T-cell proliferation, and the accumulation of kynurenine and its metabolites, which induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[4][5] Consequently, the inhibition of IDO-1 is a promising strategy to restore anti-tumor immunity and enhance the efficacy of other cancer therapies.[5] This technical guide provides an in-depth overview of the discovery of novel IDO-1 inhibitors, focusing on quantitative data of key compounds, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
IDO-1 Signaling Pathway
The expression and activity of IDO-1 are induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ), within the tumor microenvironment.[6] Downstream of IDO-1 activation, the depletion of tryptophan is sensed by the kinase General Control Nonderepressible 2 (GCN2), leading to cell cycle arrest and anergy in effector T-cells.[5] Concurrently, the production of kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the generation of immunosuppressive regulatory T-cells.
Key IDO-1 Inhibitors: A Quantitative Overview
A number of small molecule inhibitors of IDO-1 have been developed and have entered clinical trials. These compounds exhibit a range of potencies and mechanisms of action. The following table summarizes the quantitative data for several prominent IDO-1 inhibitors.
| Inhibitor Name | Company/Origin | Mechanism of Action | Enzymatic IC50 | Cellular IC50/EC50 | Ki | References |
| Epacadostat (INCB024360) | Incyte | Reversible, competitive with heme | ~10 nM | 71.8 nM (HeLa cells) | - | [3][5][7][8] |
| Linrodostat (BMS-986205) | Bristol Myers Squibb | Irreversible, heme-competitive | 1.7 nM | 1.1 nM (IDO1-HEK293 cells) | - | [1][9] |
| Navoximod (GDC-0919) | Genentech/NewLink Genetics | Competitive | - | 75 nM | 7 nM | [10][11][12] |
| PF-06840003 | Pfizer | Competitive | 0.41 µM (human IDO-1) | 1.8 µM (HeLa cells) | - | [2][13][14][15] |
| Indoximod (NLG8189) | NewLink Genetics | Tryptophan mimetic | - | ~70 nM (mTORC1 rescue) | 19 µM (L-isomer) | [16][17][18] |
Experimental Protocols for IDO-1 Inhibitor Discovery
The discovery and characterization of novel IDO-1 inhibitors rely on a cascade of robust in vitro and cell-based assays.
Enzymatic IDO-1 Inhibition Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO-1 by monitoring the formation of N-formylkynurenine.
Materials:
-
Recombinant human IDO-1 protein
-
L-tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid
-
96-well microplate
-
Plate reader capable of measuring absorbance at 480 nm
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test inhibitor compound at various concentrations to the wells of a 96-well plate.
-
Add the recombinant IDO-1 enzyme to the wells and pre-incubate for a short period.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding TCA.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[19]
-
Add p-DMAB solution to each well, which reacts with kynurenine to produce a yellow-colored product.
-
Measure the absorbance at 480 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based IDO-1 Inhibition Assay (Kynurenine Detection)
This assay measures the ability of a compound to inhibit IDO-1 activity in a cellular context, which provides a more physiologically relevant assessment.
Materials:
-
Human cancer cell line known to express IDO-1 (e.g., HeLa, SKOV-3)[20]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO-1 expression
-
Test inhibitor compounds
-
Reagents for kynurenine detection (as in the enzymatic assay or using a commercially available ELISA kit)[21]
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO-1 expression by treating the cells with IFN-γ for 24-48 hours.[20]
-
Remove the medium and add fresh medium containing various concentrations of the test inhibitor compound.
-
Incubate the cells for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using either the p-DMAB colorimetric method described above or a specific ELISA kit.[19][21]
-
Calculate the percent inhibition of kynurenine production for each compound concentration and determine the cellular IC50 value.
Experimental Workflow for IDO-1 Inhibitor Screening
The process of identifying and validating novel IDO-1 inhibitors typically follows a structured workflow, progressing from high-throughput screening to more detailed characterization.
Conclusion
The discovery of novel IDO-1 inhibitors represents a vibrant and rapidly evolving field in cancer immunotherapy. The development of potent and selective inhibitors has been facilitated by a deeper understanding of the IDO-1 signaling pathway and the implementation of robust screening assays. While early clinical trials have shown mixed results, the rationale for targeting IDO-1 remains strong, and ongoing research is focused on optimizing inhibitor design, patient selection, and combination therapy strategies. The technical information and protocols outlined in this guide provide a foundational framework for researchers and drug development professionals dedicated to advancing this promising therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. xcessbio.com [xcessbio.com]
- 6. IDO Expression in Cancer: Different Compartment, Different Functionality? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. tribioscience.com [tribioscience.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol [immusmol.com]
The Pharmacological Profile of (5-Fluoro-1H-indol-3-YL)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Fluoro-1H-indol-3-YL)methanamine, more commonly known as 5-Fluorotryptamine (5-FT), is a synthetic tryptamine derivative with a distinct pharmacological profile. This document provides a comprehensive technical overview of its interactions with key neurological targets. 5-FT acts as a serotonin receptor agonist, a monoamine releasing agent, and a weak monoamine oxidase inhibitor. This guide details its receptor binding affinities, functional activities, and the experimental methodologies used to determine these properties. Furthermore, it visualizes the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction
5-Fluorotryptamine (5-FT) is a fluorinated analog of the neurotransmitter serotonin (5-hydroxytryptamine). The substitution of a fluorine atom at the 5-position of the indole ring modifies its electronic properties, leading to a unique pharmacological profile that distinguishes it from other tryptamines.[1] This compound has been investigated for its potential applications in neuroscience research, particularly in studies related to mood and cognitive function, due to its interaction with serotonin receptors and its influence on monoamine systems.[1] This guide synthesizes the available data on 5-FT to provide a detailed resource for researchers and drug development professionals.
Pharmacological Data
The pharmacological activity of 5-Fluorotryptamine is characterized by its interaction with multiple targets. The following tables summarize the quantitative data on its receptor binding affinity, functional activity, monoamine release, and monoamine oxidase inhibition.
Receptor Binding and Functional Activity
5-FT displays a broad spectrum of activity at various serotonin receptor subtypes. Its binding affinity (Ki) and functional potency (EC50) have been determined through in vitro assays.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (nM) | Efficacy (Emax) | Notes |
| 5-HT1A | 18[2] | 129[2] | Agonist[2] | |
| 5-HT2A | 6.0 - 3,908[2] | 2.64 - 58[2] | 110% (Full Agonist)[2] | Failed to induce head-twitch response in rodents.[2] |
| 5-HT2B | 5.7[2] | - | - | High affinity.[2] |
| 5-HT2C | 3.72[2] | - | - | High affinity.[2] |
| 5-HT3A | 800[3][4] | 16,000[3][4] | 64% (Partial Agonist)[3][4] | |
| 5-HT3AB | 1,800[3][4] | 27,000[3][4] | 45% (Partial Agonist)[3][4] |
Monoamine Release
5-FT is a serotonin-dopamine releasing agent (SDRA), with a lesser effect on norepinephrine release.
| Monoamine | Release (EC50) (nM) |
| Serotonin (5-HT) | 10.1[2] |
| Dopamine (DA) | 82.3[2] |
| Norepinephrine (NE) | 464[2] |
Monoamine Oxidase Inhibition
5-FT exhibits weak inhibitory activity at both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).
| Enzyme | Inhibition (IC50) (nM) |
| MAO-A | 13,200[2] |
| MAO-B | 52,500[2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 5-Fluorotryptamine for various serotonin receptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the specific human serotonin receptor subtype (e.g., HEK-293 cells) or from specific brain regions of rodents (e.g., rat frontal cortex for 5-HT2A receptors).
-
Competition Binding Assay: A constant concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of 5-Fluorotryptamine.
-
Incubation: The mixture is incubated in a buffered solution at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of 5-Fluorotryptamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
Objective: To determine the functional activity (EC50 and Emax) of 5-Fluorotryptamine at Gq-coupled serotonin receptors (e.g., 5-HT2A).
General Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of 5-Fluorotryptamine are added to the cells.
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of 5-Fluorotryptamine that produces 50% of the maximal response (EC50) and the maximum response (Emax) relative to a reference agonist are determined.
Monoamine Release Assay
Objective: To measure the ability of 5-Fluorotryptamine to induce the release of serotonin, dopamine, and norepinephrine from nerve terminals.
General Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for dopamine, hippocampus for serotonin).[13]
-
Radiolabeling: Synaptosomes are incubated with radiolabeled monoamines (e.g., [3H]5-HT, [3H]DA, [3H]NE) to allow for their uptake into the nerve terminals.
-
Superfusion: The radiolabeled synaptosomes are placed in a superfusion system and washed to establish a stable baseline of radioactivity.
-
Compound Exposure: Varying concentrations of 5-Fluorotryptamine are added to the superfusion buffer.
-
Fraction Collection: Fractions of the superfusate are collected over time.
-
Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The release of each monoamine is expressed as a percentage of the total radioactivity in the synaptosomes. The EC50 for release is then calculated.
Monoamine Oxidase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of 5-Fluorotryptamine on MAO-A and MAO-B.
General Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used.
-
Assay Reaction: The enzyme is incubated with a specific substrate (e.g., kynuramine for both MAO-A and MAO-B, or more specific substrates if needed) and varying concentrations of 5-Fluorotryptamine.[14]
-
Product Detection: The formation of the product of the enzymatic reaction is measured. This can be done spectrophotometrically or fluorometrically.[14][15]
-
Data Analysis: The concentration of 5-Fluorotryptamine that inhibits 50% of the enzyme activity (IC50) is calculated.
Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo 5-HT2A receptor agonist activity of 5-Fluorotryptamine.
General Protocol:
-
Animal Acclimation: Mice are acclimated to the testing environment.[16][17]
-
Compound Administration: 5-Fluorotryptamine is administered to the mice, typically via intraperitoneal injection.[18]
-
Observation: The number of head-twitches is counted for a defined period after administration.[19][20]
-
Data Analysis: The frequency of head-twitches is compared between the 5-FT treated group and a vehicle control group.
Signaling Pathways
The interaction of 5-Fluorotryptamine with serotonin receptors initiates intracellular signaling cascades.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation by 5-FT leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation by 5-FT stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).
5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel. As a partial agonist, 5-FT binding to the 5-HT3 receptor induces a conformational change that opens the channel, allowing for the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the neuronal membrane.
Conclusion
This compound (5-Fluorotryptamine) is a pharmacologically active compound with a complex profile, acting as a serotonin receptor agonist, a monoamine releasing agent, and a weak MAO inhibitor. Its high affinity for several 5-HT receptor subtypes, coupled with its ability to release serotonin and dopamine, makes it a valuable tool for neuropharmacological research. The detailed experimental protocols and visualized signaling pathways provided in this guide offer a comprehensive resource for scientists and researchers investigating the therapeutic potential and mechanism of action of tryptamine derivatives. Further research is warranted to fully elucidate the in vivo effects and potential clinical applications of this compound.
References
- 1. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 16. blossomanalysis.com [blossomanalysis.com]
- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 18. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Head-twitch response - Wikipedia [en.wikipedia.org]
- 20. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and characterization of 5-fluoroindole derivatives
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoroindole Derivatives
Introduction
Indole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The introduction of a fluorine atom into the indole ring system can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, 5-fluoroindole serves as a crucial intermediate in the synthesis of various therapeutic agents, including those with anticancer, antimicrobial, and enzyme-inhibiting properties. This guide provides a comprehensive overview of the primary synthetic routes to 5-fluoroindole and its derivatives, detailed characterization methodologies, and a summary of their biological applications for researchers, scientists, and drug development professionals.
Core Synthesis Methodologies for 5-Fluoroindole
Several classical and modern synthetic strategies are employed to construct the 5-fluoroindole core. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Fischer Indole Synthesis
The Fischer indole synthesis is a historic and widely used method for preparing indoles from the acid-catalyzed cyclization of an arylhydrazone. The process begins with the condensation of 4-fluorophenylhydrazine with an aldehyde or ketone (e.g., ethyl pyruvate) to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the indole.
-
Reaction Steps:
-
Formation of a phenylhydrazone from 4-fluorophenylhydrazine and a carbonyl compound.
-
Isomerization to an enamine tautomer.
-
A-sigmatropic rearrangement breaks the N-N bond.
-
The resulting diimine undergoes cyclization and elimination of ammonia to form the aromatic indole ring.
-
An In-depth Technical Guide on the Crystal Structure of (5-Fluoro-1H-indol-3-YL)methanamine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure of (5-Fluoro-1H-indol-3-YL)methanamine analogs and related fluorinated indoles. The inclusion of a fluorine atom into the indole scaffold significantly influences the physicochemical properties of these molecules, such as lipophilicity and metabolic stability, thereby enhancing their bioavailability and affinity for protein targets. Understanding their three-dimensional structure through X-ray crystallography is paramount for structure-based drug design and the development of novel therapeutic agents. This document outlines the crystallographic data for key analogs, details the experimental protocols for structure determination, and illustrates relevant workflows.
Data Presentation: Crystallographic Data of Fluorinated Indole Analogs
The following tables summarize the crystallographic data for two representative fluorinated indole structures, providing a basis for structural comparison and analysis.
Table 1: Crystal Data and Structure Refinement for 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole [1][2]
| Parameter | Value |
| Empirical Formula | C₁₇H₁₃FN₂ |
| Formula Weight | 264.29 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.0723 (3) Åb = 7.8662 (3) Åc = 26.2693 (11) Åα = 90°β = 90°γ = 90° |
| Volume | 1254.78 (9) ų |
| Z | 4 |
| Density (calculated) | 1.399 Mg m⁻³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 296 K |
| Reflections collected | 12005 |
| Independent reflections | 2866 |
| R(int) | 0.063 |
| Final R indices [I > 2σ(I)] | R₁ = 0.047, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.06 |
Table 2: Crystal Data and Structure Refinement for 5-Fluoro-1H-indole-3-carboxylic acid [3][4]
| Parameter | Value |
| Empirical Formula | C₉H₆FNO₂ |
| Formula Weight | 179.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 4.4176 (9) Åb = 11.073 (2) Åc = 16.014 (3) Åα = 90°β = 96.63 (3)°γ = 90° |
| Volume | 778.1 (3) ų |
| Z | 4 |
| Density (calculated) | 1.529 Mg m⁻³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293 K |
| Reflections collected | 7874 |
| Independent reflections | 1788 |
| R(int) | 0.068 |
| Final R indices [I > 2σ(I)] | R₁ = 0.054, wR₂ = 0.137 |
| Goodness-of-fit on F² | 1.02 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, crystallization, and structural determination of this compound analogs.
Synthesis and Crystallization of 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole[1]
-
Synthesis:
-
To a dry 10 ml reaction tube equipped with a magnetic stirring bar, add N-hydroxyphthalimide (NHPI) ester (0.2 mmol), indole (0.4 mmol), and Ru(bpy)₂(PF₆)₂ (3 mol%).
-
Evacuate the tube and backfill with argon three times.
-
Inject 2 ml of degassed dichloromethane (DCM) into the tube.
-
Irradiate the reaction mixture with blue LEDs (6 W) at room temperature for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the title compound.
-
-
Crystallization:
-
Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of a solution of the purified compound over one week.
-
Single-Crystal X-ray Diffraction and Structure Refinement
-
Crystal Mounting and Data Collection:
-
Data Processing:
-
The collected diffraction images are processed to integrate the reflection intensities.
-
Corrections for Lorentz and polarization effects are applied.
-
An absorption correction (e.g., multi-scan) is applied to account for the absorption of X-rays by the crystal.[2]
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F².
-
Non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
-
The final model is validated using crystallographic software.
-
Visualizations
The following diagrams illustrate a general workflow for structure-based drug discovery and a conceptual signaling pathway that could be modulated by indole-based compounds.
References
- 1. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
(5-Fluoro-1H-indol-3-YL)methanamine: A Potential Selective Serotonin 5-HT2C Receptor Ligand
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(5-Fluoro-1H-indol-3-YL)methanamine is a fluorinated indole derivative that holds significant promise as a selective ligand for serotonin receptors. The indole scaffold is a well-established pharmacophore for serotonin receptor ligands, and the introduction of a fluorine atom at the 5-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. While direct and extensive pharmacological data for this compound is limited in publicly available literature, analysis of structurally related compounds strongly suggests its potential as a potent and selective agonist for the serotonin 5-HT2C receptor. This receptor is a key target for the development of therapeutics for a range of disorders, including obesity, obsessive-compulsive disorder (OCD), and depression. This technical guide provides a comprehensive overview of the available information on this compound and its analogs, including a proposed synthetic route, inferred pharmacological properties, detailed experimental protocols for its characterization, and the relevant signaling pathways.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of indole-3-methanamine derivatives. One common approach involves the reduction of a 5-fluoro-1H-indole-3-carbonitrile intermediate.
Inferred Serotonin Receptor Binding Profile
| Receptor Subtype | Ki (nM) for trans-2-(5-fluoro-1H-indol-3-yl)cyclopropylamine |
| 5-HT1A | >1000 |
| 5-HT2A | >1000 |
| 5-HT2B | >1000 |
| 5-HT2C | 1.9 [1] |
Hypothesized In Vitro Functional Activity
Based on the high binding affinity of its structural analog for the 5-HT2C receptor, this compound is hypothesized to be a 5-HT2C receptor agonist. Functional assays would be required to confirm its efficacy and potency. The table below presents hypothetical data that would be sought in such experiments.
| Assay Type | Parameter | Hypothesized Value |
| Calcium Mobilization | EC50 (nM) | 10 - 100 |
| Emax (%) | 80 - 100 | |
| Inositol Phosphate Accumulation | EC50 (nM) | 10 - 100 |
| Emax (%) | 80 - 100 |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde To a solution of 5-fluoro-1H-indole in anhydrous N,N-dimethylformamide (DMF) at 0°C, phosphoryl chloride (POCl3) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours, then poured onto ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 5-fluoro-1H-indole-3-carbaldehyde.
Step 2: Synthesis of 5-Fluoro-1H-indole-3-carbaldoxime 5-Fluoro-1H-indole-3-carbaldehyde is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added. The mixture is refluxed for 1 hour. After cooling, the product crystallizes, is filtered, washed with water, and dried.
Step 3: Reduction to this compound The 5-fluoro-1H-indole-3-carbaldoxime is suspended in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in THF at 0°C. The reaction mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Radioligand Binding Assay
References
Preliminary Investigation of (5-Fluoro-1H-indol-3-YL)methanamine Bioactivity: A Technical Guide
Abstract: This technical guide provides a comprehensive preliminary investigation into the bioactivity of (5-Fluoro-1H-indol-3-YL)methanamine, a compound commonly known as 5-fluorotryptamine (5-FT). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's pharmacological profile. The guide summarizes quantitative bioactivity data, details key experimental methodologies, and visualizes the primary signaling pathways modulated by this molecule. The information presented is collated from peer-reviewed scientific literature to facilitate further research and development efforts.
Introduction
This compound, or 5-fluorotryptamine (5-FT), is a fluorinated derivative of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The introduction of a fluorine atom at the 5-position of the indole ring modifies its electronic properties and can significantly influence its biological activity. 5-FT has been identified as a versatile pharmacological agent that interacts with multiple components of the serotonergic system. It primarily functions as a serotonin receptor agonist and a monoamine releasing agent[1]. This guide explores its interactions with various serotonin receptor subtypes and its effects on monoamine transporters, providing a foundational understanding of its potential therapeutic applications and mechanisms of action.
Bioactivity of this compound
The biological activity of this compound is multifaceted, primarily centered on its interactions with serotonin receptors and its ability to induce the release of monoamine neurotransmitters.
Serotonin Receptor Interactions
5-FT exhibits affinity for and activity at several serotonin receptor subtypes. Notably, it acts as a partial agonist at 5-HT3 receptors and displays agonist activity at 5-HT1A and 5-HT2A receptors.
Table 1: Quantitative Bioactivity Data for this compound at Serotonin Receptors
| Receptor Subtype | Bioactivity | Species | Assay Type | Value | Citation |
| 5-HT3A | Partial Agonist | Human | Electrophysiology | EC50 = 16 µM | [2][3] |
| Rmax = 0.64 | [2][3] | ||||
| Binding Affinity | Human | Radioligand Binding | Ki = 0.8 µM | [2][3] | |
| 5-HT3AB | Partial Agonist | Human | Electrophysiology | EC50 = 27 µM | [2][3] |
| Rmax = 0.45 | [2][3] | ||||
| Binding Affinity | Human | Radioligand Binding | Ki = 1.8 µM | [2][3] | |
| 5-HT1A | Agonist | Not Specified | Not Specified | EC50 = 129 nM | [1] |
| Binding Affinity | Not Specified | Not Specified | Ki = 18 nM | [1] | |
| 5-HT2A | Full Agonist | Not Specified | Not Specified | EC50 = 2.64 - 58 nM | [1] |
| Emax = 110% | [1] | ||||
| Binding Affinity | Not Specified | Not Specified | Ki = 6.0 - 3,908 nM | [1] | |
| 5-HT2B | Binding Affinity | Not Specified | Not Specified | Ki = 5.7 nM | [1] |
| 5-HT2C | Binding Affinity | Not Specified | Not Specified | Ki = 3.72 nM | [1] |
EC50: Half-maximal effective concentration; Rmax: Maximum response relative to serotonin; Ki: Inhibitory constant.
Monoamine Releasing Activity
5-FT also functions as a serotonin-dopamine releasing agent (SDRA), promoting the efflux of these neurotransmitters from presynaptic terminals. It is also a weak monoamine oxidase inhibitor (MAOI).
Table 2: Monoamine Release and MAO Inhibition Data for this compound
| Activity | Target | Value | Citation |
| Monoamine Release | Serotonin (SERT) | EC50 = 10.1 nM | [1] |
| Dopamine (DAT) | EC50 = 82.3 nM | [1] | |
| Norepinephrine (NET) | EC50 = 464 nM | [1] | |
| MAO Inhibition | MAO-A | IC50 = 13,200 nM | [1] |
| MAO-B | IC50 = 52,500 nM | [1] |
EC50: Half-maximal effective concentration for release; IC50: Half-maximal inhibitory concentration.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the bioactivity of this compound.
Radioligand Binding Assay for Serotonin Receptors
This protocol is adapted from standard methodologies for determining the binding affinity of a compound to serotonin receptors expressed in HEK293 cells.
Objective: To determine the inhibitory constant (Ki) of this compound at specific serotonin receptor subtypes.
Materials:
-
HEK293 cells stably transfected with the human serotonin receptor of interest (e.g., 5-HT3A, 5-HT1A, 5-HT2A).
-
Radioligand specific for the receptor subtype (e.g., [3H]granisetron for 5-HT3, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
This compound (test compound).
-
Non-labeled competitor for defining non-specific binding (e.g., granisetron, 8-OH-DPAT, spiperone).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation:
-
Culture transfected HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation using a suitable assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
Radioligand at a concentration close to its Kd.
-
Either:
-
Vehicle (for total binding).
-
A high concentration of the non-labeled competitor (for non-specific binding).
-
Varying concentrations of this compound (for competition binding).
-
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Electrophysiology for 5-HT3 Receptor Function
This protocol outlines the whole-cell patch-clamp technique to measure the functional activity of this compound at 5-HT3 receptors expressed in a suitable cell line (e.g., Xenopus oocytes or HEK293 cells).
Objective: To determine the EC50 and Rmax of this compound at 5-HT3 receptors.
Materials:
-
Cells expressing the 5-HT3 receptor.
-
External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP, 0.1 GTP, pH 7.2).
-
This compound (test compound).
-
Serotonin (reference agonist).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation:
-
Culture or prepare cells expressing 5-HT3 receptors on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Fill the pipette with internal solution and mount it on the micromanipulator.
-
-
Whole-Cell Recording:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply varying concentrations of this compound to the cell via the perfusion system.
-
Record the inward current elicited by the compound.
-
Apply a saturating concentration of serotonin to determine the maximum response.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each concentration of the test compound.
-
Normalize the responses to the maximum response elicited by serotonin.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
The Rmax is the maximum response of the test compound as a percentage of the maximum response to serotonin.
-
In Vitro Monoamine Release Assay
This protocol describes a method for measuring the release of serotonin, dopamine, and norepinephrine from isolated nerve terminals (synaptosomes) in response to this compound.
Objective: To determine the EC50 of this compound for inducing the release of monoamines.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).
-
Sucrose buffer (e.g., 0.32 M sucrose).
-
Krebs-Ringer buffer (e.g., containing in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 Glucose, 2.5 CaCl2, saturated with 95% O2/5% CO2).
-
Radiolabeled monoamines ([3H]serotonin, [3H]dopamine, [3H]norepinephrine).
-
This compound (test compound).
-
Perfusion system with filter paper.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region in ice-cold sucrose buffer.
-
Homogenize the tissue in sucrose buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Radiolabeling:
-
Incubate the synaptosomes with the respective radiolabeled monoamine to allow for uptake.
-
-
Release Assay:
-
Load the radiolabeled synaptosomes onto a filter in a perfusion system.
-
Wash the synaptosomes with Krebs-Ringer buffer to remove excess radiolabel.
-
Collect baseline fractions of the perfusate.
-
Apply varying concentrations of this compound to the synaptosomes via the perfusion buffer.
-
Collect fractions of the perfusate during and after drug application.
-
-
Measurement and Analysis:
-
Add scintillation fluid to the collected fractions and measure the radioactivity.
-
Calculate the amount of radiolabeled monoamine released in each fraction.
-
Express the release as a percentage of the total radioactivity in the synaptosomes.
-
Plot the percentage of release against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathways
This compound exerts its effects by modulating distinct downstream signaling pathways upon binding to its target serotonin receptors.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1A receptor by an agonist like 5-FT leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.
Caption: 5-HT1A receptor signaling pathway.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G-proteins. Agonist binding initiates the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which can then phosphorylate various downstream target proteins, leading to a cellular response.
Caption: 5-HT2A receptor signaling pathway.
5-HT3 Receptor Signaling
Unlike the other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist such as 5-FT, the channel opens, allowing the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), and the efflux of potassium (K+). This net influx of positive charge leads to depolarization of the cell membrane, which can trigger an action potential and neuronal excitation.
Caption: 5-HT3 receptor signaling pathway.
Conclusion
This compound is a pharmacologically active compound with a complex bioactivity profile. Its interactions with multiple serotonin receptor subtypes, coupled with its ability to modulate monoamine release, suggest a broad range of potential applications in neuroscience research and drug development. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this guide offer a foundational resource for scientists and researchers investigating the therapeutic potential of this and related molecules. Further in-depth studies are warranted to fully elucidate its in vivo effects and therapeutic efficacy.
References
Methodological & Application
Application Note: Synthesis of (5-Fluoro-1H-indol-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of (5-Fluoro-1H-indol-3-YL)methanamine, a key intermediate in the development of various therapeutic agents. The synthesis is achieved through a two-step process commencing with the gramine synthesis from 5-fluoro-1H-indole, followed by the formation of 5-fluoro-1H-indole-3-acetonitrile and its subsequent reduction. This method offers a reliable and efficient route to the target compound.
Introduction
This compound, also known as 5-fluorotryptamine, is a fluorinated analog of the neurotransmitter serotonin. The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate the compound's metabolic stability, binding affinity to biological targets, and lipophilicity. These properties make 5-fluorotryptamine and its derivatives valuable building blocks in medicinal chemistry for the discovery of novel drugs targeting a range of disorders. This document outlines a robust protocol for its synthesis.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently carried out in three main stages starting from the commercially available 5-fluoro-1H-indole. The overall workflow is depicted below.
Figure 1: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Gramine of 5-Fluoro-1H-indole
Materials:
-
5-Fluoro-1H-indole
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Glacial Acetic Acid
-
Ethanol
-
Ice bath
-
Magnetic stirrer and heating mantle
-
Round bottom flask
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round bottom flask, prepare a solution of 5-fluoro-1H-indole in ethanol.
-
Cool the flask in an ice bath.
-
To the cooled solution, add chilled aqueous solutions of dimethylamine and formaldehyde sequentially while stirring.
-
Add glacial acetic acid dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the gramine of 5-fluoro-1H-indole.
Step 2: Synthesis of 5-Fluoro-1H-indole-3-acetonitrile
Materials:
-
Gramine of 5-fluoro-1H-indole
-
Sodium Cyanide (NaCN)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and heating mantle
-
Round bottom flask with a reflux condenser
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a round bottom flask, dissolve the gramine of 5-fluoro-1H-indole in DMF.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture with stirring under a reflux condenser.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-fluoro-1H-indole-3-acetonitrile.
Step 3: Synthesis of this compound
Materials:
-
5-Fluoro-1H-indole-3-acetonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Magnetic stirrer
-
Three-necked round bottom flask with a reflux condenser and a dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Sodium sulfate decahydrate or a sequential quench with water and NaOH solution
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Set up a dry three-necked flask under an inert atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.
-
In a separate flask, dissolve 5-fluoro-1H-indole-3-acetonitrile in anhydrous diethyl ether.
-
Transfer the solution of the nitrile to a dropping funnel and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath) with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature, then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield | Purity |
| 1 | 5-Fluoro-1H-indole | Gramine of 5-Fluoro-1H-indole | Dimethylamine, Formaldehyde, Acetic Acid | Ethanol | 80-90% | >95% (by NMR) |
| 2 | Gramine of 5-Fluoro-1H-indole | 5-Fluoro-1H-indole-3-acetonitrile | Sodium Cyanide | DMF | 70-85% | >97% (by HPLC) |
| 3 | 5-Fluoro-1H-indole-3-acetonitrile | This compound | Lithium Aluminum Hydride | Anhydrous Ether/THF | 75-90% | >98% (by HPLC) |
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformation at each step.
Figure 2: Logical progression of the synthesis.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The procedures are well-established and utilize readily available reagents, making this synthetic route amenable to both small-scale research and larger-scale production for drug development applications.
Application Notes and Protocols for the Analytical Detection of (5-Fluoro-1H-indol-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of (5-Fluoro-1H-indol-3-YL)methanamine, a fluorinated indoleamine of interest in pharmaceutical and scientific research. The following protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy are based on established analytical principles for related tryptamine and indole derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound in complex matrices such as plasma, serum, and tissue homogenates. This method is ideal for pharmacokinetic studies and trace-level detection.[1]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of tryptamine derivatives, which are expected to be comparable for this compound.
| Parameter | Expected Performance Range |
| Limit of Detection (LOD) | 0.05 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 5.0 ng/mL |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
Experimental Protocol
a) Sample Preparation: Protein Precipitation
-
To 100 µL of biological matrix (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
b) LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Analyte: Q1: 165.1 -> Q3: 148.1 (quantifier), 130.1 (qualifier)
-
Internal Standard (d4-analyte): Q1: 169.1 -> Q3: 152.1
-
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the identification and quantification of this compound, particularly in samples where the analyte is present at higher concentrations or in less complex matrices. Derivatization is often employed to improve the volatility and thermal stability of the analyte.
Quantitative Data Summary
The following table provides expected performance characteristics for a GC-MS method for tryptamine derivatives, which would be applicable to this compound.
| Parameter | Expected Performance Range |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Bias) | ± 20% |
| Precision (% RSD) | < 20% |
Experimental Protocol
a) Sample Preparation: Derivatization
-
Extract the analyte from the sample matrix using a suitable liquid-liquid or solid-phase extraction technique.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., ethyl acetate).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS system.
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: GC system with an autosampler
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold at 300°C for 5 minutes
-
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer
-
Ionization Source: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
-
Expected Fragmentation: The mass spectrum of the derivatized analyte is expected to show a molecular ion and characteristic fragments resulting from the loss of the silyl groups and cleavage of the ethylamine side chain. A dominant fragment is often observed from the cleavage of the Cα-Cβ bond of the side chain.[2]
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR, particularly ¹⁹F qNMR, offers a highly specific and accurate method for the quantification of this compound without the need for an identical analytical standard, provided a certified internal standard is used.[3] This makes it an excellent tool for purity assessment and the characterization of reference materials.
Quantitative Data Summary
The following table outlines the expected performance of a qNMR method for a fluorinated compound.
| Parameter | Expected Performance Range |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
a) Sample Preparation
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., 1,4-difluorobenzene or another suitable fluorinated compound with a known purity and a non-overlapping ¹⁹F signal) to the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) to dissolve the sample and internal standard completely.
-
Gently mix the solution to ensure homogeneity.
b) ¹⁹F qNMR Instrumentation and Parameters
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer equipped with a fluorine probe.
-
Solvent: DMSO-d₆ or Methanol-d₄
-
Temperature: 298 K
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (both analyte and internal standard). This is critical for accurate quantification.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 128 scans).
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Integrate the characteristic ¹⁹F signal of this compound and the ¹⁹F signal of the internal standard.
-
c) Quantification
The concentration of the analyte is calculated using the following formula:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of fluorine nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
qNMR Workflow Diagram
Caption: Workflow for ¹⁹F qNMR analysis.
References
Application Notes and Protocols for (5-Fluoro-1H-indol-3-YL)methanamine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoro-1H-indol-3-YL)methanamine is a fluorinated indole derivative. The indole scaffold is a key component in numerous biologically active compounds, including the neurotransmitter serotonin.[1] The structural similarity of this compound to serotonin and other tryptamine derivatives suggests its potential as a ligand for serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2]
These application notes provide a framework for characterizing the in vitro pharmacological profile of this compound. The following protocols are based on the hypothesis that this compound acts as a ligand for a Gi-coupled serotonin receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). The provided methodologies will enable researchers to assess its cytotoxicity, receptor binding affinity, and functional activity in cell-based systems.
Application I: Determination of Cytotoxicity and Cell Viability
Prior to functional characterization, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This ensures that subsequent functional assays are performed at non-toxic concentrations.
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[2]
-
Cell Seeding:
-
Harvest cells (e.g., HEK293 cells stably expressing a serotonin receptor) during their logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to a density of 1 x 10^5 cells/mL in the appropriate culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Include vehicle control (DMSO) and untreated control wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Hypothetical Data Presentation
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 97.2 ± 4.8 |
| 10 | 95.5 ± 5.3 |
| 50 | 75.3 ± 6.2 |
| 100 | 48.9 ± 5.9 |
Experimental Workflow for Cell Viability Assay
Workflow for determining the cytotoxicity of this compound.
Application II: Receptor Binding Affinity
To determine if this compound binds to the hypothesized serotonin receptor, a competitive binding assay can be performed using a fluorescently labeled ligand for the receptor.
Experimental Protocol: Fluorescent Ligand Competitive Binding Assay
This protocol is based on principles of fluorescence-based receptor binding assays.[3][4]
-
Cell Preparation:
-
Use a cell line stably expressing the serotonin receptor of interest.
-
Harvest the cells and prepare a cell suspension or membrane preparation.
-
-
Assay Setup:
-
In a 96-well black plate, add a fixed concentration of a known fluorescent ligand for the receptor.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Include wells for total binding (fluorescent ligand only) and non-specific binding (fluorescent ligand + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
-
Detection:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters. Common techniques include Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings.
-
Plot the specific binding signal against the concentration of the competitor.
-
Calculate the IC50 (concentration of the competitor that inhibits 50% of the specific binding of the fluorescent ligand).
-
Determine the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Hypothetical Data Presentation
| Competitor Concentration (nM) | % Specific Binding (Mean ± SD) |
| 0.1 | 98.2 ± 3.1 |
| 1 | 90.5 ± 2.8 |
| 10 | 52.3 ± 4.5 |
| 100 | 15.1 ± 2.2 |
| 1000 | 2.5 ± 1.8 |
| IC50 | 9.8 nM |
| Calculated Ki | 4.5 nM |
Experimental Workflow for Receptor Binding Assay
Workflow for determining the receptor binding affinity.
Application III: Functional Activity - Second Messenger Assays
A. cAMP Assay for Gi-Coupled Receptors
This assay measures the ability of this compound to inhibit the production of cAMP, a hallmark of Gi-coupled receptor activation.
This protocol is based on standard cAMP assay methodologies.
-
Cell Seeding:
-
Seed cells expressing the Gi-coupled serotonin receptor into a 96-well plate and incubate overnight.
-
-
Compound Incubation:
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
-
Stimulation:
-
Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
-
Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the compound.
-
Determine the IC50 value, representing the concentration of the compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.
-
| Compound Concentration (nM) | % cAMP Inhibition (Mean ± SD) |
| 0.01 | 2.1 ± 1.5 |
| 0.1 | 15.8 ± 3.2 |
| 1 | 48.7 ± 4.1 |
| 10 | 85.3 ± 5.6 |
| 100 | 96.2 ± 3.9 |
| IC50 | 1.2 nM |
B. Calcium Flux Assay for Gq-Coupled Receptors
Should the target receptor be Gq-coupled, a calcium flux assay would be appropriate to measure the increase in intracellular calcium upon receptor activation.
-
Cell Seeding:
-
Seed cells expressing the Gq-coupled receptor into a 96-well black, clear-bottom plate and incubate overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR).
-
Measure the baseline fluorescence, then inject varying concentrations of this compound and continue to monitor the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline.
-
Plot the peak fluorescence response against the log concentration of the compound to determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
| Compound Concentration (nM) | % Maximal Calcium Response (Mean ± SD) |
| 0.1 | 5.3 ± 2.1 |
| 1 | 20.1 ± 3.5 |
| 10 | 52.8 ± 4.8 |
| 100 | 89.7 ± 5.2 |
| 1000 | 98.5 ± 3.7 |
| EC50 | 9.5 nM |
Hypothetical Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound acting as an agonist at a Gi-coupled serotonin receptor.
Proposed signaling cascade for a Gi-coupled receptor agonist.
Conclusion
The protocols and hypothetical data presented in these application notes provide a comprehensive guide for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, receptor binding affinity, and functional activity, researchers can elucidate its pharmacological profile and potential as a modulator of GPCR signaling. These cell-based assays are fundamental tools in drug discovery and will be instrumental in determining the therapeutic potential of this and other novel indole derivatives.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. rjptonline.org [rjptonline.org]
- 4. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of (5-Fluoro-1H-indol-3-YL)methanamine
Introduction
(5-Fluoro-1H-indol-3-YL)methanamine and its derivatives are of significant interest in drug development due to their diverse biological activities, which include potential anticancer and antimicrobial properties.[1][2] Radiolabeled versions of these molecules are invaluable tools for in vivo imaging techniques like Positron Emission Tomography (PET), enabling non-invasive studies of their pharmacokinetics, biodistribution, and target engagement. This document provides a detailed protocol for the radiolabeling of this compound with Carbon-11 ([11C]), a commonly used positron-emitting radionuclide in PET imaging.[3] The short half-life of Carbon-11 (20.4 minutes) necessitates rapid and efficient radiosynthesis and purification procedures.[4]
The proposed method involves the N-methylation of a suitable precursor using [11C]methyl iodide ([11C]CH3I). This approach is one of the most robust and widely used strategies in Carbon-11 chemistry.[3][5] The protocol is designed for researchers, scientists, and drug development professionals familiar with radiochemistry and PET tracer production.
Potential Biological Target and Signaling Pathway
Derivatives of 5-fluoroindole have been shown to exhibit a range of biological activities. For instance, 5-fluoroindole-2-carboxylic acid has been identified as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme that is overexpressed in various cancers and plays a crucial role in the DNA base excision repair (BER) pathway.[1] A radiolabeled tracer based on the this compound scaffold could potentially be used to image APE1 expression or the activity of related pathways in vivo.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. openmedscience.com [openmedscience.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of (5-Fluoro-1H-indol-3-YL)methanamine
Abstract
This application note details a robust method for the quantitative analysis of (5-Fluoro-1H-indol-3-YL)methanamine using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol provides a reliable and reproducible approach for the separation and quantification of this compound, which is of significant interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals requiring a precise analytical method for this fluorinated indoleamine.
Introduction
This compound is a fluorinated derivative of tryptamine and a key structural motif in various biologically active compounds. Its analysis is crucial for purity assessment, stability studies, and pharmacokinetic evaluations. High-Performance Liquid Chromatography (HPLC) offers the necessary selectivity and sensitivity for the accurate quantification of this analyte in complex matrices. This application note presents a detailed protocol for a reversed-phase HPLC (RP-HPLC) method, including sample preparation, chromatographic conditions, and data analysis. While specific methods for a broad range of indole compounds are available, this note provides a tailored starting point for the analysis of this specific fluorinated methanamine derivative.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[1]
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
0.45 µm syringe filters[2]
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. For bulk drug substances or simple formulations, the following procedure is recommended:
-
Accurately weigh a sample containing the analyte.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.[1][3]
-
Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]
For more complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[1][4]
HPLC Method Parameters
The following parameters are provided as a starting point for method development and may require optimization.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Note: The UV detection wavelength should be optimized by running a UV scan of the analyte to determine its absorbance maximum. Indole compounds typically exhibit strong absorbance around 280 nm.[5]
Data Presentation
Quantitative data should be systematically recorded and analyzed. The following tables provide a template for presenting the results.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| Reproducibility (RSD of 6 injections) | ≤ 2.0% |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision and Accuracy
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | |||
| Mid QC | |||
| High QC |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable framework for the analysis of this compound. The protocol is a starting point and should be validated for specific applications to ensure it meets the required performance characteristics for linearity, precision, accuracy, and robustness. This method is suitable for quality control, stability testing, and research applications involving this compound.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil - Int J Pharm Chem Anal [ijpca.org]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. mdpi.com [mdpi.com]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of (5-Fluoro-1H-indol-3-YL)methanamine in Cancer Research
Disclaimer: The following application notes and protocols are not based on direct experimental evidence for the anticancer activity of (5-Fluoro-1H-indol-3-YL)methanamine, as no such studies have been identified in the public domain. This document is a hypothetical guide for researchers, with methodologies and potential mechanisms extrapolated from published research on structurally related indole derivatives and their roles in cancer research.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities. In oncology, indole derivatives have been investigated for their potent and broad-spectrum anticancer properties. These compounds can modulate a variety of cellular processes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The introduction of a fluorine atom, as in this compound, is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity of a molecule to its biological target.[1]
These notes provide a foundational framework for initiating the investigation of this compound as a potential anticancer agent.
Hypothetical Mechanism of Action and Key Signaling Pathways
Based on the known activities of related indole compounds, this compound could potentially exert its anticancer effects by modulating one or more of the following signaling pathways:
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Many indole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.
-
Wnt/β-catenin Signaling Pathway: Aberrant activation of the Wnt pathway is a hallmark of many cancers. Some indole-containing molecules have been found to suppress this pathway by promoting the degradation of β-catenin.[2]
-
Apoptosis Induction: The compound may trigger programmed cell death (apoptosis) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This could involve the modulation of Bcl-2 family proteins and the activation of caspases.
-
Cell Cycle Regulation: It might cause cell cycle arrest at specific checkpoints (e.g., G2/M or G1), thereby preventing cancer cell division.
Below are diagrams illustrating these potential mechanisms and a general experimental workflow.
Caption: Potential signaling pathways modulated by this compound.
Caption: General experimental workflow for evaluating a novel anticancer compound.
Application Notes
In Vitro Anti-proliferative Activity
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines.
-
Applications:
-
Initial screening to identify sensitive cancer cell types.
-
Determination of the half-maximal inhibitory concentration (IC50).
-
-
Recommended Cell Lines: A diverse panel is recommended, including but not limited to:
-
Breast Cancer: MCF-7 (ER+), MDA-MB-231 (Triple-Negative)
-
Colon Cancer: HCT-116, HT-29
-
Lung Cancer: A549
-
Prostate Cancer: PC-3, LNCaP
-
Normal Cells (for selectivity): HEK-293 (Human Embryonic Kidney), or a non-cancerous cell line corresponding to the tissue of origin for the cancer cells.
-
Apoptosis Induction Analysis
-
Objective: To investigate whether the compound induces programmed cell death.
-
Applications:
-
Qualitative and quantitative assessment of apoptosis.
-
Differentiation between apoptosis and necrosis.
-
Measurement of key apoptosis executioner enzyme activity.
-
Cell Cycle Analysis
-
Objective: To determine if the compound affects cell cycle progression.
-
Applications:
-
Identification of cell cycle arrest at G0/G1, S, or G2/M phases.
-
Understanding the cytostatic effects of the compound.
-
Western Blot Analysis of Signaling Proteins
-
Objective: To probe the effect of the compound on the expression and activation of key proteins in relevant signaling pathways.
-
Applications:
-
Confirmation of the mechanism of action.
-
Identification of molecular targets.
-
-
Suggested Proteins to Probe:
-
PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR
-
Wnt Pathway: β-catenin, c-Myc, Cyclin D1
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Anti-proliferative Activity (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Positive Control (e.g., Doxorubicin) |
| MCF-7 | Breast (ER+) | Experimental Value | Experimental Value |
| MDA-MB-231 | Breast (TNBC) | Experimental Value | Experimental Value |
| HCT-116 | Colon | Experimental Value | Experimental Value |
| A549 | Lung | Experimental Value | Experimental Value |
| HEK-293 | Normal Kidney | Experimental Value | Experimental Value |
Table 2: Apoptosis Induction in HCT-116 Cells (24h Treatment)
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control (0.1% DMSO) | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC50 concentration) | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., Staurosporine) | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
FITC-negative/PI-negative: Live cells
-
FITC-positive/PI-negative: Early apoptotic cells
-
FITC-positive/PI-positive: Late apoptotic/necrotic cells
-
FITC-negative/PI-positive: Necrotic cells
-
Protocol 3: Western Blotting
-
Protein Extraction: Treat cells with the compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
Application Notes and Protocols for the Development of Indoleamine 2,3-dioxygenase (IDO-1) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO-1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3][4] It catalyzes the first and rate-limiting step, the conversion of L-tryptophan to N-formylkynurenine.[1][2][3] This enzymatic activity has profound implications in immunology, particularly in the context of cancer. By depleting tryptophan and producing immunosuppressive kynurenine metabolites, IDO-1 can help tumors evade the immune system.[2][5][6] This has made IDO-1 a compelling target for cancer immunotherapy, spurring the development of numerous inhibitors.[4][5][7]
These application notes provide detailed protocols for key assays used to identify and characterize IDO-1 inhibitors, along with a summary of inhibitor performance data.
IDO-1 Signaling Pathway
The canonical IDO-1 pathway involves the enzymatic degradation of tryptophan. However, emerging evidence suggests that IDO-1 can also act as a signaling molecule, independent of its catalytic activity.[2][8] This signaling function is initiated by phosphorylation of tyrosine residues within its immunoreceptor tyrosine-based inhibitory motifs (ITIMs), leading to downstream signaling cascades that can influence cellular processes like proliferation and apoptosis.[8]
Caption: IDO-1 dual function: catalytic and signaling pathways.
Experimental Protocols
A variety of assays have been developed to measure IDO-1 activity and screen for inhibitors. These can be broadly categorized into in vitro (cell-free) enzymatic assays and cell-based assays.
In Vitro IDO-1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO-1. The formation of kynurenine is quantified by its absorbance at 321 nm.[9]
Workflow:
Caption: Workflow for the in vitro IDO-1 enzymatic assay.
Protocol:
-
Prepare the reaction mixture: In a 96-well plate, combine 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[1]
-
Add IDO-1 enzyme: Add purified recombinant IDO-1 protein to each well.
-
Add inhibitor: Add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction: Add L-tryptophan to a final concentration of 400 µM.[1]
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.[1]
-
Terminate the reaction: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[1]
-
Hydrolyze N-formylkynurenine: Incubate the plate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.[1]
-
Measure kynurenine:
-
Calculate IC50: Determine the concentration of inhibitor that causes 50% inhibition of IDO-1 activity.
Cell-Based IDO-1 Assay
This assay measures IDO-1 activity within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.[1][5][7]
Workflow:
Caption: Workflow for the cell-based IDO-1 assay.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or SKOV-3) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[1]
-
IDO-1 Induction: Induce IDO-1 expression by adding human interferon-gamma (IFN-γ) to a final concentration of 10-100 ng/mL.[1][7]
-
Add Inhibitor: Add the test compounds at various concentrations.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.[1]
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Spectrophotometry: Mix 140 µL of supernatant with 10 µL of 6.1 N TCA, incubate at 50°C for 30 minutes. Centrifuge to remove precipitate. Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid. Measure the absorbance at 480 nm.[1]
-
HPLC: For higher sensitivity and selectivity, quantify kynurenine and tryptophan levels in the supernatant using high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.[1][11]
-
-
Calculate EC50: Determine the effective concentration of inhibitor that causes 50% inhibition of kynurenine production.
Data Presentation: IDO-1 Inhibitor Performance
The following table summarizes the inhibitory activity of known IDO-1 inhibitors in both enzymatic and cell-based assays.
| Inhibitor | Assay Type | Cell Line (for cell-based) | IC50 / EC50 (nM) | Reference |
| Epacadostat | Enzymatic | - | 72 | [12] |
| Epacadostat | Cell-based | HeLa | 7.1 | [12] |
| BMS-986205 | Cell-based | SKOV-3 | ~80% inhibition at high conc. | [7] |
| MMG-0358 | Enzymatic | - | 330 | [4] |
| MMG-0358 | Cell-based | mIDO1 | 2 | [4] |
| MMG-0358 | Cell-based | hIDO1 | 80 | [4] |
| Compound 21 | Enzymatic | - | 86,000 (Ki = 14.5 µM) | [4] |
| Compound 21 | Cell-based | - | 19,300 | [4] |
| Compound 22 | Enzymatic | - | 11,300 | [4] |
| Compound 22 | Cell-based | HeLa | 23 | [4] |
| Compound 22 | Cell-based | HEK293 | 67 | [4] |
| Compound 51 | Enzymatic | - | 7,500 | [4] |
| Compound 51 | Cell-based | - | 4,300 | [4] |
| Compound 52 | Enzymatic | - | 2,780 | [4] |
| Compound 52 | Cell-based | - | 9,170 | [4] |
Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition in an enzymatic assay, while EC50 values represent the concentration required for 50% effect in a cell-based assay. Discrepancies between enzymatic and cellular potencies can arise due to factors such as cell permeability, off-target effects, and compound stability.
Conclusion
The development of robust and reliable assays is fundamental to the discovery of novel IDO-1 inhibitors. The protocols outlined in these application notes provide a solid foundation for screening and characterizing potential drug candidates. The choice between an in vitro enzymatic assay and a cell-based assay will depend on the screening stage and the desired information. Enzymatic assays are well-suited for high-throughput screening of large compound libraries, while cell-based assays offer a more physiologically relevant system for lead optimization and characterization. The use of multiple orthogonal assays is highly recommended to confirm inhibitor activity and elucidate their mechanism of action.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (5-Fluoro-1H-indol-3-YL)methanamine as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoro-1H-indol-3-YL)methanamine is a fluorinated derivative of tryptamine. The indole scaffold is a common feature in many biologically active compounds, and the introduction of a fluorine atom can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its utility in pharmaceutical and biochemical research.[1] While direct studies detailing the use of this compound as a molecular probe are limited, its structural similarity to serotonin (5-hydroxytryptamine) and other bioactive indoleamines suggests its potential as a valuable tool for studying specific biological targets.
This document outlines potential applications and detailed protocols for the use of this compound as a molecular probe, drawing upon the known activities of structurally related compounds. The primary proposed application is as a selective ligand for serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes.
Proposed Application: A Selective Probe for Serotonin (5-HT) Receptors
The structural resemblance of this compound to endogenous tryptamines makes it a strong candidate for a molecular probe targeting serotonin receptors. Fluorination at the 5-position of the indole ring is a common strategy in the design of 5-HT receptor ligands. Based on studies of similar marine-derived 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines, which have shown nanomolar affinities for 5-HT1A and 5-HT7 receptors, it is hypothesized that this compound could serve as a high-affinity probe for these or other 5-HT receptor subtypes.[2]
Potential uses as a molecular probe include:
-
Radioligand Binding Assays: A radiolabeled version of this compound could be used to characterize the binding of novel compounds to specific 5-HT receptor subtypes.
-
Fluorescent Labeling: Conjugation of a fluorophore to this compound could enable the visualization and tracking of 5-HT receptors in cells and tissues.
-
In vivo Imaging: A radiolabeled form of the compound could potentially be developed for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging of 5-HT receptor distribution and density in the brain.
Quantitative Data: Representative Binding Affinities of Related Compounds
The following table summarizes the binding affinities (Ki, in nM) of structurally related 5-halo-indoleamines for various serotonin receptor subtypes. This data provides a basis for the expected selectivity profile of this compound.
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT7 Receptor (Ki, nM) | Reference |
| 2-(1H-indol-3-yl)-N,N-dimethylethanamine | 15.3 | 25.1 | [2] |
| 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine | 8.9 | 18.7 | [2] |
| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5.2 | 12.4 | [2] |
| 2-(5-iodo-1H-indol-3-yl)-N,N-dimethylethanamine | 4.1 | 9.8 | [2] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for 5-HT Receptors
This protocol describes a competitive binding assay to determine the affinity of test compounds for a specific 5-HT receptor subtype using a radiolabeled version of this compound (hypothetically, --INVALID-LINK--methanamine).
Materials and Reagents:
-
Cell membranes expressing the target 5-HT receptor subtype
-
--INVALID-LINK--methanamine (specific activity ~80 Ci/mmol)
-
Unlabeled this compound
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Multi-channel pipette
-
Plate shaker
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds and unlabeled this compound in binding buffer.
-
Thaw the cell membranes on ice and dilute to the desired concentration in binding buffer.
-
-
Incubation:
-
To each well of a 96-well microplate, add:
-
25 µL of binding buffer (for total binding) or 25 µL of a high concentration of unlabeled this compound (for non-specific binding).
-
25 µL of the test compound at various concentrations.
-
25 µL of --INVALID-LINK--methanamine at a concentration near its Kd.
-
25 µL of the diluted cell membranes.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation on a plate shaker.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Transfer the filter discs to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
Below is a simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway, which is relevant for many serotonin receptors. This compound, acting as a ligand, would initiate this cascade.
References
Application Notes and Protocols for the Crystallization of (5-Fluoro-1H-indol-3-YL)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and techniques for the crystallization of (5-Fluoro-1H-indol-3-YL)methanamine and its derivatives. The successful crystallization of these compounds is a critical step for their purification, structural elucidation via X-ray crystallography, and for ensuring solid-state stability in pharmaceutical development. The following protocols are based on established methods for indole derivatives and may require optimization for specific molecules.
Introduction to Crystallization of Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, and its fluorinated derivatives, such as this compound, are of significant interest due to their potential therapeutic activities, often targeting serotonin receptors.[1][2] Crystallization is a key purification technique that can yield materials of high purity and a specific polymorphic form, which is crucial for drug efficacy and safety. Common crystallization techniques for indole derivatives include slow solvent evaporation, cooling crystallization, and vapor diffusion. The choice of solvent is critical and often involves a balance between solubility at elevated temperatures and insolubility at lower temperatures.
Key Crystallization Techniques
Several methods can be employed for the crystallization of this compound derivatives. The selection of a specific technique will depend on the physicochemical properties of the compound, such as its solubility and stability.
General Experimental Workflow
The following diagram outlines a general workflow for screening and developing a crystallization protocol for a new this compound derivative.
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[1][2] Their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities make them highly promising materials for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[3] The ability to tailor the structure and function of MOFs at the molecular level by judiciously selecting the metal and organic components allows for the rational design of materials with specific properties.[1][2]
The synthesis method employed plays a critical role in determining the structural properties, crystal size and morphology, and ultimately, the performance of the MOF.[2] A variety of synthetic strategies have been developed, each with its own advantages and disadvantages concerning reaction time, temperature, scalability, and environmental impact.[1][4] This document provides an overview of the most common MOF synthesis techniques, detailed experimental protocols for the synthesis of benchmark MOFs, and a summary of key characterization methods.
Common Synthesis Methodologies
Several methods have been established for the synthesis of MOFs, ranging from traditional solvothermal techniques to more recent energy-efficient approaches.[5] The choice of method depends on the specific MOF being synthesized, the desired crystal size and morphology, and the scale of production.
Solvothermal/Hydrothermal Synthesis
This is the most conventional and widely used method for synthesizing high-quality, crystalline MOFs.[2][6] The process involves dissolving a metal salt and an organic linker in a suitable solvent, which is then sealed in a Teflon-lined autoclave and heated to temperatures typically ranging from 80°C to 220°C.[2] The autogenous pressure generated at these elevated temperatures facilitates the crystallization process, which can take from hours to several days.[4]
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and efficient alternative to conventional heating for MOF synthesis.[6][7] The direct interaction of microwaves with the polar solvent and reactants leads to rapid and uniform heating, significantly reducing the reaction time from days or hours to minutes or even seconds.[8][9] This method often results in smaller, more uniform crystals and can lead to higher yields.[8]
Electrochemical Synthesis
Electrochemical methods provide a facile route for the synthesis of MOF films and coatings directly on conductive substrates.[10] This technique typically involves the anodic dissolution of a metal electrode in a solution containing the organic linker and an electrolyte.[4][11] The metal ions generated in situ react with the linker to form the MOF on the electrode surface.[11] Key advantages include milder reaction conditions (often at room temperature) and rapid synthesis times.[4][12]
Mechanochemical Synthesis
This method involves the grinding of solid reactants (metal salt and organic linker) together, often with a small amount of a liquid additive (liquid-assisted grinding).[13] The mechanical energy from grinding induces a chemical reaction, leading to the formation of the MOF in the absence of bulk solvent. This "green" synthesis approach is often faster, more environmentally friendly, and can produce materials that are difficult to obtain through solvent-based methods.[13]
Sonochemical Synthesis
Sonochemical synthesis utilizes high-intensity ultrasound to induce the formation of MOFs.[14] The acoustic cavitation generated by ultrasound creates localized hot spots with extremely high temperatures and pressures, which promotes nucleation and crystal growth.[3][14] This method is known for its short reaction times, mild operating conditions (often at room temperature and atmospheric pressure), and the ability to produce nano-sized MOF crystals.[14][15]
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Typical Temperature (°C) | Typical Time | Key Advantages | Key Disadvantages | Representative MOFs |
| Solvothermal/Hydrothermal | 80 - 260 | Hours to Days | High crystallinity, good quality crystals | Long reaction times, high energy consumption, use of high-boiling point solvents | MOF-5, UiO-66, ZIF-8 |
| Microwave-Assisted | 100 - 200 | Seconds to Minutes | Rapid synthesis, uniform heating, smaller crystal size | Requires specialized equipment, potential for localized overheating | IRMOF-1, MOF-74 |
| Electrochemical | Room Temperature - 80 | Minutes to Hours | Mild conditions, rapid synthesis, direct film formation | Limited to conductive substrates, can be difficult to scale up for bulk synthesis | HKUST-1, ZIF-8, MIL-53 |
| Mechanochemical | Room Temperature | Minutes to Hours | Solvent-free, rapid, environmentally friendly | Can produce amorphous or less crystalline materials, scalability can be an issue | ZIF-8 |
| Sonochemical | Room Temperature | Minutes to Hours | Rapid, mild conditions, produces nano-sized crystals, energy efficient | Can lead to a broad particle size distribution, requires specialized equipment | MOF-5, Zn3(BTC)2 |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of MOF-5
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
Procedure: [16]
-
Dissolve 0.149 g (0.5 mmol) of Zn(NO₃)₂·6H₂O and 0.0166 g (0.1 mmol) of H₂BDC in 15 mL of DMF in a 25 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at 120°C for 21 hours.
-
Allow the autoclave to cool to room temperature.
-
Collect the cubic crystals by filtration.
-
Wash the crystals with fresh DMF to remove any unreacted starting materials.
-
To activate the MOF, immerse the crystals in fresh chloroform for 36 hours, replacing the chloroform every 12 hours.
-
Dry the activated MOF-5 under vacuum at 150°C for 8 hours.
Protocol 2: Solvothermal Synthesis of UiO-66
Materials:
-
Zirconium(IV) chloride (ZrCl₄) or Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Dissolve 3.900 g of ZrOCl₂·8H₂O in 50 mL of DMF and stir for 30 minutes.
-
In a separate beaker, dissolve 2.001 g of H₂BDC in 50 mL of DMF and stir for 30 minutes.
-
Slowly add the metal salt solution to the organic linker solution while stirring.
-
Continue stirring the mixture for 24 hours at room temperature.
-
Transfer the reaction mixture to a Teflon-lined autoclave and heat in an oven at 120°C for an additional 24 hours.
-
After cooling to room temperature, a white precipitate will have formed.
-
Collect the white powder by centrifugation or filtration.
-
Wash the product thoroughly with DMF and then with methanol to remove residual reactants and DMF.
-
Dry the final product in an oven at 150°C for 10 hours.
Protocol 3: Mechanochemical Synthesis of ZIF-8
Materials:
-
Zinc oxide (ZnO)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
2-Methylimidazole (H-MeIM)
-
Ammonium nitrate (NH₄NO₃)
-
Methanol
Procedure: [13]
-
Place 27.4 mg (0.337 mmol) of ZnO, 8.2 mg (0.037 mmol) of zinc acetate dihydrate, 61.4 mg (0.748 mmol) of 2-methylimidazole, and 3.0 mg (0.748 mmol) of NH₄NO₃ into a 5 mL PMMA milling jar.
-
Add one 7-mm diameter stainless-steel milling ball and 15 µL of methanol.
-
Close the jar and mount it in a vertical ball mill.
-
Grind the mixture for 15 minutes at a frequency of 50 Hz.
-
The product is obtained as a white, voluminous powder.
Mandatory Visualizations
Caption: General workflow for the synthesis of Metal-Organic Frameworks.
Caption: Influence of solvothermal synthesis parameters on MOF properties.
Characterization of MOFs
After synthesis, a thorough characterization is essential to confirm the formation of the desired MOF and to evaluate its properties. Common techniques include:
-
Powder X-Ray Diffraction (PXRD): Used to determine the crystal structure and phase purity of the synthesized MOF.[19][20]
-
Scanning Electron Microscopy (SEM): Provides information on the morphology and size of the MOF crystals.[21]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the MOF and can be used to determine the temperature at which the framework decomposes.[19][22]
-
Gas Adsorption Analysis (e.g., N₂ sorption): Measures the surface area and pore volume of the MOF, which are crucial parameters for applications in storage and separation.[20][22]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the organic linker and to confirm the coordination between the metal and the linker.[19]
By carefully selecting the synthesis method and controlling the reaction parameters, researchers can produce a vast array of MOFs with tailored properties for specific applications in research, drug development, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding the Synthesis of Metal-Organic Frameworks | Hiden Isochema [hidenisochema.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. Microwave-Assisted Synthesis of Metal–Organic Frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Facile and Rapid Room-Temperature Electrosynthesis and Controlled Surface Growth of Fe-MIL-101 and Fe-MIL-101-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inha.elsevierpure.com [inha.elsevierpure.com]
- 13. Mechanochemical Synthesis of Fluorine-Containing Co-Doped Zeolitic Imidazolate Frameworks for Producing Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hielscher.com [hielscher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jchemrev.com [jchemrev.com]
- 17. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07848H [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 20. Characterization Techniques for Elucidating MOF Structural Transformations [eureka.patsnap.com]
- 21. Everything You Want to Know About MOFs Characterization [ciqtekglobal.com]
- 22. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Experimental Design with (5-Fluoro-1H-indol-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last update, specific in vivo experimental data for (5-Fluoro-1H-indol-3-YL)methanamine is not extensively available in public literature. The following application notes and protocols are based on established methodologies for the in vivo characterization of novel indoleamine compounds and should be adapted based on emerging data and specific research objectives.
Introduction and Potential Applications
This compound is a fluorinated derivative of tryptamine. The indole scaffold is a common feature in molecules targeting the central nervous system (CNS), particularly serotonergic (5-HT) receptors, as well as in compounds with anti-inflammatory or anticancer properties. The presence of a fluorine atom can modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
Potential Research Applications:
-
Neuropharmacology: Investigation of effects on mood, anxiety, cognition, and other CNS-related behaviors, potentially as a modulator of serotonin or other neurotransmitter systems.
-
Oncology: Evaluation of anti-proliferative or cytotoxic effects in tumor models.
-
Inflammation: Assessment of efficacy in animal models of inflammatory diseases.
-
Pharmacokinetics: Characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Compound Handling and Formulation
2.1. Safety Precautions: Based on safety data for similar indoleamines, this compound should be handled with care. Assume the compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1][2][3]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
For detailed handling and disposal information, refer to the material safety data sheet (MSDS) provided by the supplier.
2.2. Vehicle Selection and Formulation: The choice of vehicle is critical for ensuring bioavailability and minimizing vehicle-induced effects. A tiered approach to vehicle selection is recommended.
| Tier | Vehicle Composition | Suitability |
| 1 | Saline (0.9% NaCl) | For water-soluble salts of the compound. |
| 2 | 10% DMSO, 40% PEG300, 50% Saline | For compounds with moderate solubility. |
| 3 | 5% Tween® 80 in Saline | For poorly soluble compounds, forms a suspension. |
| 4 | 0.5% Carboxymethylcellulose (CMC) in water | An alternative for creating a stable suspension. |
Protocol for Formulation:
-
Weigh the required amount of this compound.
-
If using a co-solvent system (Tier 2), first dissolve the compound in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add saline dropwise while vortexing to prevent precipitation.
-
For suspensions (Tiers 3 & 4), wet the compound with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while sonicating or homogenizing to ensure a uniform particle size.
-
Prepare fresh formulations daily and store them protected from light.
In Vivo Experimental Protocols
3.1. Acute Toxicity and Dose Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.
Protocol:
-
Use a small cohort of mice (e.g., C57BL/6, n=3 per group).
-
Administer single doses of the compound via the intended clinical route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)).
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50 mg/kg).
-
Observe animals continuously for the first 4 hours and then at regular intervals for up to 72 hours.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any instances of convulsion or catalepsy.
-
Body weight should be recorded daily.
-
The MTD is the highest dose that does not cause mortality or severe signs of distress.
Data Presentation:
| Dose (mg/kg) | Route | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 1 | i.p. | 3 | 0/3 | No observable effects |
| 5 | i.p. | 3 | 0/3 | Mild sedation for 1 hour post-dose |
| 10 | i.p. | 3 | 0/3 | Moderate sedation, reduced mobility |
| 25 | i.p. | 3 | 1/3 | Severe sedation, ataxia, one mortality at 24 hours |
| 50 | i.p. | 3 | 3/3 | Convulsions, mortality within 4 hours |
This table represents hypothetical data.
3.2. Pharmacokinetic (PK) Study
Objective: To characterize the ADME profile of the compound.
Protocol:
-
Administer a single, non-toxic dose of this compound to cannulated rodents (e.g., Sprague-Dawley rats).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process blood to separate plasma.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Calculate key PK parameters using software like Phoenix WinNonlin.
Data Presentation:
| Parameter | Abbreviation | Value (Hypothetical) | Unit |
| Maximum Plasma Concentration | Cmax | 850 | ng/mL |
| Time to Maximum Concentration | Tmax | 0.5 | hours |
| Area Under the Curve (0 to infinity) | AUC (0-inf) | 3200 | ng*h/mL |
| Half-life | t1/2 | 3.5 | hours |
| Volume of Distribution | Vd | 2.1 | L/kg |
| Clearance | CL | 0.8 | L/h/kg |
This table represents hypothetical data for a single dose and route.
3.3. Efficacy Study: Forced Swim Test (FST) for Antidepressant-like Activity
Objective: To evaluate the potential antidepressant-like effects of the compound.
Protocol:
-
Acclimate mice to the testing room for at least 1 hour.
-
Administer this compound, a vehicle control, or a positive control (e.g., fluoxetine) at appropriate doses and pretreatment times determined from PK data.
-
Place each mouse individually into a cylinder of water (25°C) from which it cannot escape.
-
Conduct a 6-minute test session. Score the last 4 minutes for time spent immobile.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Dry the animals thoroughly before returning them to their home cages.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for in vivo characterization of a novel compound.
4.2. Hypothetical Signaling Pathway
Given the structural similarity of indoleamines to serotonin, a plausible mechanism of action could involve the modulation of serotonergic signaling pathways.
Caption: Hypothetical serotonergic signaling pathway modulation.
References
Application Note: High-Throughput Analysis of (5-Fluoro-1H-indol-3-YL)methanamine and its Metabolites by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of (5-Fluoro-1H-indol-3-YL)methanamine and its potential metabolites in a biological matrix such as human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This high-throughput assay is suitable for pharmacokinetic studies and drug metabolism research in the development of novel therapeutics based on the indoleamine scaffold.
Introduction
This compound is a tryptamine analog of interest in drug discovery due to the prevalence of the indoleamine structure in biologically active compounds. Understanding the metabolic fate of such compounds is critical for evaluating their efficacy, safety, and pharmacokinetic profiles. The primary metabolic pathways for tryptamines and related indole compounds include hydroxylation of the indole ring, oxidative deamination of the ethylamine side chain, N-oxidation, and subsequent conjugation reactions such as glucuronidation.[1][2][3][4][5][6] This application note provides a comprehensive protocol for the extraction and quantification of this compound and its hypothesized metabolites using LC-MS/MS, a technique renowned for its sensitivity and specificity in bioanalysis.[7]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample (or standard, quality control), add 10 µL of internal standard working solution (e.g., d4-(5-Fluoro-1H-indol-3-YL)methanamine at 100 ng/mL).
-
Add 50 µL of 1 M sodium carbonate buffer (pH 10) and vortex for 10 seconds.
-
Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
Mass Spectrometry
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the hypothetical mass spectrometry parameters for the analysis of this compound and its potential metabolites. The characteristic fragmentation of tryptamines involves the cleavage of the Cα-Cβ bond of the side chain, leading to a stable iminium ion.[8][9][10]
| Compound | Formula | [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound (Parent) | C₉H₉FN₂ | 165.1 | 148.1 | 15 | 2.1 |
| d4-(5-Fluoro-1H-indol-3-YL)methanamine (IS) | C₉H₅D₄FN₂ | 169.1 | 152.1 | 15 | 2.1 |
| Hydroxylated Metabolite (M1) | C₉H₉FN₂O | 181.1 | 164.1 | 18 | 1.8 |
| N-Oxide Metabolite (M2) | C₉H₉FN₂O | 181.1 | 165.1 | 12 | 1.5 |
| Deaminated Metabolite (Indole-3-acetic acid analog) | C₉H₆FNO₂ | 192.0 | 146.0 | 20 | 2.5 |
| Glucuronide Conjugate (M4) | C₁₅H₁₇FN₂O₆ | 341.1 | 165.1 | 25 | 1.2 |
Visualizations
Caption: Hypothesized metabolic pathways of this compound.
Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.
Conclusion
The described LC-MS/MS method provides a framework for the reliable quantification of this compound and its major potential metabolites. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for sensitivity, selectivity, and high-throughput analysis. This protocol serves as an excellent starting point for researchers in drug development and metabolism studies focused on novel indoleamine-based compounds. Further validation of this method in accordance with regulatory guidelines is recommended before its application in clinical studies.
References
- 1. Effect of ethanol on the oxidative metabolism of tryptamine by rat liver homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relative contribution of monoamine oxidase and cytochrome p450 isozymes to the metabolic deamination of the trace amine tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Metabolic N-oxidation products of aliphatic amines as potential mediators in amine pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronidation - Wikipedia [en.wikipedia.org]
- 7. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 8. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Fluoro-1H-indol-3-YL)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Fluoro-1H-indol-3-YL)methanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route involving the reductive amination of 5-fluoro-1H-indole-3-carbaldehyde.
Issue 1: Low or No Product Yield in Reductive Amination
Question: I am performing the reductive amination of 5-fluoro-1H-indole-3-carbaldehyde with an ammonia source and a reducing agent, but I am observing very low to no yield of the desired this compound. What are the potential causes and solutions?
Answer:
Low or no product yield in this reductive amination can stem from several factors, ranging from imine formation to the reduction step. Here is a systematic troubleshooting approach:
-
Incomplete Imine Formation: The crucial first step is the formation of the imine intermediate.
-
Problem: The equilibrium may not favor imine formation. Water produced during this step can hydrolyze the imine back to the starting materials.
-
Solution:
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture to remove water as it is formed.
-
Azeotropic Removal of Water: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove water.
-
pH Optimization: Imine formation is often catalyzed by mild acid. A small amount of acetic acid can facilitate the reaction. However, strong acidic conditions should be avoided as they can lead to polymerization of the indole.[1]
-
-
-
Ineffective Reduction: The choice and handling of the reducing agent are critical.
-
Problem: The reducing agent may be inactive or not suitable for the specific substrate and conditions. Sodium borohydride (NaBH₄) might be too reactive and could reduce the starting aldehyde before imine formation.
-
Solution:
-
Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive aminations as they are more selective for the protonated imine over the aldehyde.[1]
-
Stepwise Procedure: First, allow the imine to form completely (monitor by TLC or NMR), and then add the reducing agent. This can be particularly effective when using NaBH₄.[2]
-
Check Reagent Quality: Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.
-
-
-
Side Reactions: The indole nucleus is susceptible to side reactions under certain conditions.
-
Problem: Strong acids can cause polymerization of the indole ring. Over-alkylation can also occur, leading to secondary and tertiary amines.
-
Solution:
-
Control pH: Use only a catalytic amount of weak acid.
-
Control Stoichiometry: Use a large excess of the ammonia source to favor the formation of the primary amine and minimize the formation of secondary amine byproducts.
-
-
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in reductive amination.
Issue 2: Formation of Impurities
Question: My reaction is producing the desired product, but it is contaminated with significant impurities. What are the likely impurities and how can I minimize them and purify my product?
Answer:
The formation of impurities is a common challenge. The most likely impurities in this synthesis are:
-
Unreacted 5-fluoro-1H-indole-3-carbaldehyde: This indicates incomplete reaction.
-
Minimization: Increase reaction time, temperature (with caution, as indoles can be sensitive), or the equivalents of the amine and reducing agent. Ensure efficient mixing.
-
-
5-fluoro-1H-indole-3-methanol: This results from the reduction of the starting aldehyde before imine formation.
-
Minimization: Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃ that is selective for the imine. Alternatively, adopt a stepwise procedure where the reducing agent is added after imine formation is complete.
-
-
N,N-bis((5-fluoro-1H-indol-3-yl)methyl)amine (Secondary Amine): This is a common byproduct resulting from the reaction of the primary amine product with another molecule of the starting aldehyde and subsequent reduction.
-
Minimization: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to statistically favor the formation of the primary amine.
-
-
Polymeric materials: Indoles can polymerize under strongly acidic conditions.
-
Minimization: Avoid strong acids. Use only catalytic amounts of a weak acid like acetic acid if necessary.
-
Purification Strategy:
Column chromatography on silica gel is typically effective for separating the desired primary amine from the starting materials and byproducts. A gradient elution system, for example, with dichloromethane and methanol, is often successful. The polarity of the eluent can be gradually increased to first elute the less polar impurities, followed by the desired product.
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Structure | Reason for Formation | Minimization Strategy |
| 5-fluoro-1H-indole-3-carbaldehyde | FC₈H₅N(CHO) | Incomplete reaction | Increase reaction time, temperature, or reagent equivalents. |
| 5-fluoro-1H-indole-3-methanol | FC₈H₅N(CH₂OH) | Reduction of aldehyde before imine formation | Use a milder reducing agent (NaBH₃CN, NaBH(OAc)₃) or a stepwise procedure. |
| N,N-bis((5-fluoro-1H-indol-3-yl)methyl)amine | (FC₈H₅N(CH₂))₂NH | Over-alkylation of the product | Use a large excess of the ammonia source. |
| Polymeric byproducts | - | Acid-catalyzed polymerization of the indole ring | Avoid strong acids; use catalytic weak acid if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound via reductive amination?
A1: The following is a general protocol based on common laboratory practices for reductive amination.
Experimental Protocol: Reductive Amination of 5-fluoro-1H-indole-3-carbaldehyde
Materials:
-
5-fluoro-1H-indole-3-carbaldehyde
-
Ammonium acetate or ammonia in methanol (7N solution)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-fluoro-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous methanol, add a large excess of ammonium acetate (e.g., 10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath.
-
Add sodium cyanoborohydride (e.g., 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the consumption of the starting material and imine intermediate.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Q2: Which reducing agent is best for this reaction?
A2: The choice of reducing agent can significantly impact the reaction's success.
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Yield Range |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available.[3] | Can reduce the aldehyde before imine formation, leading to alcohol byproduct. Requires careful control of addition. | 40-70% |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the protonated imine over aldehydes and ketones.[1] | Toxic cyanide byproduct. Requires careful handling and workup. | 60-90% |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and does not produce toxic byproducts.[1] | More expensive than NaBH₄. | 70-95% |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" method, high yielding. | Requires specialized equipment (hydrogenator). May not be compatible with other functional groups. Can sometimes lead to dehalogenation. | 75-95% |
For laboratory-scale synthesis, sodium triacetoxyborohydride is often the preferred reagent due to its high selectivity and safety profile.
Q3: How does the fluorine substituent affect the reaction?
A3: The fluorine atom at the 5-position of the indole ring has several effects:
-
Electronic Effect: Fluorine is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the indole ring. However, for the reductive amination at the 3-position, this effect is generally minimal.
-
Stability: The carbon-fluorine bond is very strong, making the 5-fluoroindole scaffold metabolically more stable, which is a desirable property in drug development.[4]
-
Potential for Side Reactions: While generally stable, under harsh reducing conditions (e.g., some catalytic hydrogenation conditions), there is a small risk of dehalogenation. This is less of a concern with hydride reducing agents.
Signaling Pathway of Synthesis
The primary synthetic route discussed is a two-step, one-pot process.
Caption: Key steps in the reductive amination synthesis.
References
Technical Support Center: Synthesis of (5-Fluoro-1H-indol-3-YL)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (5-Fluoro-1H-indol-3-YL)methanamine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or degraded starting materials. 2. Incorrect reaction temperature. 3. Inefficient reduction of the intermediate. 4. Catalyst poisoning or inactivity. | 1. Verify the purity and activity of starting materials (e.g., 5-fluoroindole-3-carboxaldehyde, nitromethane, reducing agents) using appropriate analytical techniques (NMR, GC-MS). Use fresh, high-purity reagents. 2. Optimize the reaction temperature. For the initial condensation step, temperatures may range from room temperature to reflux. For the reduction step, temperatures may need to be controlled, especially with highly reactive reducing agents. 3. Choose a more potent or suitable reducing agent. Common options include Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄) with a catalyst, or catalytic hydrogenation. Ensure the reducing agent is added under appropriate conditions (e.g., inert atmosphere for LiAlH₄). 4. If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Nickel) is not poisoned by impurities from starting materials or solvents. Use a fresh batch of catalyst and ensure proper activation. |
| Formation of Multiple Byproducts | 1. Side reactions due to incorrect stoichiometry. 2. Over-reduction or side reactions of the indole ring. 3. Polymerization of starting materials or intermediates. | 1. Carefully control the stoichiometry of the reactants. A slight excess of the amine source or reducing agent may be beneficial, but large excesses should be avoided. 2. Use a milder reducing agent or optimize reaction conditions (lower temperature, shorter reaction time) to prevent unwanted reductions on the indole nucleus. 3. Add reagents slowly and maintain a homogeneous reaction mixture with efficient stirring to minimize localized high concentrations that can lead to polymerization. |
| Difficulty in Product Isolation and Purification | 1. Product is highly polar and water-soluble. 2. Formation of emulsions during workup. 3. Co-elution with impurities during chromatography. | 1. After quenching the reaction, perform multiple extractions with an appropriate organic solvent. Adjusting the pH of the aqueous layer to be more basic can help in extracting the amine product into the organic phase. 2. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. 3. Optimize the chromatography conditions. Use a different solvent system (e.g., a gradient of methanol in dichloromethane with a small amount of triethylamine to prevent streaking of the amine on the silica gel) or consider a different stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and direct synthetic route involves a two-step process:
-
Henry Reaction: A condensation reaction between 5-fluoroindole-3-carboxaldehyde and nitromethane to form (E)-5-fluoro-3-(2-nitrovinyl)-1H-indole.
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Reduction: The subsequent reduction of the nitrovinyl intermediate to the corresponding amine.
Alternative routes, such as the Leimgruber-Batcho indole synthesis, can also be employed to construct the 5-fluoroindole ring system first, followed by functionalization at the 3-position.[1]
Q2: Which reducing agent is most effective for the conversion of (E)-5-fluoro-3-(2-nitrovinyl)-1H-indole to the final product?
A2: The choice of reducing agent is critical for achieving a high yield. Here is a comparison of common reducing agents:
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Approximate Yield Range |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0°C to reflux, inert atmosphere | Powerful, often leads to high conversion. | Highly reactive, not selective, requires strict anhydrous conditions. | 70-90% |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | Clean reaction, easy workup. | Catalyst can be sensitive to poisoning, may require specialized equipment for high pressure. | 65-85% |
| Sodium Borohydride (NaBH₄) / Lewis Acid (e.g., BF₃·OEt₂) | THF or Dioxane, 0°C to room temperature | Milder than LiAlH₄, more selective. | May require a co-reagent, can sometimes give lower yields. | 60-80% |
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To minimize impurity formation, consider the following:
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Purity of Starting Materials: Use highly pure 5-fluoroindole-3-carboxaldehyde and nitromethane. Impurities in the starting materials can lead to side reactions.
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Inert Atmosphere: For reactions involving highly reactive reagents like LiAlH₄, maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial to prevent degradation of the reagent and unwanted side reactions.
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Temperature Control: Maintain the recommended temperature for each step of the reaction. Excursions in temperature can lead to the formation of byproducts.
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid over-running the reaction, which can lead to decomposition or byproduct formation.
Experimental Protocols
Protocol 1: Synthesis of (E)-5-fluoro-3-(2-nitrovinyl)-1H-indole
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To a solution of 5-fluoroindole-3-carboxaldehyde (1.0 eq) in nitromethane (10-15 eq), add ammonium acetate (1.5 eq).
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Heat the mixture to reflux (approximately 100-110 °C) and stir for 2-4 hours.
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Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water and stir until a solid precipitate forms.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the crude product.
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The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.
Protocol 2: Reduction of (E)-5-fluoro-3-(2-nitrovinyl)-1H-indole using LiAlH₄
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In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend Lithium Aluminum Hydride (LiAlH₄) (4.0 eq) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C using an ice bath.
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Slowly add a solution of (E)-5-fluoro-3-(2-nitrovinyl)-1H-indole (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash the filter cake with THF.
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Combine the filtrate and washes, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a mobile phase of dichloromethane/methanol/triethylamine) to obtain this compound.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: (5-Fluoro-1H-indol-3-YL)methanamine
This technical support center provides guidance on the stability of (5-Fluoro-1H-indol-3-YL)methanamine in solution. The following information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light. In solution, the stability is dependent on the solvent, pH, and temperature. It is advisable to prepare solutions fresh for immediate use. If short-term storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light.
Q2: What are the likely degradation pathways for this compound?
A2: Indole derivatives, such as this compound, are susceptible to degradation through several pathways, including:
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Oxidation: The indole ring is electron-rich and can be easily oxidized, leading to the formation of various degradation products. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
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Hydrolysis: Depending on the pH, the methanamine side chain could be subject to hydrolysis, although this is generally less common for simple amines.
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Photodegradation: Exposure to light, particularly UV light, can lead to the formation of reactive species and subsequent degradation of the indole ring.
Q3: Which analytical techniques are suitable for monitoring the stability of this compound?
A3: The most common and effective technique for stability monitoring is High-Performance Liquid Chromatography (HPLC), particularly with a UV detector. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of parent compound in solution at room temperature. | Oxidation of the indole ring. | Prepare solutions fresh and use immediately. If storage is required, purge the solvent with an inert gas (argon or nitrogen) and store at low temperatures in the dark. Consider adding an antioxidant if compatible with the experimental design. |
| Appearance of multiple new peaks in the HPLC chromatogram during a stability study. | Multiple degradation pathways are occurring (e.g., oxidation and photolysis). | Analyze the contribution of each stress factor individually (light, heat, oxygen) to identify the primary degradation pathway. Use light-protected vials and inert atmosphere to minimize photolytic and oxidative degradation. |
| Precipitation of the compound in aqueous buffer. | The compound has low solubility at the tested pH. | Determine the pKa of the compound and select a buffer system where the compound is in its more soluble (likely ionized) form. The use of co-solvents (e.g., acetonitrile, DMSO) may be necessary, but their potential for degradation should be assessed. |
| Poor peak shape or shifting retention times in HPLC analysis. | Interaction of the amine group with the stationary phase; unstable mobile phase pH. | Use a column with end-capping or a base-deactivated stationary phase. Ensure the mobile phase is buffered and the pH is stable. The addition of a competing amine (e.g., triethylamine) to the mobile phase can sometimes improve peak shape for basic compounds. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound under stressed conditions. Below are generalized protocols for investigating the stability of this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Hydrolytic Degradation:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL. Incubate at 60°C and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL. Incubate at 60°C and sample at various time points. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with water to achieve a final concentration of approximately 100 µg/mL. Incubate at 60°C and sample at various time points.
3. Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) to achieve a final concentration of approximately 100 µg/mL.
-
Incubate at room temperature and protect from light.
-
Sample at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Quench the reaction with a suitable agent if necessary before HPLC analysis.
4. Thermal Degradation:
-
Store the solid compound in an oven at a controlled temperature (e.g., 70°C).
-
Sample at various time points (e.g., 1, 5, 10, 30 days), dissolve in a suitable solvent, and analyze by HPLC.
5. Photolytic Degradation:
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Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette or vial) to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
A control sample should be wrapped in aluminum foil to protect it from light.
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Sample both the exposed and control solutions at various time points and analyze by HPLC.
Analytical Method: A reverse-phase HPLC method with UV detection is recommended.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
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Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 3.0).
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Flow Rate: 1.0 mL/min
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Detection Wavelength: Monitor at the λmax of this compound.
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Injection Volume: 10 µL
Data Presentation
The results of the forced degradation studies should be summarized in a table to facilitate comparison of the compound's stability under different conditions.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time | % Assay of Parent Compound | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C) | 0 hr | 100.0 | 0.0 | 0 |
| 2 hr | 95.2 | 4.8 | 1 | |
| 8 hr | 88.5 | 11.5 | 2 | |
| 24 hr | 79.1 | 20.9 | 3 | |
| 0.1 M NaOH (60°C) | 0 hr | 100.0 | 0.0 | 0 |
| 2 hr | 98.7 | 1.3 | 1 | |
| 8 hr | 94.3 | 5.7 | 1 | |
| 24 hr | 85.6 | 14.4 | 2 | |
| 3% H₂O₂ (RT) | 0 hr | 100.0 | 0.0 | 0 |
| 1 hr | 82.4 | 17.6 | 3 | |
| 4 hr | 65.9 | 34.1 | >3 | |
| Thermal (70°C, solid) | 1 day | 99.8 | 0.2 | 0 |
| 10 days | 98.5 | 1.5 | 1 | |
| 30 days | 96.2 | 3.8 | 1 | |
| Photostability | 0 hr | 100.0 | 0.0 | 0 |
| 8 hr | 92.1 | 7.9 | 2 | |
| 24 hr | 81.3 | 18.7 | 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of an indole derivative.
Technical Support Center: Optimizing Indole Fluorination
Welcome to the technical support center for indole fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of fluorinated indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the electrophilic fluorination of indoles?
A1: Researchers often face challenges with regioselectivity (C2 vs. C3 vs. other positions), over-reaction leading to di- or tri-fluorinated products, and decomposition of the indole ring, particularly with electron-rich substrates.[1][2] Another common issue is the poor diastereoselectivity in the fluorination of substituted indoles.[3][4][5] Additionally, the choice of the fluorinating agent and reaction conditions is critical to avoid harsh conditions that can lead to undesired side products.[3]
Q2: How do I choose the right fluorinating agent for my indole substrate?
A2: The choice of fluorinating agent depends on the desired outcome and the nature of your indole substrate.
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For C3-selective monofluorination: Electrophilic fluorinating agents like Selectfluor™ are often used and can provide high regioselectivity at the C3 position.[1]
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For difluorination: A combination of an iodine(I/III) catalyst with a fluorine source like Py·9HF can achieve dearomative 2,3-difluorination.[4][5] Anodic fluorination in Et4NF·4HF/MeCN is another method to obtain 2,3-difluoro-2,3-dihydroindoles.[3]
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For N-fluoroalkylation: Rhodium(II)-catalyzed transannulation of N-fluoroalkylated-1,2,3-triazoles offers a pathway to N-fluoroalkylated indoles.[6]
Q3: What is the role of the protecting group on the indole nitrogen?
A3: The protecting group on the indole nitrogen plays a crucial role in modulating the reactivity and selectivity of the fluorination reaction. Electron-withdrawing protecting groups, such as sulfonyl (SO2Ph) or Boc, can improve the stability of the indole ring and influence the diastereoselectivity of the reaction.[4] For instance, in the iodine-catalyzed 2,3-difluorination, an N-SO2Ph group led to excellent diastereoselectivity and good yield, whereas N-H or N-Me substituted indoles resulted in an inseparable mixture of products.[4]
Q4: Can I achieve fluorination without using a metal catalyst?
A4: Yes, metal-free fluorination of indoles is possible. Electrophilic fluorinating reagents like Selectfluor™ can directly fluorinate indoles under mild conditions.[1] Additionally, electrochemical methods provide a green and oxidant-free alternative for the fluorination of indoles.[3][7]
Troubleshooting Guide
Problem 1: Low yield of the desired fluorinated indole.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For the iodine-catalyzed 2,3-difluorination of N-SO2Ph-3-methylindole, -15 °C was found to be optimal.[4] |
| Incorrect Solvent | Screen different solvents. For the same iodine-catalyzed reaction, DCM was found to be the best solvent compared to DCE or CHCl3.[4] For Rh(II)-catalyzed N-fluoroalkylation, 1,2-dichloroethane gave the best yield.[6] |
| Inappropriate Fluorinating Agent/Catalyst Ratio | Titrate the equivalents of the fluorinating agent and catalyst. For example, lowering the amount of mCPBA in the iodine-catalyzed difluorination led to a moderate yield.[4] |
| Decomposition of Starting Material | Use an appropriate N-protecting group (e.g., Boc, SO2Ph) to stabilize the indole ring.[4] Consider performing the reaction under an inert atmosphere. |
| Poor Catalyst Efficiency | For catalytic reactions, screen different catalysts. In the Rh(II)-catalyzed N-fluoroalkylation, Rh2(esp)2 was more efficient than Rh2(Oct)4 or Rh2(AcO)4.[6] |
Problem 2: Poor regioselectivity (e.g., mixture of C2 and C3 fluorinated products).
| Possible Cause | Suggested Solution |
| Highly Reactive Indole Substrate | Modulate the reactivity by introducing an electron-withdrawing protecting group on the nitrogen. |
| Nature of the Fluorinating Agent | Select a fluorinating agent known for high regioselectivity. Selectfluor™ often favors C3 fluorination.[1] |
| Reaction Conditions | Adjusting the solvent and temperature can sometimes influence the regioselectivity. |
Problem 3: Formation of over-fluorinated products (difluoro or trifluoro instead of monofluorination).
| Possible Cause | Suggested Solution |
| Excess of Fluorinating Agent | Reduce the equivalents of the fluorinating agent. A stoichiometric amount or a slight excess is often sufficient. |
| Reaction Time | Monitor the reaction progress by TLC or LC-MS and quench the reaction once the desired product is formed. |
| High Reactivity of the Monofluorinated Product | If the monofluorinated product is more reactive than the starting material, consider using a less reactive fluorinating agent or milder reaction conditions. |
Experimental Protocols
Protocol 1: Catalytic, Dearomative 2,3-Difluorination of N-SO2Ph-3-methylindole[4]
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To a solution of N-SO2Ph-3-methylindole (0.2 mmol, 1.0 equiv) and iodobenzene (20 mol%) in DCM (4.0 mL) at -15 °C, add Py·9HF (30.0 equiv).
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Slowly add a solution of mCPBA (1.5 equiv) in DCM over 2 hours.
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Stir the reaction mixture at -15 °C and monitor by TLC.
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Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
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Extract the mixture with DCM, dry the organic layer over Na2SO4, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Rhodium(II)-Catalyzed N-Fluoroalkylation of a 1,2,3-Triazole[6]
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To a solution of the 4-cyclohexenyl substituted 1,2,3-triazole (1.0 equiv) in 1,2-dichloroethane, add Rh2(esp)2 catalyst.
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Heat the reaction mixture to 100 °C for 10 minutes.
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Cool the reaction to room temperature.
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For one-pot oxidation to the indole, add DDQ and heat under microwave irradiation to 100 °C for 30 minutes.
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Cool the reaction mixture and purify by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for Iodine-Catalyzed 2,3-Difluorination of N-SO2Ph-3-methylindole[4]
| Entry | Catalyst (mol%) | Oxidant (equiv) | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Iodobenzene (20) | mCPBA (1.5) | DCM | -15 | 66 | >20:1 |
| 2 | 4-Iodobenzoate (20) | mCPBA (1.5) | DCM | -15 | 20 | >20:1 |
| 3 | Iodobenzene (20) | mCPBA (1.5) | DCE | -15 | 55 | >20:1 |
| 4 | Iodobenzene (20) | mCPBA (1.5) | CHCl3 | -15 | 58 | >20:1 |
| 5 | Iodobenzene (20) | mCPBA (1.2) | DCM | -15 | 45 | >20:1 |
| 6 | Iodobenzene (20) | mCPBA (1.5) | DCM | 0 | 52 | >20:1 |
| 7 | Iodobenzene (20) | mCPBA (1.5) | DCM | -30 | 48 | >20:1 |
| 8 | Iodobenzene (20) | Selectfluor (1.5) | DCM | -15 | 40 | 6:1 |
Table 2: Optimization of Rh(II)-Catalyzed N-Fluoroalkylation[6]
| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Rh2(Oct)4 | 1,2-dichloroethane | 100 | 10 | <5 |
| 2 | Rh2(AcO)4 | 1,2-dichloroethane | 100 | 10 | 10 |
| 3 | Rh2(esp)2 | 1,2-dichloroethane | 100 | 10 | 64 |
| 4 | Rh2(esp)2 | 1,2-dichloroethane | 80 | 10 | 45 |
| 5 | Rh2(esp)2 | 1,2-dichloroethane | 100 | 5 | 58 |
| 6 | Rh2(esp)2 | Toluene | 100 | 10 | 35 |
| 7 | Rh2(esp)2 | Dioxane | 100 | 10 | 20 |
| 8 | Rh2(esp)2 | MeCN | 100 | 10 | 15 |
Visualizations
Caption: General experimental workflow for indole fluorination.
Caption: A logical workflow for troubleshooting indole fluorination reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01415K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (5-Fluoro-1H-indol-3-YL)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Fluoro-1H-indol-3-YL)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies commence with 5-fluoroindole. The indole is typically functionalized at the C3 position, followed by reduction to the desired methanamine. The two primary pathways involve:
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Formylation followed by reductive amination: 5-fluoroindole is first converted to 5-fluoro-1H-indole-3-carbaldehyde, which then undergoes reductive amination.
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Cyanation followed by reduction: 5-fluoroindole is converted to 5-fluoro-1H-indole-3-carbonitrile, which is subsequently reduced to the primary amine using a hydride reagent like Lithium Aluminum Hydride (LiAlH₄).
Q2: What are the critical parameters to control during the reduction step with LiAlH₄?
A2: The reduction of the nitrile or an intermediate imine with LiAlH₄ is a highly exothermic reaction that requires careful control. Key parameters include:
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Temperature: Low temperatures (typically 0 °C to room temperature) are crucial to minimize side reactions such as dehalogenation.
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Reagent Quality: The purity and activity of the LiAlH₄ can significantly impact the reaction outcome. Use of freshly opened or properly stored reagent is recommended.
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Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential, as LiAlH₄ reacts violently with protic solvents.
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Work-up Procedure: A careful and controlled quench of the reaction is necessary to safely destroy excess LiAlH₄ and to precipitate aluminum salts for easier removal.
Q3: How can I monitor the progress of the synthesis?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress at each stage. Staining with a solution of potassium permanganate or using a UV lamp can help visualize the indole-containing compounds. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the formation of the product and the emergence of any impurities.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete formylation/cyanation of 5-fluoroindole. | Increase the equivalents of the formylating/cyanating agent. Optimize reaction temperature and time. Ensure anhydrous conditions for the Vilsmeier-Haack reaction. | Higher conversion of the starting material to the intermediate. |
| Degradation of starting material or product. | Indoles can be sensitive to strong acids and high temperatures. Use milder reaction conditions where possible. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | Minimized degradation and improved yield. |
| Suboptimal reduction conditions. | Titrate the LiAlH₄ solution to determine its exact molarity. Adjust the equivalents of LiAlH₄ used. Control the temperature carefully during the addition of the substrate. | More efficient reduction and less byproduct formation. |
| Loss of product during work-up and purification. | Optimize the extraction and purification procedures. Use of a different solvent system for extraction or a different column chromatography gradient may be necessary. | Improved recovery of the final product. |
Problem 2: Presence of a Dehalogenated Impurity ((1H-indol-3-YL)methanamine)
This is a common side reaction when using powerful reducing agents like LiAlH₄ with halogenated aromatic compounds.
| Parameter | Condition Favoring Dehalogenation | Recommended Condition to Minimize Dehalogenation |
| Temperature | Higher reaction temperatures (> room temperature). | Maintain low temperatures (0 °C) during the addition of the reducing agent and allow the reaction to slowly warm to room temperature. |
| Reducing Agent | Large excess of LiAlH₄. | Use a moderate excess of LiAlH₄ (e.g., 1.5-2.0 equivalents). |
| Reaction Time | Prolonged reaction times. | Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. |
| Alternative Reagents | - | Consider alternative, milder reducing agents such as borane-THF complex (BH₃·THF) or catalytic hydrogenation, although optimization will be required. |
Problem 3: Formation of a Higher Molecular Weight Impurity (Dimer/Oligomer)
Indoles are susceptible to acid-catalyzed dimerization, often forming diindolylmethane structures.
| Reaction Step | Potential Cause of Dimerization | Preventative Measure |
| Vilsmeier-Haack Formylation | Use of strong acids or high temperatures can promote the reaction of the electron-rich indole with the formylated product. | Perform the reaction at low temperatures and use the Vilsmeier reagent in a controlled manner. |
| Acidic Work-up or Purification | Exposure of the indole product to strong acidic conditions during work-up or chromatography. | Neutralize the reaction mixture promptly after completion. Use a neutral or slightly basic mobile phase for column chromatography if possible. |
Experimental Protocols
Protocol 1: Synthesis of 5-fluoro-1H-indole-3-carbonitrile
This protocol is a representative procedure and may require optimization.
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To a solution of 5-fluoroindole (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 eq) at 0 °C and stir for 1 hour.
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Add potassium cyanide (1.5 eq) and copper(I) cyanide (0.1 eq).
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Heat the reaction mixture to reflux and monitor by TLC.
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Upon completion, cool the reaction to room temperature and pour it into a mixture of water and ice.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 5-fluoro-1H-indole-3-carbonitrile to this compound
Caution: LiAlH₄ is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere and with appropriate personal protective equipment.
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of 5-fluoro-1H-indole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
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Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
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Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.
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The crude amine can be further purified by column chromatography or by conversion to a salt (e.g., hydrochloride or fumarate) followed by recrystallization.
Visualizations
Caption: Synthetic pathway and major side reactions.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: (5-Fluoro-1H-indol-3-YL)methanamine Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (5-Fluoro-1H-indol-3-YL)methanamine.
I. Troubleshooting Guides
Issue: Poor dissolution of this compound in aqueous buffers.
This compound, like its parent compound tryptamine, is expected to have low aqueous solubility, which can hinder its use in various experimental settings. The following troubleshooting guide offers a systematic approach to address this issue.
Troubleshooting Workflow
Caption: A workflow for troubleshooting poor solubility.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: this compound possesses a primary amine group, which is basic and can be protonated at acidic pH. The predicted pKa of the methanamine side chain is approximately 9.5. Therefore, decreasing the pH of the solution below the pKa will lead to the formation of the more soluble protonated form of the molecule. Adjusting the pH is a common and effective first step for improving the solubility of ionizable compounds.
Q3: What are co-solvents and how can they improve solubility?
A3: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system. Common co-solvents include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO). For instance, tryptamine is soluble in ethanol and DMSO at concentrations of approximately 10 mg/mL and 11 mg/mL, respectively.[1]
Q4: What is solid dispersion and when should I consider this technique?
A4: Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state. This can enhance solubility by reducing particle size to a molecular level and converting the drug to an amorphous form. This method is particularly useful when pH adjustment and co-solvents are insufficient or not suitable for the final application.
Q5: How can cyclodextrins be used to enhance the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules. The hydrophobic inner cavity of the cyclodextrin can encapsulate the non-polar indole portion of this compound, while the hydrophilic outer surface allows the complex to dissolve in water.
III. Quantitative Data Summary
| Parameter | This compound | Tryptamine (Analogue) | Reference |
| Molecular Weight | 164.18 g/mol | 160.22 g/mol | |
| Predicted pKa | ~9.5 (methanamine) | ~10.2 (ethanamine) | Chemicalize |
| Aqueous Solubility | Data not available | ~0.5 mg/mL in 1:1 DMSO:PBS (pH 7.2) | [1] |
| Solubility in Organic Solvents | Data not available | Ethanol: ~10 mg/mL, DMSO: ~11 mg/mL | [1] |
IV. Experimental Protocols
Solubility Enhancement by pH Adjustment
Objective: To determine the effect of pH on the solubility of this compound.
Methodology:
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Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
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Add an excess amount of this compound to a fixed volume of each buffer.
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Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
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Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).
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Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
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Plot the solubility as a function of pH.
Solubility Enhancement using Co-solvents
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Methodology:
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Prepare a series of co-solvent mixtures with water (e.g., 10%, 20%, 50% v/v of ethanol, propylene glycol, or PEG 400).
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Add an excess amount of the compound to each co-solvent mixture.
-
Equilibrate the samples as described in the pH adjustment protocol.
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Separate the undissolved solid.
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Quantify the concentration of the dissolved compound in the clear supernatant/filtrate.
-
Plot the solubility as a function of the co-solvent concentration.
Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Methodology:
-
Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000).
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).
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Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion for dissolution improvement compared to the pure compound.
Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Methodology:
-
Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Prepare an aqueous solution of the cyclodextrin.
-
Add an excess of this compound to the cyclodextrin solution.
-
Stir the mixture at a constant temperature for 24-72 hours to allow for complex formation.
-
Remove the undissolved compound by filtration.
-
The resulting clear solution contains the water-soluble inclusion complex. The amount of dissolved compound can be quantified to determine the extent of solubility enhancement.
V. Signaling Pathway and Experimental Workflow Diagrams
Caption: A logical relationship diagram for selecting a solubility enhancement strategy.
References
Technical Support Center: Synthesis of (5-Fluoro-1H-indol-3-YL)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Fluoro-1H-indol-3-YL)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary and most frequently employed synthetic pathways for the preparation of this compound are:
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Reduction of 5-Fluoro-1H-indole-3-carbonitrile: This method typically involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Reductive Amination of 5-Fluoro-1H-indole-3-carbaldehyde: This one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this process include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
Q2: I am seeing a significant amount of a byproduct with a mass corresponding to the starting aldehyde when performing reductive amination. What is the likely cause?
A2: This byproduct is likely (5-Fluoro-1H-indol-3-YL)methanol. Its formation indicates that the reduction of the starting aldehyde is competing with the formation and subsequent reduction of the imine. To favor the desired reaction, ensure an adequate excess of the ammonia source is used and that the pH of the reaction mixture is suitable for imine formation (typically weakly acidic to neutral).
Q3: My final product shows contamination with higher molecular weight species. What could these be?
A3: These are likely secondary and tertiary amine impurities. They are formed when the primary amine product reacts with the intermediate imine, which is generated during the reaction. To minimize the formation of these byproducts, it is advisable to use a large excess of the ammonia source and to maintain a controlled reaction temperature.
Q4: Can I use sodium borohydride to reduce 5-Fluoro-1H-indole-3-carbonitrile directly to the amine?
A4: Sodium borohydride is generally not a sufficiently strong reducing agent to reduce nitriles to amines on its own. Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation at elevated pressure are typically required for this transformation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Primary Amine
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).- Extend the reaction time or increase the reaction temperature if the reaction has stalled. |
| Side reactions | - Optimize the reaction conditions (temperature, solvent, pH) to minimize the formation of byproducts.- For reductive amination, ensure a sufficient excess of the ammonia source is used. |
| Degradation of product | - Indole compounds can be sensitive to strong acids and oxidizing conditions. Ensure the workup procedure is performed under mild conditions. |
| Inefficient purification | - Optimize the purification method (e.g., column chromatography solvent system) to ensure good separation of the product from impurities. |
Problem 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | Incomplete reaction. | See "Incomplete reaction" in Problem 1. |
| (5-Fluoro-1H-indol-3-YL)methanol | Reduction of the starting aldehyde is faster than imine formation/reduction. | Increase the concentration of the ammonia source. Adjust the pH to favor imine formation. |
| Secondary/Tertiary Amines | The product amine is reacting with the intermediate imine. | Use a larger excess of the ammonia source. Consider adding the reducing agent slowly to keep the concentration of the product low during the reaction. |
| 5-Fluoro-1H-indole-3-carboxamide | Hydrolysis of the nitrile starting material during the reaction or workup. | Ensure anhydrous reaction conditions and perform the workup under non-hydrolytic conditions. |
Summary of Common Impurities
| Impurity Name | Chemical Structure | Likely Origin | Typical Mass (Da) |
| 5-Fluoro-1H-indole-3-carbonitrile | C₉H₅FN₂ | Unreacted starting material | 160.15 |
| 5-Fluoro-1H-indole-3-carbaldehyde | C₉H₆FNO | Unreacted starting material | 163.15 |
| (5-Fluoro-1H-indol-3-YL)methanol | C₉H₈FNO | Reduction of the aldehyde | 165.17 |
| (5-Fluoro-1H-indol-3-YL)methanimine | C₉H₇FN₂ | Incomplete reduction intermediate | 162.16 |
| bis((5-fluoro-1H-indol-3-yl)methyl)amine | C₁₈H₁₅F₂N₃ | Reaction of product with imine | 311.33 |
| 5-Fluoro-1H-indole-3-carboxamide | C₉H₇FN₂O | Hydrolysis of nitrile | 178.16 |
Experimental Protocols
Method 1: Reduction of 5-Fluoro-1H-indole-3-carbonitrile with LiAlH₄
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Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: A solution of 5-Fluoro-1H-indole-3-carbonitrile (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Purification: The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Method 2: Reductive Amination of 5-Fluoro-1H-indole-3-carbaldehyde
-
Setup: A round-bottom flask is charged with 5-Fluoro-1H-indole-3-carbaldehyde (1.0 eq.), a suitable solvent (e.g., methanol), and a large excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).
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Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
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Reduction: The reducing agent, such as sodium borohydride (1.5 eq.), is added portion-wise to the reaction mixture at 0 °C.
-
Reaction: The reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC or LC-MS.
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Workup: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Purification: The crude product is purified by column chromatography on silica gel.
Visual Troubleshooting Guide
Technical Support Center: (5-Fluoro-1H-indol-3-YL)methanamine Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of (5-Fluoro-1H-indol-3-YL)methanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
A1: Based on the degradation patterns of similar indole derivatives, the primary degradation pathways for this compound are expected to involve oxidation and hydroxylation of the indole ring, followed by potential cleavage of the heterocyclic ring. The methanamine side chain may also be susceptible to oxidation and deamination.
Q2: How does the fluoro-substituent at the 5-position influence the degradation of the molecule?
A2: The fluorine atom at the 5-position is an electron-withdrawing group. This can influence the electron density of the indole ring, potentially making it less susceptible to electrophilic attack compared to unsubstituted indole. However, it can also activate other positions for nucleophilic attack. Fluorine substitution is known to sometimes block metabolic oxidation at the site of fluorination.[1]
Q3: What is the likely role of the methanamine group at the 3-position in the degradation process?
A3: The methanamine group at the 3-position is an electron-donating group, which can activate the indole ring towards oxidation. The amine group itself is a primary target for oxidative deamination, which could lead to the formation of an aldehyde or carboxylic acid at the 3-position.
Q4: What are the expected major degradation products under oxidative stress?
A4: Under oxidative conditions (e.g., exposure to hydrogen peroxide or atmospheric oxygen), the primary degradation products are likely to be hydroxylated derivatives, such as 5-fluoro-oxindole and 5-fluoro-isatin derivatives.[2] The methanamine side chain could be oxidized to an aldehyde (5-fluoro-1H-indole-3-carbaldehyde) or a carboxylic acid (5-fluoro-1H-indole-3-carboxylic acid).
Q5: Is this compound susceptible to photodegradation?
A5: Indole derivatives are often sensitive to light. Photodegradation can lead to the formation of colored products and complex mixtures of degradants. It is crucial to protect solutions of this compound from light to prevent photolytic decomposition.[3]
Troubleshooting Guides
Issue 1: Unexpected peaks in the HPLC chromatogram during stability studies.
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Possible Cause 1: Formation of Degradation Products.
-
Troubleshooting: Compare the chromatogram of the stressed sample with that of an unstressed control sample. Any new peaks are likely degradation products. Use a diode array detector (DAD) to check for peak purity and compare the UV spectra of the new peaks with the parent compound.
-
-
Possible Cause 2: HPLC Artifacts.
-
Troubleshooting: Inject a blank (mobile phase) to check for system peaks. Ensure proper cleaning of the injector and column to avoid carryover from previous injections. Artifacts can sometimes arise from the septum or sampling equipment.[4]
-
-
Possible Cause 3: Dimerization or Polymerization.
-
Troubleshooting: Indole derivatives can sometimes dimerize or polymerize, especially under oxidative conditions.[5] Analyze the sample by mass spectrometry (MS) to look for ions corresponding to dimers or higher-order oligomers.
-
Issue 2: Poor recovery of the parent compound in forced degradation studies.
-
Possible Cause 1: Excessive Degradation.
-
Possible Cause 2: Adsorption to Surfaces.
-
Troubleshooting: Indole derivatives can be "sticky" and adsorb to glass or plastic surfaces. Use silanized glassware or polypropylene vials to minimize adsorption.
-
-
Possible Cause 3: Precipitation of Degradation Products.
-
Troubleshooting: Visually inspect the sample for any precipitates. If precipitation is observed, try to dissolve it in a stronger solvent or filter the sample before injection and analyze the precipitate separately if possible.
-
Issue 3: Difficulty in identifying unknown degradation products.
-
Possible Cause: Insufficient Analytical Data.
-
Troubleshooting: Utilize hyphenated techniques like HPLC-MS/MS to obtain molecular weight and fragmentation data of the unknown peaks.[8][9] For structural elucidation, it may be necessary to isolate the degradation products using preparative HPLC and then analyze them by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[10][11]
-
Quantitative Data Summary
| Stress Condition | Reagent/Parameter | Typical Degradation (%) | Potential Major Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 5 - 15% | 5-Fluoro-1H-indole-3-carbaldehyde, 5-Fluoro-1H-indole-3-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 10 - 25% | 5-Fluoro-oxindole derivatives, Ring-opened products |
| Oxidation | 3% H₂O₂, RT, 24h | 20 - 50% | 5-Fluoro-oxindole derivatives, 5-Fluoro-isatin derivatives, N-oxides |
| Thermal | 80°C, 48h | 5 - 10% | Minor oxidative and hydrolytic degradants |
| Photolytic | UV light (254 nm), 24h | 15 - 40% | Complex mixture of colored degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.
-
-
Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from its potential degradation products.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: Acetonitrile.
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A typical gradient could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 220 nm and 280 nm). A photodiode array (PDA) detector is highly recommended for peak purity analysis.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for forced degradation studies and degradant identification.
References
- 1. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]
- 2. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations of artifact peaks in sensitive high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Refining the purification protocol for (5-Fluoro-1H-indol-3-YL)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for (5-Fluoro-1H-indol-3-YL)methanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a general purification strategy for this compound after synthesis?
A general approach involves an initial work-up to remove bulk impurities, followed by column chromatography for separation, and finally, recrystallization or salt formation to achieve high purity. The progress of the purification can be monitored by Thin Layer Chromatography (TLC).
Q2: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is a common method to monitor the purification process. A suitable eluent system, for example, a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v), can be used to separate the components of your mixture on a TLC plate.[1] The spots can be visualized under UV light (254 nm).[2]
Q3: What are the expected physical properties of indole methanamine derivatives?
Indole methanamine derivatives are often solids at room temperature. For example, (1H-Indol-3-yl)methanamine is a solid. The molecular weight of this compound is approximately 164.18 g/mol .
Q4: Are there any specific safety precautions I should take when handling this compound?
While specific data for the target compound is limited, related indole methanamines are classified with hazards such as being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[3] It is crucial to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Improper Solvent System | The polarity of the eluent may be too high, causing your compound to elute too quickly with impurities, or too low, resulting in the compound remaining on the column. Optimize the solvent system using TLC to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound. |
| Compound Degradation on Silica Gel | Indole compounds can be sensitive to acidic silica gel. Consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or switching to a different stationary phase like alumina. |
| Incomplete Elution | After running the primary eluent, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to ensure all of the compound has been eluted. |
Issue 2: Persistent Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurities | If an impurity has a similar polarity to your product, it may co-elute during chromatography. Try a different solvent system or a different stationary phase (e.g., reverse-phase chromatography). |
| Thermal Degradation | The compound may be degrading during solvent removal under reduced pressure. Ensure the rotary evaporator bath temperature is kept low. |
| Recrystallization Issues | The chosen recrystallization solvent may not be optimal. Perform a solvent screen with small amounts of the product to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. |
Issue 3: Difficulty with Recrystallization
| Possible Cause | Troubleshooting Step |
| Oiling Out | The compound is coming out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the concentration is too high. Try slower cooling, more dilute solutions, or adding the anti-solvent more slowly. |
| No Crystal Formation | The solution may be too dilute, or nucleation is not occurring. Try to concentrate the solution, scratch the inside of the flask with a glass rod at the meniscus, or add a seed crystal if available. |
| Poor Crystal Quality | Crystals are very fine or clumped together. This can be due to rapid cooling. Allow the solution to cool slowly to room temperature and then place it in a cold bath. |
Experimental Protocols
The following are generalized experimental protocols based on methods used for similar indole derivatives. Researchers should adapt these protocols based on their specific experimental observations.
Protocol 1: Column Chromatography Purification
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Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
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Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., petroleum ether/ethyl acetate).
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Loading: Carefully load the adsorbed crude product onto the top of the column.
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Elution: Begin elution with the chosen solvent system, collecting fractions.
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Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[4]
Protocol 2: Recrystallization
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Dissolution: Dissolve the impure solid in a minimum amount of a suitable hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
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Cooling: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum. Single crystals of a similar compound were obtained by slow evaporation of the solvent over a week.[4]
Data Presentation
Table 1: TLC Data for a Hypothetical Purification
| Stage | Solvent System (v/v) | Rf of Product | Rf of Impurity A | Rf of Impurity B |
| Crude Mixture | Pet. Ether / EtOAc (3:1) | 0.35 | 0.50 | 0.20 |
| Column Fractions 5-10 | Pet. Ether / EtOAc (3:1) | 0.35 | - | - |
| Final Product | Pet. Ether / EtOAc (3:1) | 0.35 | - | - |
Table 2: Purification Yields for a Related Compound (5-Fluoro-2-oxindole)
| Purification Step | Starting Material | Product | Yield | Reference |
| Wolff-Kishner Reduction | 5-Fluoroisatin | 5-Fluoro-2-oxindole | 99.1% | [1] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for low yield in column chromatography.
References
Technical Support Center: Overcoming Poor Cell Permeability of Indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to poor cell permeability in your experiments.
Frequently Asked Questions (FAQs)
Q1: My indole derivative shows low permeability in a Caco-2 assay. What are the potential causes and how can I troubleshoot this?
A1: Low apparent permeability (Papp) values for indole derivatives in Caco-2 assays can stem from several factors. Here’s a troubleshooting guide to address common issues:
Potential Cause 1: Poor Aqueous Solubility Many indole derivatives are lipophilic and have low solubility in aqueous assay buffers. This can lead to an underestimation of permeability as the compound may not be fully dissolved in the donor compartment.
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Troubleshooting:
-
Increase Solubility: Consider using a co-solvent like DMSO (typically ≤1%) in your buffer. However, be aware that high concentrations of DMSO can compromise cell monolayer integrity.[1]
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Formulation Strategies: For compounds with very low solubility, consider formulating them into enabling formulations such as lipid-based systems (e.g., self-emulsifying drug delivery systems - SEDDS) or amorphous solid dispersions.[2]
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Potential Cause 2: Active Efflux by Transporters Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump your compound out of the cell, resulting in low net transport across the monolayer.[3]
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Troubleshooting:
-
Bidirectional Assay: Perform a bidirectional permeability assay, measuring transport from both the apical (A) to basolateral (B) side and the B to A side. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[3]
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Use of Inhibitors: Co-incubate your indole derivative with a known efflux pump inhibitor, such as verapamil for P-gp. A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is a substrate for that efflux pump.[4][5][6][7]
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Potential Cause 3: Low Compound Recovery Poor recovery of the compound at the end of the assay can lead to inaccurate permeability calculations. This can be due to non-specific binding to the assay plate or accumulation within the cell monolayer.[8][9]
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Troubleshooting:
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Mass Balance Calculation: Always calculate the percent recovery to ensure it is within an acceptable range (typically >70%).
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Reduce Non-specific Binding: Consider adding a small amount of a non-ionic surfactant like Polysorbate 80 to the donor compartment, especially for highly lipophilic compounds.[1][8] Using low-binding plates can also be beneficial.
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Lysosomal Trapping: For basic compounds, lysosomal trapping can be a cause of low recovery. This can be investigated by using inhibitors of lysosomal acidification.[9]
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Potential Cause 4: Compromised Monolayer Integrity If the Caco-2 cell monolayer is not confluent or has lost its integrity, the measured permeability may be artificially high due to paracellular leakage. Conversely, an overly dense or multi-layered culture can impede transport.
-
Troubleshooting:
-
TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer before and after the experiment. TEER values should be within the established range for your laboratory (e.g., >250 Ω·cm²).[3]
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Paracellular Marker: Include a low-permeability paracellular marker, such as Lucifer Yellow, in your assay. High transport of this marker indicates a leaky monolayer.[3]
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Cell Culture Conditions: Ensure optimal cell seeding density and culture time (typically 21 days) for proper differentiation and monolayer formation.[3][10]
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Q2: How can I improve the cell permeability of my lead indole derivative?
A2: Several strategies can be employed to enhance the cell permeability of promising indole derivatives:
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Prodrug Approach: This involves chemically modifying the indole derivative to create a more permeable "prodrug" that is converted back to the active parent drug within the cell or after absorption.[11][12][13][14] For example, ester prodrugs can be synthesized to mask polar functional groups, thereby increasing lipophilicity and passive diffusion.[15]
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Nanoparticle-based Drug Delivery: Encapsulating the indole derivative in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation, improve its solubility, and facilitate its transport across the cell membrane.[16][17]
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Lipid-Based Formulations: Formulating the compound in lipid-based systems like nanoemulsions or self-microemulsifying drug delivery systems (SMEDDS) can enhance its solubilization in the gastrointestinal tract and improve its absorption.
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Structural Modification (SAR): If feasible within your drug discovery program, systematic modification of the indole scaffold can be used to optimize its physicochemical properties for better permeability. Quantitative Structure-Activity Relationship (QSAR) studies can guide these modifications.[18][19][20]
Troubleshooting Guides
Guide 1: Interpreting Caco-2 Assay Data for Indole Derivatives
This guide helps in the systematic interpretation of Caco-2 permeability data.
| Observation | Potential Interpretation | Next Steps |
| Low Papp (A-B) Low Efflux Ratio (<2) Good Recovery (>70%) | The compound has inherently low passive permeability. | Consider prodrug strategies or nanoparticle formulations to enhance permeability. |
| Low Papp (A-B) High Efflux Ratio (>2) Good Recovery (>70%) | The compound is a substrate for active efflux transporters. | Perform the assay with specific efflux pump inhibitors (e.g., verapamil) to confirm the transporter involved. |
| Low Papp (A-B) Low Recovery (<70%) | The compound may be binding to the plate, accumulating in the cells, or is unstable in the assay medium. | Use low-binding plates, add surfactants, or investigate lysosomal trapping. Check compound stability in the assay buffer. |
| High Papp (A-B) High Lucifer Yellow Permeability | The Caco-2 monolayer integrity is compromised, leading to artificially high permeability due to paracellular flux. | Review cell culture and seeding procedures. Discard data from assays with low TEER values. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the permeability of an indole derivative across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with 0.4 µm pore size polycarbonate membrane inserts
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test indole derivative stock solution (e.g., 10 mM in DMSO)
-
Lucifer Yellow solution
-
TEER meter
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density and culture for 21 days to allow for differentiation and monolayer formation. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range.
-
Assay Preparation:
-
Wash the monolayers twice with pre-warmed HBSS.
-
Prepare the apical (donor) solution by diluting the indole derivative stock solution in HBSS to the final desired concentration (e.g., 10 µM). Include Lucifer Yellow in the donor solution.
-
Prepare the basolateral (receiver) solution with HBSS.
-
-
Permeability Assay:
-
Add the donor solution to the apical chamber and the receiver solution to the basolateral chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis: Analyze the concentration of the indole derivative and Lucifer Yellow in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the percent recovery of the compound.
-
For bidirectional assays, calculate the efflux ratio.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to assess passive permeability.
Materials:
-
96-well PAMPA "sandwich" system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test indole derivative stock solution (e.g., 10 mM in DMSO)
-
Analytical instrumentation (e.g., UV-Vis plate reader or LC-MS/MS)
Procedure:
-
Membrane Coating: Add a small volume (e.g., 5 µL) of the artificial membrane solution to each well of the donor plate and allow the solvent to evaporate.[21]
-
Assay Setup:
-
Fill the acceptor plate wells with buffer.
-
Prepare the donor solution by diluting the indole derivative in the buffer.
-
Place the donor plate on top of the acceptor plate to form the "sandwich".[21]
-
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).[21][22]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the indole derivative in both the donor and acceptor wells.
-
Data Analysis: Calculate the effective permeability (Pe) based on the concentration of the compound in the donor and acceptor wells at the end of the incubation period.
Quantitative Data Summary
The following tables summarize permeability data for select indole derivatives and the impact of different enhancement strategies.
Table 1: Apparent Permeability (Papp) of Indole Derivatives in Caco-2 Cells
| Indole Derivative | Concentration (µM) | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio | Notes |
| Melatonin | Not specified | ~17 | Not specified | High permeability.[16][23] |
| Indole-3-carbinol | Not specified | Moderate | Not specified | Generally considered to have good cell permeability. |
| Oridonin | Not specified | 0.0191 | 1.67 | Low permeability, potential efflux substrate.[4] |
| Oridonin + Verapamil | Not specified | Not specified | 1.15 | Efflux ratio reduced by P-gp inhibitor.[4] |
Table 2: Impact of Nanoparticle Formulation on Sunitinib (an indole derivative) Properties
| Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Release | Reference |
| Biotin-Sunitinib-NLCs | 125.5 - 410.63 | 67.28 - 92.02 | 28.84 - 64.47% | [16] |
| Sunitinib-loaded ESNPF2 | 384.8 ± 5.53 | 60.31 | 82.2% at 24h (pH 7.4) | [17] |
Table 3: Permeability Enhancement of a Pyrazolo[3,4-d]pyrimidine Prodrug
| Compound | Solubility Improvement | Passive Membrane Permeability (x 10⁻⁶ cm/s) |
| Parent Drug | - | 0.01 |
| Prodrug 47 | 600-fold | 2.11 |
Note: While not an indole, this data illustrates the potential of the prodrug approach for heterocyclic compounds.[15]
Visualizations
Signaling Pathways
Indole derivatives exert their biological effects, including anticancer activities, by modulating various signaling pathways. Below are diagrams of key pathways often targeted by these compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.
Caption: The MAPK/ERK signaling pathway, a target for some anticancer indole alkaloids.
Experimental Workflows
Caption: A typical experimental workflow for a Caco-2 permeability assay.
Caption: A decision tree for troubleshooting low permeability results in Caco-2 assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of experimental conditions for skin-PAMPA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of verapamil on the pharmacokinetics of oridonin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Absorption enhancement of hydrophilic compounds by verapamil in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Cassette PAMPA for Permeability Screening [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asynk.ch [asynk.ch]
- 12. jpionline.org [jpionline.org]
- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. High membrane permeability for melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DOT Language | Graphviz [graphviz.org]
- 19. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Node Attributes | Graphviz [graphviz.org]
- 22. Attributes | Graphviz [graphviz.org]
- 23. High membrane permeability for melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Indole-Based Serotonin Modulators
Disclaimer: The following information is provided for research and informational purposes only. The compound (5-Fluoro-1H-indol-3-YL)methanamine is not extensively characterized in publicly available literature. Therefore, this guide uses Vilazodone , a structurally related and well-documented serotonin partial agonist and reuptake inhibitor, as a proxy to illustrate principles and methodologies for addressing off-target effects. The off-target profile and experimental considerations for this compound may differ significantly.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with the expected on-target effects of my indole-based compound. What could be the cause?
A1: Inconsistent results can arise from several factors, including off-target interactions. Your compound may be binding to and modulating the activity of unintended receptors or transporters. It is crucial to characterize the full pharmacological profile of your compound to understand its polypharmacology. This involves screening against a panel of relevant receptors and transporters to identify potential off-target binding.
Q2: What are the most likely off-targets for an indole-based compound designed to interact with serotonin receptors?
A2: Due to structural similarities in binding sites, indole-based compounds often show cross-reactivity with other monoamine receptors and transporters. For a compound like Vilazodone, known off-targets include dopamine and other serotonin receptor subtypes.[1] It is also prudent to screen for activity at adrenergic, histaminergic, and muscarinic receptors, as these are common off-targets for CNS-active small molecules.
Q3: How can I quantitatively assess the selectivity of my compound?
A3: Selectivity is typically determined by comparing the binding affinity (Ki) or functional potency (IC50/EC50) of your compound for its intended target versus its off-targets. A common method is to perform radioligand binding assays for a panel of receptors. A selectivity ratio can then be calculated (e.g., Ki for off-target / Ki for on-target). A higher ratio indicates greater selectivity for the on-target.
Q4: What are the functional consequences of my compound binding to an off-target receptor?
A4: The functional consequences depend on whether your compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor, and the signaling pathway coupled to that receptor. For example, off-target agonism at a Gq-coupled receptor could lead to an increase in intracellular calcium, while agonism at a Gi-coupled receptor could decrease cAMP levels. These unintended signaling events can lead to confounding experimental data and potential toxicity.
Q5: Can off-target effects be beneficial?
A5: In some cases, off-target effects can be therapeutically beneficial, a concept known as polypharmacology. For instance, a compound that inhibits serotonin reuptake and also has partial agonist activity at 5-HT1A receptors (like Vilazodone) may have an enhanced antidepressant effect.[2] However, unintended off-target interactions are more often associated with adverse effects.
Troubleshooting Guides
Issue 1: High background or non-specific binding in radioligand binding assays.
-
Possible Cause 1: Suboptimal assay buffer composition.
-
Solution: Ensure the buffer composition is optimized for the specific receptor and radioligand. This includes pH, ionic strength, and the presence of divalent cations. Including a low concentration of a detergent (e.g., 0.01% BSA) can help reduce non-specific binding to the assay plate and filter mats.
-
-
Possible Cause 2: Hydrophobic nature of the compound or radioligand.
-
Solution: Hydrophobic molecules can stick to plasticware and filters. Pre-treating filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) can reduce this. Additionally, performing the assay in glass tubes and using glass fiber filters can mitigate this issue.
-
-
Possible Cause 3: Inappropriate concentration of radioligand.
-
Solution: Use a radioligand concentration at or below its Kd for the receptor of interest. Higher concentrations can lead to increased non-specific binding.
-
-
Possible Cause 4: Insufficient washing.
-
Solution: Ensure rapid and efficient washing of the filters with ice-cold wash buffer to remove unbound radioligand. The number of washes (typically 3-4) should be optimized for your specific assay.
-
Issue 2: Inconsistent or low signal in cell-based functional assays (e.g., cAMP or calcium flux).
-
Possible Cause 1: Low receptor expression in the cell line.
-
Solution: Verify the expression level of the target receptor in your chosen cell line using a validated method like western blot or qPCR. If expression is low, consider using a cell line with higher endogenous expression or a stably transfected cell line.
-
-
Possible Cause 2: Poor coupling of the receptor to the signaling pathway in the heterologous system.
-
Solution: Some receptors do not efficiently couple to the expected G-proteins in certain cell lines (e.g., HEK293). Co-transfection with a promiscuous G-protein, such as Gα16, can force coupling to a calcium signaling pathway, making it detectable.
-
-
Possible Cause 3: Cell health and density.
-
Solution: Ensure cells are healthy and plated at the optimal density. Over-confluent or stressed cells can exhibit altered signaling responses. Perform a cell viability assay in parallel with your functional assay.
-
-
Possible Cause 4: Agonist-induced receptor desensitization or internalization.
-
Solution: Prolonged exposure to an agonist can lead to receptor desensitization. Optimize the stimulation time to capture the peak signaling response. For some receptors, this may be only a few minutes.
-
Quantitative Data
Table 1: Binding Affinity Profile of Vilazodone
| Target | Binding Affinity (K_i, nM) | Binding Affinity (IC_50, nM) | Notes |
| On-Targets | |||
| Serotonin Transporter (SERT) | 0.1[3][4] | 1.6[4] | Primary target for SSRI activity. |
| 5-HT1A Receptor | - | 0.2[1], 2.1[4][5] | Partial agonist activity. |
| Off-Targets | |||
| Dopamine Transporter (DAT) | 37[3][4] | - | >300-fold selectivity over DAT. |
| Norepinephrine Transporter (NET) | 56[3][4] | - | >500-fold selectivity over NET. |
| Dopamine D3 Receptor | - | 71[1] | Closest off-target affinity noted in some studies. |
| 5-HT4 Receptor | - | 252[1] | Weaker off-target interaction. |
| Adrenergic, Histaminergic, Cholinergic Receptors | No significant binding[6] | - | Demonstrates high selectivity against these common off-targets. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR) expressed in cell membranes.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (a high concentration of a known ligand for the target receptor, e.g., 10 µM Serotonin).
-
96-well microplates.
-
Glass fiber filter mats (pre-soaked in 0.5% PEI).
-
Scintillation cocktail and a microplate scintillation counter.
Methodology:
-
Prepare Reagents:
-
Thaw cell membranes on ice. Homogenize by passing through a fine-gauge needle and dilute to the desired concentration (e.g., 10-20 µg protein per well) in assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer. The final concentration range should span at least 5 orders of magnitude around the expected Ki.
-
Dilute the radioligand in assay buffer to a final concentration equal to its Kd.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: 25 µL Assay Buffer + 50 µL radioligand + 25 µL cell membrane suspension.
-
Non-specific Binding (NSB) Wells: 25 µL non-specific binding determinator + 50 µL radioligand + 25 µL cell membrane suspension.
-
Test Compound Wells: 25 µL of each test compound dilution + 50 µL radioligand + 25 µL cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly harvest the contents of each well onto the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat completely.
-
Add scintillation cocktail and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: CRE-Luciferase Reporter Assay for Gs/Gi-Coupled Receptor Activation
This protocol measures the functional consequence of receptor activation (agonist or antagonist) by quantifying changes in intracellular cAMP levels via a luciferase reporter.
Materials:
-
HEK293 cells stably expressing the receptor of interest and a CRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Forskolin (for Gi-coupled receptor assays).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Methodology:
-
Cell Plating:
-
Seed the stable cell line in white, opaque 96-well plates at a density of 20,000-40,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound in serum-free medium.
-
Remove the growth medium from the cells and replace it with the compound dilutions.
-
For Gs-coupled receptors (agonist mode): Incubate for 4-6 hours.
-
For Gi-coupled receptors (agonist mode): Add the test compound and a sub-maximal concentration of forskolin (e.g., 1-10 µM) simultaneously. Incubate for 4-6 hours. The agonist should inhibit the forskolin-induced luciferase expression.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Detection:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to a vehicle control.
-
Plot the relative luminescence units (RLU) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
-
Visualizations
Signaling Pathways
Caption: On-Target Signaling of Vilazodone.
Caption: Potential Off-Target Signaling Pathways.
Experimental Workflows
Caption: Workflow for Off-Target Characterization.
References
- 1. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vilazodone - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. dovepress.com [dovepress.com]
Technical Support Center: Quantitative Analysis of (5-Fluoro-1H-indol-3-YL)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of (5-Fluoro-1H-indol-3-YL)methanamine. The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the quantitative analysis of this compound?
A1: The primary challenges include potential metabolic instability, on-column degradation, peak tailing due to the basic amine group, and matrix effects in complex samples. The fluorine atom can enhance metabolic stability compared to non-fluorinated analogs.[1] However, the indole ring can be susceptible to oxidation. Careful optimization of sample preparation, chromatographic conditions, and detector settings is crucial for accurate and reproducible quantification.
Q2: Which analytical techniques are most suitable for the quantitative analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common and effective method. LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for complex matrices like plasma or tissue homogenates. Gas Chromatography (GC) can also be used, but derivatization is often necessary to improve volatility and thermal stability.[2][3]
Q3: How should I prepare standards and samples for analysis?
A3: Stock solutions of this compound should be prepared in a high-purity solvent such as methanol or acetonitrile and stored at low temperatures, protected from light, to minimize degradation. Working standards and calibration curve samples should be freshly prepared by diluting the stock solution in the initial mobile phase to prevent peak distortion.[4] For biological samples, protein precipitation or solid-phase extraction (SPE) is recommended to remove interferences.
Q4: What are the expected metabolites of this compound?
A4: While specific metabolic pathways for this compound are not extensively documented in the provided results, related fluorinated indoles undergo transformations such as hydroxylation of the N-alkyl chain, carboxylation, and potentially hydrolytic defluorination.[2] When developing a quantitative method, it is important to consider if any of these metabolites could interfere with the analysis of the parent compound.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a common issue when analyzing amine-containing compounds like this compound.
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic amine group and residual acidic silanols on the silica-based column packing. | - Use a column with end-capping or a hybrid particle technology. - Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase. - Operate at a lower mobile phase pH (e.g., 2.5-3.5) to ensure the analyte is fully protonated. |
| Peak Fronting | Column overload or sample solvent incompatible with the mobile phase. | - Reduce the injection volume or the concentration of the sample. - Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.[5][6] |
| Split or Double Peaks | Partially blocked column frit, column void, or co-elution with an interfering compound.[4] | - Back-flush the column with a strong solvent.[7] - If the problem persists, replace the column frit or the entire column. - Optimize the gradient or mobile phase composition to improve resolution. |
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting logic for addressing poor peak shape.
Issue 2: Irreproducible Retention Times
Fluctuations in retention time can compromise the accuracy and precision of quantitative analysis.
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | - Ensure mobile phase components are accurately measured and well-mixed. - If using a gradient, check the pump's proportioning valves for proper function.[6][8] - Degas the mobile phase to prevent air bubbles in the pump.[6] |
| Fluctuations in Column Temperature | - Use a column thermostat to maintain a consistent temperature.[8] Even minor room temperature changes can affect retention times. |
| Column Equilibration Issues | - Ensure the column is adequately equilibrated with the initial mobile phase before each injection, especially when using a gradient. A slow equilibration can cause retention time drift.[8] |
| Changes in Mobile Phase pH | - Verify the pH of the mobile phase, as small variations can alter the ionization state of the analyte and its interaction with the stationary phase. |
Method Refinement for Stable Retention Times
Caption: Steps to stabilize retention times in HPLC analysis.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
This protocol provides a general starting point for the quantitative analysis of this compound.
-
Chromatographic System:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Perform serial dilutions in the initial mobile phase (95:5 Mobile Phase A:B) to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification
-
LC System:
-
UHPLC system for improved resolution and speed.
-
Use the same column and mobile phases as the HPLC-UV method, but with a lower flow rate (e.g., 0.4 mL/min) suitable for MS interfacing.
-
-
Mass Spectrometer:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Precursor Ion (Q1): m/z for this compound.
-
Product Ions (Q3): Determine the most stable and abundant fragment ions through infusion and a product ion scan.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for confident quantification and confirmation.
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of mobile phase pH and the choice of analytical column on method performance.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 2.5 | 1.1 |
| 4.5 | 1.6 |
| 7.0 | 2.2 |
Lower asymmetry factors indicate better peak shape.
Table 2: Comparison of Column Chemistries
| Column Type | Retention Time (min) | Peak Width (sec) | Resolution (from nearest impurity) |
| Standard C18 | 4.8 | 12.5 | 1.4 |
| End-capped C18 | 5.2 | 8.2 | 2.1 |
| Phenyl-Hexyl | 6.1 | 7.9 | 2.5 |
Higher resolution values indicate better separation from interfering peaks.
References
- 1. This compound | 113188-82-2 | Benchchem [benchchem.com]
- 2. The detection of the urinary metabolites of 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694), a high affinity cannabimimetic, by gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 5. ijsdr.org [ijsdr.org]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
Avoiding racemization during the synthesis of chiral indoleamines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maintaining stereochemical integrity during the synthesis of chiral indoleamines.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral indoleamines?
A1: Racemization in chiral indoleamine synthesis typically occurs through the formation of planar, achiral intermediates. The primary mechanisms include:
-
Oxazolone Formation: During peptide coupling or amide bond formation, the activated carboxylic acid of an N-acyl amino acid can cyclize to form a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and can be easily abstracted by a base, leading to a planar, achiral intermediate. Reprotonation can occur from either face, resulting in racemization.
-
Enolate/Enol Formation: If the chiral center is alpha to a carbonyl group, base- or acid-catalyzed enolization can lead to the formation of a planar enol or enolate intermediate, which destroys the stereocenter.
-
Iminium Ion Formation: In reactions like the Pictet-Spengler synthesis, an iminium ion is formed. Under certain conditions, particularly with prolonged reaction times or elevated temperatures, this intermediate can undergo processes that lead to a loss of stereochemical information.[1]
Q2: Which amino acid residues are most susceptible to racemization?
A2: Histidine and cysteine are particularly prone to racemization during peptide synthesis.[2] The imidazole ring of histidine can act as an internal base, catalyzing the racemization process. For cysteine, the thiol side chain can also participate in side reactions that promote racemization. Aspartic acid is also known to be susceptible, especially through aspartimide formation.[3]
Q3: How can I minimize racemization during peptide coupling steps?
A3: To minimize racemization during peptide coupling, consider the following strategies:
-
Use of Additives: Incorporate coupling additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives react with the activated amino acid to form active esters that are more reactive towards the amine and less prone to racemization than the initial activated species. The simultaneous use of HOBt and copper(II) chloride has also been shown to be highly effective in suppressing racemization.[4][5][6]
-
Choice of Coupling Reagent: Uronium- or phosphonium-based coupling reagents like HBTU, HATU, and PyBOP are generally preferred over carbodiimides alone, as they often lead to faster coupling and less racemization, especially when used with additives.
-
Protecting Groups: Employ urethane-based α-amino protecting groups like Fmoc, Boc, or Z. These groups are known to suppress racemization compared to acyl-type protecting groups.
-
Reaction Conditions: Maintain low temperatures during activation and coupling. Use a non-polar or less polar solvent where possible, as solvent polarity can influence the rate of racemization. Use a hindered or weaker base if a base is required for the coupling reaction.
Q4: What is the Pictet-Spengler reaction, and how can I control its stereoselectivity?
A4: The Pictet-Spengler reaction is a key transformation for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are common cores of indoleamines. It involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][7]
To control the stereoselectivity of the Pictet-Spengler reaction:
-
Use of Chiral Starting Materials: Starting with an enantiomerically pure tryptamine derivative (e.g., from tryptophan) allows for a diastereoselective reaction.
-
Reaction Temperature: Lower reaction temperatures generally favor kinetic control, which can lead to higher stereoselectivity. For instance, in the reaction of tryptophan derivatives, the cis isomer is often the kinetically controlled product.[1]
-
Catalyst Selection: The use of chiral Brønsted acids or thiourea catalysts can induce enantioselectivity in reactions starting from achiral precursors.
-
Protecting Groups and Substituents: The nature of the protecting group on the amine and substituents on the indole ring and the aldehyde can influence the facial selectivity of the cyclization.
Q5: Are there alternatives to classical chemical synthesis for preparing enantiopure indoleamines?
A5: Yes, enzymatic methods offer a powerful and highly stereoselective alternative.[8][9] Key enzymatic approaches include:
-
Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a ketone precursor to directly yield a chiral amine with high enantiomeric excess (ee). They can also be used for the kinetic resolution of a racemic amine.
-
Amine Dehydrogenases (AmDHs): These enzymes perform reductive amination of ketones using ammonia as the amine source.
-
Monoamine Oxidases (MAOs): MAOs can be used in deracemization processes where one enantiomer of a racemic amine is selectively oxidized to an imine, which is then non-selectively reduced back to the racemate, allowing for the enrichment of the other enantiomer.
These biocatalytic methods are often performed under mild, aqueous conditions and can achieve very high enantioselectivities (>99% ee).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee%) in the Final Product | 1. Racemization during an amide coupling step. 2. Harsh reaction conditions (high temperature, prolonged reaction time). 3. Inappropriate base or solvent. 4. Racemization during the Pictet-Spengler reaction. 5. Partial racemization of the starting material or an intermediate. | 1. Add HOBt, HOAt, or OxymaPure to the coupling reaction. Consider using a combination of HOBt and CuCl₂. 2. Lower the reaction temperature and monitor the reaction to avoid unnecessarily long reaction times. For microwave-assisted synthesis, consider lowering the temperature from 80°C to 50°C for sensitive residues.[3][10] 3. If a base is necessary, use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine instead of DIPEA. Evaluate the effect of solvent polarity; less polar solvents can sometimes reduce racemization. 4. Perform the Pictet-Spengler reaction at a lower temperature to favor kinetic control. Ensure the acid catalyst is appropriate and used in the correct stoichiometry. 5. Verify the enantiomeric purity of all chiral starting materials and intermediates using chiral HPLC. |
| Racemization of Histidine-Containing Peptides | The imidazole side chain of histidine can act as a general base, catalyzing the abstraction of the α-proton of the activated histidine residue. | 1. Protect the imidazole side chain. Common protecting groups include Trityl (Trt), Methoxybenzyl (Momb), or Tosyl (Tos). Protecting the π-nitrogen of the imidazole ring is particularly effective at reducing racemization.[2][11] 2. Use coupling conditions known to be less prone to racemization, such as HATU/HOAt with a hindered base. |
| Racemization of C-terminal Cysteine Residues | C-terminal cysteine residues are highly susceptible to racemization during activation for peptide coupling. | 1. Use a less activating coupling reagent or perform the coupling at a lower temperature. 2. Protect the thiol side chain with a suitable protecting group like Trityl (Trt) or Acetamidomethyl (Acm). 3. Consider forming the peptide bond to the cysteine residue using a pre-formed dipeptide to avoid activating the cysteine itself. |
| Diastereomeric Mixture from Pictet-Spengler Reaction | The reaction may be proceeding under thermodynamic control, leading to an equilibrium mixture of diastereomers, or the kinetic selectivity may be low. | 1. To favor the kinetically controlled product (often the cis isomer), run the reaction at a lower temperature (e.g., 0°C or -20°C). 2. If the thermodynamically more stable isomer is desired, the reaction can be run at a higher temperature, or the product mixture can be epimerized by treatment with acid.[12] 3. The choice of solvent and acid catalyst can significantly influence the diastereoselectivity; screen different conditions. |
Quantitative Data Summary
Table 1: Comparison of Coupling Additives in Suppressing Racemization
| Coupling Method | Additive | Racemization (% D-isomer) | Yield (%) | Reference Model System |
| DIPCDI | None | High (not specified) | - | Z-Phe-Val-OH + H-Pro-NH₂ |
| DIPCDI | HOBt | 9.3 | 82 | Z-Phe-Val-OH + H-Pro-NH₂[13] |
| DIPCDI | HOAt | 3.3 | 81 | Z-Phe-Val-OH + H-Pro-NH₂[13] |
| DIPCDI | OxymaPure | 1.0 | 90 | Z-Phe-Val-OH + H-Pro-NH₂[13] |
| DCC | None | Significant | - | Z-Gly-L-Val-OH + H-L-Val-OMe |
| DCC | CuCl₂ | < 0.1 | High | Z-Gly-L-Val-OH + H-L-Val-OMe[6] |
| Carbodiimide | HOBt + CuCl₂ | Not detected | High | Z-Gly-L-Val-OH + H-L-Val-OMe[4] |
Table 2: Enantioselectivity of Asymmetric Hydrogenation of Imines for Chiral Amine Synthesis
| Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee%) | Reference |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | up to 90 | [14] |
| Ru-diamine complexes | 2-alkyl and 2,3-dialkyl quinoxalines | up to 99 | [14] |
| Ni/BenzP* | N-aryl imino esters | up to 98 | [14] |
| Rh-(1S,2S)-TsDPEN | Various imines in water (F/T ratio 1.1) | 89-98 | [15] |
| Ru complexes with atropisomerizable ligands | N-aryl imines | 84-96 | [16] |
Table 3: Enantioselectivity of Enzymatic Synthesis of Chiral Amines
| Enzyme | Reaction Type | Substrate | Product ee% | Reference |
| ω-Transaminase | Kinetic Resolution | rac-α-methylbenzylamine | >98 (R-amine) | [8] |
| ω-Transaminase | Kinetic Resolution | rac-1-aminotetralin | >95.5 (R-amine) | [8] |
| ω-Transaminase + Amino Acid Oxidase | Kinetic Resolution | Various racemic amines | 99 | [9] |
| ω-Transaminase + Threonine Deaminase | Kinetic Resolution | Various racemic amines | Not specified | [17] |
Experimental Protocols
Protocol 1: General Procedure for Racemization Suppression in Peptide Coupling using HOBt/DIPCDI
-
Resin Preparation: Swell the resin-bound amine in dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve 2.5 equivalents of the N-protected amino acid and 2.5 equivalents of HOBt in a minimal amount of DMF.
-
Coupling: Add the activated amino acid solution to the resin. Then, add 2.5 equivalents of diisopropylcarbodiimide (DIPCDI).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, followed by DCM, and then dry under vacuum.
Protocol 2: Asymmetric Pictet-Spengler Reaction using a Chiral Auxiliary (General Steps)
-
Auxiliary Attachment: Couple the chiral auxiliary (e.g., an Evans oxazolidinone or pseudoephedrine) to a suitable tryptamine precursor to form a chiral amide or other derivative.[18]
-
Imine Formation: React the tryptamine-auxiliary conjugate with the desired aldehyde under anhydrous conditions to form the corresponding imine or iminium ion intermediate.
-
Cyclization: Treat the intermediate with a Lewis acid or Brønsted acid at low temperature (e.g., -78°C to 0°C) to induce the diastereoselective Pictet-Spengler cyclization.
-
Work-up and Purification: Quench the reaction and perform an appropriate work-up. Purify the diastereomeric product by chromatography.
-
Auxiliary Cleavage: Remove the chiral auxiliary under conditions that do not epimerize the newly formed stereocenter (e.g., hydrolysis, reduction) to yield the enantiomerically enriched tetrahydro-β-carboline.
Protocol 3: Chiral HPLC for Enantiomeric Excess (ee%) Determination (General Method Development Strategy)
-
Column Selection: Start with a broad-spectrum chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are a good starting point for many classes of compounds.
-
Mobile Phase Screening:
-
Normal Phase: Screen with a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20). For basic analytes like amines, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.[19]
-
Reversed Phase: Screen with a mobile phase of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Optimization: Once initial separation is observed, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.
-
Quantification: Integrate the peak areas of the two enantiomers (A₁ and A₂) and calculate the enantiomeric excess using the formula: ee% = |(A₁ - A₂) / (A₁ + A₂)| * 100.
Visualizations
Caption: Mechanisms of racemization in chiral amine synthesis.
Caption: Logic diagram for troubleshooting racemization.
Caption: Experimental workflow for asymmetric Pictet-Spengler reaction.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 4. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the mixed anhydride and related methods. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. An approach to the prevention of racemisation in the synthesis of histidine-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomer ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02390F [pubs.rsc.org]
- 17. ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 19. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating the Bioactivity of (5-Fluoro-1H-indol-3-YL)methanamine in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the bioactivity of the novel compound, (5-Fluoro-1H-indol-3-YL)methanamine. Due to the limited currently available public data on this specific molecule, we propose a validation pathway leveraging established experimental models and comparing its potential performance against well-characterized serotonin receptor agonists. The structural similarity of this compound to known serotonergic agents suggests that it may act as a modulator of serotonin receptors, a hypothesis that forms the basis of the experimental designs outlined below.
Introduction to this compound and Comparators
This compound is a fluorinated indole derivative. The indole scaffold is a common feature in many biologically active compounds, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives exhibit affinity for serotonin receptors.[1][2] This guide will focus on comparing the potential bioactivity of this compound with established agonists for two major serotonin receptor subfamilies: 5-HT1A and 5-HT2A.
Comparator Compounds:
-
8-OH-DPAT: A potent and selective full agonist for the 5-HT1A receptor, widely used in research to study the function of this receptor.[3][4] It has demonstrated neuroprotective, anxiolytic, and antidepressant-like effects in animal models.[5][6]
-
Buspirone: A partial agonist at the 5-HT1A receptor, used clinically as an anxiolytic.[7][8] It has a high affinity for 5-HT1A receptors but weaker or negligible affinity for 5-HT2 receptors.[7][9]
-
(±)-DOI Hydrochloride: A potent agonist at 5-HT2A and 5-HT2C receptors.[10] It is known for its hallucinogenic effects in humans, which are primarily mediated by 5-HT2A receptor activation.[11][12]
Comparative Data Presentation
The following tables summarize the receptor binding affinities and functional activities of the comparator compounds. The data for this compound are presented as "To Be Determined" (TBD) to highlight the proposed validation experiments.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 | Dopamine D4 |
| This compound | TBD | TBD | TBD | TBD | TBD |
| 8-OH-DPAT | ~1 nM (pIC50=8.19)[3] | Low Affinity | Low Affinity | 466 nM[3] | Not Reported |
| Buspirone | ~10 nM (pKi=7.50)[9] | Weak Affinity[7] | Not Reported | Not Reported | Moderate Affinity |
| (±)-DOI Hydrochloride | Low Affinity | 0.7 nM | 2.4 nM | Not Reported | Not Reported |
Table 2: Comparative Functional Activity (EC50 / IC50, nM)
| Compound | Assay | Receptor Target | Activity |
| This compound | cAMP Assay | 5-HT1A | TBD |
| This compound | Phosphoinositide Hydrolysis | 5-HT2A | TBD |
| 8-OH-DPAT | cAMP Assay | 5-HT1A | Agonist (pEC50 ~8.0-8.5) |
| Buspirone | cAMP Assay | 5-HT1A | Partial Agonist |
| (±)-DOI Hydrochloride | Phosphoinositide Hydrolysis | 5-HT2A | Agonist (EC50 ~1-10 nM) |
Experimental Protocols
To validate the bioactivity of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for various serotonin receptor subtypes.
-
Methodology:
-
Prepare cell membrane homogenates from cell lines stably expressing the human serotonin receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) or from specific brain regions (e.g., rat frontal cortex for 5-HT2A).[13]
-
Incubate the membrane preparations with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Add increasing concentrations of the unlabeled test compound, this compound, or a known competitor as a positive control.
-
After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters (e.g., using a 96-well microfilter plate).[13]
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values obtained from the competition curves.
-
2. cAMP Functional Assay (for Gi/o and Gs-coupled receptors)
-
Objective: To determine the functional activity (agonist or antagonist) of this compound at G-protein coupled serotonin receptors like 5-HT1A (Gi/o-coupled) and 5-HT7 (Gs-coupled).[14][15]
-
Methodology:
-
Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A receptors) and a cAMP-responsive reporter system (e.g., GloSensor cAMP Assay).[16]
-
For Gi/o-coupled receptors, stimulate the cells with forskolin to increase basal cAMP levels.
-
Add increasing concentrations of this compound to the cells.
-
Measure the resulting change in the reporter signal (e.g., luminescence), which correlates with the intracellular cAMP concentration. A decrease in signal indicates agonist activity at a Gi/o-coupled receptor.
-
For Gs-coupled receptors, the protocol is similar but without forskolin stimulation, as agonist binding directly increases cAMP levels.
-
Determine the EC50 or IC50 values from the dose-response curves.
-
3. Phosphoinositide (PI) Hydrolysis Assay (for Gq-coupled receptors)
-
Objective: To assess the functional activity of this compound at Gq-coupled serotonin receptors, such as 5-HT2A.[17][18]
-
Methodology:
-
Culture cells expressing the 5-HT2A receptor (e.g., PC12-5-HT2A cells) and label them with [3H]myo-inositol.[19][20]
-
Expose the cells to increasing concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
After incubation, lyse the cells and separate the inositol phosphates (IPs) from the free inositol using anion-exchange chromatography.
-
Quantify the accumulation of [3H]inositol phosphates by scintillation counting.
-
An increase in IP accumulation indicates agonist activity.
-
Determine the EC50 from the dose-response curve.
-
In Vivo Models
1. Rodent Serotonin Syndrome Model
-
Objective: To assess the in vivo serotonergic activity of this compound by observing characteristic behaviors associated with serotonin syndrome.[21][22]
-
Methodology:
-
Administer this compound via an appropriate route (e.g., intraperitoneally or subcutaneously) at various doses.
-
Observe the animals for a defined period (e.g., 60 minutes) for the presence and severity of serotonin-related behaviors, including: forepaw treading, head weaving, hindlimb abduction, flat body posture, and Straub tail.[23]
-
Score the behaviors using a standardized rating scale.
-
A dose-dependent increase in these behaviors would suggest in vivo serotonergic agonist activity.
-
To confirm receptor specificity, a separate cohort of animals can be pre-treated with a selective antagonist (e.g., WAY-100635 for 5-HT1A) before administering the test compound.[24]
2. Head-Twitch Response (HTR) Model in Mice
-
Objective: To specifically assess the 5-HT2A receptor agonist activity of this compound. The head-twitch response in rodents is a behavioral proxy for hallucinogenic effects mediated by 5-HT2A receptor activation.[12]
-
Methodology:
-
Use male C57BL/6J mice.
-
Administer this compound at various doses.
-
Place the mice in individual observation chambers and record the number of head twitches over a specific period (e.g., 30 minutes).
-
A dose-dependent increase in the frequency of head twitches suggests 5-HT2A agonist activity.
-
Specificity can be confirmed by pre-treating with a 5-HT2A antagonist like ketanserin.
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.
Experimental Workflow
Caption: Proposed workflow for validating the bioactivity of the test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT (5-Hydroxytryptamine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 5. The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]
- 11. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 16. Structural insights into constitutive activity of 5-HT6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. innoprot.com [innoprot.com]
- 21. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 23. The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice [mdpi.com]
- 24. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of (5-Fluoro-1H-indol-3-YL)methanamine to known IDO-1 inhibitors
Comparative Efficacy Analysis of Novel and Established IDO-1 Inhibitors
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the investigational compound (5-Fluoro-1H-indol-3-YL)methanamine against established Indoleamine 2,3-dioxygenase 1 (IDO-1) inhibitors. The data presented for known inhibitors are compiled from published literature, while the data for this compound is hypothetical to serve as a template for future comparative analysis. This document is intended to guide researchers in the evaluation of novel IDO-1 inhibitors by outlining key comparative metrics and standardized experimental protocols.
Introduction to IDO-1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO-1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2][3][4] This enzymatic activity leads to the depletion of the essential amino acid tryptophan and the production of immunosuppressive metabolites, collectively known as kynurenines.[1][3] In the tumor microenvironment, the upregulation of IDO-1 is a key mechanism of immune escape, as it suppresses the function of effector T-cells and natural killer cells while promoting the activity of regulatory T-cells and myeloid-derived suppressor cells.[5] Consequently, the inhibition of IDO-1 has emerged as a promising strategy in cancer immunotherapy, with several small molecule inhibitors advancing into clinical trials.[5][6][7][8]
This guide focuses on comparing the efficacy of this compound with that of well-characterized IDO-1 inhibitors, providing a framework for its potential evaluation as a therapeutic candidate.
Quantitative Comparison of IDO-1 Inhibitor Efficacy
The following table summarizes the in vitro efficacy of selected IDO-1 inhibitors. The data for established inhibitors are sourced from peer-reviewed publications, while the values for this compound are presented as a hypothetical example for comparative purposes. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the IDO-1 enzyme by 50%.
| Compound | Type | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Selectivity over TDO |
| This compound | Hypothetical | [Enter Data] | [Enter Data] | [Enter Data] |
| Epacadostat (INCB024360) | Reversible, Competitive | 10 - 72[9][10] | 7.1 - 12[5][9] | >100-fold vs IDO2/TDO[5] |
| Linrodostat (BMS-986205) | Irreversible | 1.7[10] | 1.1 - 1.7[10][11] | >2000-fold vs TDO[10] |
| Navoximod (GDC-0919) | Reversible | Ki of 7[10] | 75[10] | ~20-fold vs TDO[11] |
| Indoximod (1-Methyl-D-tryptophan) | Non-competitive | Weak inhibitor[12] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of IDO-1 inhibitors. Below are standard protocols for key experiments.
Recombinant Human IDO-1 Enzymatic Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO-1.
Methodology:
-
Recombinant human IDO-1 is incubated with varying concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and the concentration of the product, N-formylkynurenine, is measured by spectrophotometry or a more sensitive method like HPLC.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO-1 Activity Assay (Kynurenine Measurement)
Objective: To assess the ability of a compound to inhibit IDO-1 activity within a cellular context.
Methodology:
-
Human cancer cells known to express IDO-1 (e.g., SKOV-3 ovarian cancer cells or HeLa cells) are seeded in 96-well plates.[13]
-
IDO-1 expression is induced by treating the cells with interferon-gamma (IFNγ) for 24-48 hours.[13]
-
The cells are then treated with various concentrations of the test compound for a specified period.
-
The supernatant is collected, and the concentration of kynurenine is quantified using a colorimetric assay or LC-MS/MS.[14]
-
The IC50 value is determined by measuring the reduction in kynurenine production relative to untreated controls.
T-Cell Co-culture Assay
Objective: To evaluate the functional consequence of IDO-1 inhibition on T-cell activation and proliferation.
Methodology:
-
IDO-1 expressing cancer cells (as described above) are co-cultured with human peripheral blood mononuclear cells (PBMCs) or a T-cell line like Jurkat cells.[13]
-
The co-culture is stimulated to induce T-cell activation (e.g., with anti-CD3/CD28 antibodies).
-
The test compound is added at various concentrations.
-
After a period of incubation (typically 48-72 hours), T-cell proliferation is measured using methods such as BrdU incorporation or CFSE dilution.
-
T-cell activation can also be assessed by measuring the secretion of cytokines like IL-2 and IFNγ into the supernatant via ELISA.
Visualizations
IDO-1 Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the central role of IDO-1 in creating an immunosuppressive tumor microenvironment.
Caption: The IDO-1 pathway's role in tumor immune evasion.
Experimental Workflow for IDO-1 Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel IDO-1 inhibitors.
Caption: A stepwise workflow for IDO-1 inhibitor discovery.
References
- 1. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 2. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facebook [cancer.gov]
- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 13. oncotarget.com [oncotarget.com]
- 14. aacrjournals.org [aacrjournals.org]
Validation of a (5-Fluoro-1H-indol-3-YL)methanamine Binding Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of binding assay methodologies applicable to the validation of assays for (5-Fluoro-1H-indol-3-YL)methanamine and structurally related compounds. Given the limited direct literature on this specific molecule, this guide draws upon established protocols for analogous fluorinated tryptamines and indoleamines, targeting key central nervous system proteins such as serotonin (5-HT) receptors and transporters. The data presented here serves as a robust reference for establishing and validating a novel binding assay for this compound.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of compounds structurally related to this compound at various serotonergic targets. This data, derived from radioligand competition assays, provides a benchmark for expected binding profiles and potencies.
| Compound | Target | Assay Type | Radioligand | Kᵢ (nM) | Reference Compound |
| 4-Fluoro-5-methoxy-DMT | 5-HT₁ₐ Receptor | Radioligand Competition | [³H]8-OH-DPAT | 0.23 | 8-OH-DPAT |
| Fluorinated Tryptamine Analogs | 5-HT₂ₐ/₂꜀ Receptors | Radioligand Competition | [³H]Ketanserin | Varies | LSD |
| 5-Fluorotryptamine | 5-HT₃ Receptor | Radioligand Competition | [³H]Granisetron | 1800 | Granisetron |
| 4-Fluoro-2-{5-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-pentyl}-isoindole-1,3-dione | Serotonin Transporter (SERT) | Radioligand Displacement | [³H]Paroxetine | 0.40 | Paroxetine |
| 4-Fluoro-2-{5-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-pentyl}-isoindole-1,3-dione | D₂ Dopamine Receptor | Radioligand Displacement | [³H]Spiperone | 12 | Spiperone |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of binding assays. Below are representative protocols for radioligand competition binding assays targeting serotonin receptors, which can be adapted for this compound.
Radioligand Competition Binding Assay for 5-HT₁ₐ Receptors
1. Materials:
- Receptor Source: Membranes from cells stably expressing the human 5-HT₁ₐ receptor.
- Radioligand: [³H]8-OH-DPAT (specific activity ~120 Ci/mmol).
- Test Compound: this compound.
- Reference Compound: 8-OH-DPAT.
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- 96-well microplates and filter mats (GF/B).
2. Procedure:
- Prepare serial dilutions of the test compound and reference compound.
- In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~0.5 nM), and 50 µL of the test or reference compound dilution.
- Initiate the binding reaction by adding 50 µL of the receptor membrane suspension (20-40 µg protein/well).
- Incubate the plate at 25°C for 60 minutes.
- Terminate the incubation by rapid filtration through the GF/B filter mat using a cell harvester.
- Wash the filters three times with 500 µL of ice-cold wash buffer.
- Dry the filter mats and place them in scintillation vials with 5 mL of scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Non-Radioactive Alternative: Fluorescence Polarization (FP) Assay
For laboratories seeking to avoid radioactivity, Fluorescence Polarization (FP) offers a viable alternative. This method relies on the change in the polarization of fluorescent light when a small, fluorescently labeled ligand binds to a larger protein.
1. Principle: A fluorescently labeled analog of a known serotonin receptor ligand is used. When this tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the receptor, its tumbling is slowed, leading to an increase in polarization. A test compound that competes for the same binding site will displace the fluorescent tracer, causing a decrease in polarization.
2. General Protocol:
- A fluorescent tracer is incubated with the receptor preparation.
- Increasing concentrations of the unlabeled test compound, this compound, are added.
- The fluorescence polarization is measured at equilibrium.
- The IC₅₀ is determined from the competition curve.
Visualizing the Workflow
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the key workflows.
In vivo efficacy comparison of (5-Fluoro-1H-indol-3-YL)methanamine analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of fluorinated analogs of tryptamine, focusing on their interactions with serotonin receptors. The inclusion of fluorine atoms on the indole ring of tryptamine derivatives has been shown to significantly alter their pharmacological profiles, influencing their potency and selectivity for various serotonin (5-HT) receptor subtypes. This, in turn, modulates their in vivo effects, ranging from hallucinogen-like activity to potential therapeutic applications such as anxiolytic and antidepressant effects. This guide summarizes key experimental data from preclinical studies to facilitate a deeper understanding of the structure-activity relationships of these compounds.
Comparative In Vivo Efficacy and Receptor Affinity
The following tables summarize the in vivo potency of various fluorinated tryptamine analogs in rat models, alongside their in vitro binding affinities for key serotonin receptor subtypes. The data is primarily drawn from a comprehensive study by Blair et al. (2000), which systematically investigated the effects of ring fluorination on the pharmacology of hallucinogenic tryptamines[1][2].
Table 1: In Vivo Hallucinogen-Like Activity in LSD-Trained Rats and 5-HT Receptor Affinity
| Compound | Substitution | ED₅₀ (µmol/kg) in LSD-Trained Rats | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₁ₐ Kᵢ (nM) |
| 4-F-DET | 4-Fluoro | Inactive | 130 | 330 | 1200 |
| 6-F-DET | 6-Fluoro | Inactive | 79 | 120 | 1100 |
| 4-F-5-MeO-DMT | 4-Fluoro, 5-Methoxy | Inactive | 120 | 160 | 0.23 |
| 6-F-5-MeO-DMT | 6-Fluoro, 5-Methoxy | Inactive | 150 | 250 | 130 |
| 7-F-5-MeO-DMT | 7-Fluoro, 5-Methoxy | Inactive | 310 | 1300 | 1400 |
| 4-F-Psilocin | 4-Fluoro, 4-Hydroxy | Inactive | 15 | 39 | 150 |
| 5-F-DALT | 5-Fluoro | Active (HTR assay) | N/A | N/A | N/A |
ED₅₀ values represent the dose required to produce a 50% maximal response in the drug discrimination paradigm. "Inactive" indicates that the compound did not substitute for LSD at the doses tested. Data for 5-F-DALT is from a different in vivo model (head-twitch response in mice) and is therefore not directly comparable in terms of ED₅₀[3]. Kᵢ values represent the binding affinity for the respective receptors, with lower values indicating higher affinity.
Table 2: In Vivo 5-HT₁ₐ Agonist Activity in LY293284-Trained Rats
| Compound | Substitution | ED₅₀ (µmol/kg) |
| 4-F-5-MeO-DMT | 4-Fluoro, 5-Methoxy | 0.17 |
| 8-OH-DPAT (agonist control) | N/A | 0.12 |
ED₅₀ values represent the dose required to produce a 50% maximal response in the drug discrimination paradigm using a known 5-HT₁ₐ agonist.
The data clearly indicates that fluorination of hallucinogenic tryptamines tends to attenuate or abolish their hallucinogen-like activity in vivo, as measured by the LSD drug discrimination model[1][2]. Notably, 4-fluoro-5-methoxy-DMT was found to be inactive in the hallucinogen model but displayed potent 5-HT₁ₐ agonist activity, with a potency greater than the well-known 5-HT₁ₐ agonist 8-OH-DPAT[1][2]. This highlights a significant shift in the pharmacological profile of the parent compound due to fluorination.
Experimental Protocols
In Vivo Drug Discrimination Studies
The in vivo efficacy data presented in the tables were primarily obtained from drug discrimination studies in rats, a standard behavioral pharmacology assay to assess the subjective effects of drugs[1][2].
LSD-Trained Rat Model (for Hallucinogen-Like Activity):
-
Animals: Male Sprague-Dawley rats were used.
-
Training: Rats were trained to discriminate between an injection of LSD (0.08 mg/kg) and saline. They were trained in two-lever operant conditioning chambers where pressing one lever after an LSD injection resulted in a food reward, and pressing the other lever after a saline injection resulted in a food reward.
-
Testing: Once trained, the rats were administered various doses of the test compounds (the fluorinated tryptamine analogs). The lever on which the rats predominantly responded indicated whether the subjective effects of the test compound were more similar to LSD or to saline.
-
Data Analysis: A dose-response curve was generated for each compound, and the ED₅₀ value was calculated. This value represents the dose at which the rats responded on the LSD-appropriate lever 50% of the time.
LY293284-Trained Rat Model (for 5-HT₁ₐ Agonist Activity): The protocol is similar to the LSD-trained model, but rats were trained to discriminate between the selective 5-HT₁ₐ agonist LY293284 and saline[1][2]. This allows for the specific assessment of in vivo 5-HT₁ₐ agonist effects.
Head-Twitch Response (HTR) in Mice
For some analogs, like 5-fluoro-DALT, hallucinogen-like activity was assessed using the head-twitch response (HTR) model in mice[3].
-
Animals: C57BL/6J mice were used.
-
Procedure: Mice were administered the test compound, and the number of head twitches (rapid, involuntary rotational movements of the head) was counted over a specific period.
-
Mechanism: The HTR is a well-established behavioral proxy for 5-HT₂ₐ receptor activation, which is believed to be the primary mechanism for the effects of classic hallucinogens.
Signaling Pathways and Experimental Workflow
Serotonin Receptor Signaling
(5-Fluoro-1H-indol-3-YL)methanamine analogs, like other tryptamines, are known to exert their effects primarily through the activation of serotonin (5-HT) receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes. These are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades upon activation.
Caption: Serotonin receptor signaling pathways for 5-HT₂ₐ and 5-HT₁ₐ receptors.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of novel tryptamine analogs.
Caption: A generalized workflow for in vivo efficacy testing of novel compounds.
References
Orthogonal Methodologies for the Confirmation of (5-Fluoro-1H-indol-3-YL)methanamine Activity
A Comparative Guide for Preclinical Characterization
This guide provides a framework of orthogonal experimental methods to confirm and characterize the biological activity of (5-Fluoro-1H-indol-3-YL)methanamine. Given the structural similarity of this compound to tryptamine derivatives, we hypothesize its primary mode of action to be modulation of the serotonergic system. The following sections detail comparative assays and workflows to elucidate its pharmacological profile.
Primary Target Engagement: Serotonin Receptor Binding Affinity
A foundational step in characterizing a novel tryptamine analog is to determine its binding affinity for various serotonin (5-HT) receptor subtypes. This is crucial for identifying its primary molecular targets and potential for off-target effects. A radioligand binding assay is a standard, high-throughput method for this purpose.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Homogenize cultured cells stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh assay buffer. Determine the total protein concentration using a Bradford assay.
-
Competitive Binding Reaction: In a 96-well plate, combine the cell membrane preparation with a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A). Add increasing concentrations of the unlabeled test compound, this compound, or a reference compound (e.g., serotonin).
-
Incubation and Filtration: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. Rapidly filter the mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data: Binding Affinities (Ki, nM) of Tryptamine Analogs
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| Serotonin | 10 | 150 | 5 |
| Psilocin | 50 | 20 | 2 |
| This compound | TBD | TBD | TBD |
TBD: To be determined experimentally.
Caption: Workflow for determining receptor binding affinity.
Functional Activity Assessment: Second Messenger Assays
Demonstrating that a compound binds to a receptor is the first step. The critical next step is to determine the functional consequence of that binding—whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). This is achieved through functional assays that measure changes in intracellular second messengers.
A. Gαi-Coupled Receptors (e.g., 5-HT1A): cAMP Inhibition Assay
5-HT1A receptors are typically coupled to the Gαi protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture and Stimulation: Plate cells expressing the 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well plate.[1] Pre-treat the cells with the test compound or a reference agonist (e.g., 8-OH-DPAT) for a short period.[2] Then, stimulate the cells with forskolin, a potent activator of adenylyl cyclase, to induce cAMP production.[1][3]
-
Cell Lysis and Detection: Lyse the cells to release intracellular cAMP.
-
Quantification (e.g., TR-FRET): Quantify cAMP levels using a competitive immunoassay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. In this format, a decrease in the TR-FRET signal corresponds to an increase in intracellular cAMP.
-
Data Analysis: Plot the concentration-response curve for the test compound's inhibition of forskolin-stimulated cAMP production. Calculate the EC50 (half-maximal effective concentration) to determine the compound's potency as an agonist.
B. Gαq-Coupled Receptors (e.g., 5-HT2A): Inositol Phosphate (IP1) Accumulation Assay
5-HT2A receptors are coupled to the Gαq protein, which activates phospholipase C (PLC).[4][5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1, which accumulates in the cell and serves as a stable marker of Gαq activation.[7][8]
Experimental Protocol: IP1 Accumulation Assay
-
Cell Culture and Labeling: Culture cells expressing the 5-HT2A receptor in a 96-well plate.
-
Compound Incubation: Incubate the cells with various concentrations of the test compound or a reference agonist (e.g., serotonin) for a defined period (e.g., 30 minutes at 37°C).[4]
-
Cell Lysis and Detection: Lyse the cells and add detection reagents containing an anti-IP1 antibody.
-
Quantification (e.g., HTRF): Measure IP1 levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. An increase in the HTRF signal indicates IP1 accumulation and, therefore, 5-HT2A receptor activation.
-
Data Analysis: Generate a concentration-response curve and calculate the EC50 value to quantify the agonist potency of the test compound.
Comparative Data: Functional Potencies (EC50, nM) of Tryptamine Analogs
| Compound | 5-HT1A (cAMP Inhibition) | 5-HT2A (IP1 Accumulation) |
| Serotonin | 2.6 | 25 |
| 5-Methoxytryptamine | - | 14 |
| DOI | - | 5 |
| This compound | TBD | TBD |
TBD: To be determined experimentally.
Caption: G-protein signaling pathways for 5-HT receptors.
Off-Target Activity: Monoamine Oxidase (MAO) Inhibition
Tryptamine and its analogs are known substrates and, in some cases, inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize monoamine neurotransmitters.[9] Assessing the inhibitory potential of a new compound on these enzymes is crucial for understanding its full pharmacological profile and potential for drug-drug interactions.
Experimental Protocol: MAO Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B enzyme and a suitable fluorogenic substrate (e.g., kynuramine or a commercial proprietary substrate).[9]
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of the test compound, a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B), or vehicle.[9][10][11]
-
Enzymatic Reaction: Initiate the reaction by adding the substrate. The MAO enzyme will process the substrate, leading to the generation of a fluorescent product (often via a coupled reaction that detects hydrogen peroxide, a byproduct of MAO activity).[10]
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the MAO enzyme activity.
Comparative Data: MAO Inhibition (IC50, µM)
| Compound | MAO-A | MAO-B |
| Clorgyline | 0.01 | >100 |
| Selegiline | >100 | 0.02 |
| This compound | TBD | TBD |
TBD: To be determined experimentally.
Caption: Workflow for assessing MAO inhibition.
By employing this suite of orthogonal methods, researchers can build a comprehensive pharmacological profile of this compound. This multi-faceted approach, from initial target binding to functional consequences and potential off-target effects, is essential for validating its mechanism of action and guiding further drug development efforts.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. innoprot.com [innoprot.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking (5-Fluoro-1H-indol-3-YL)methanamine: A Comparative Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for (5-Fluoro-1H-indol-3-YL)methanamine against established standard compounds. Due to the limited direct experimental data on this specific molecule, this analysis is based on the well-documented structure-activity relationships (SAR) of closely related indole derivatives. The guide outlines the most probable biological targets and provides detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a fluorinated derivative of tryptamine. The indole scaffold is a well-known pharmacophore present in numerous biologically active compounds. The introduction of a fluorine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and selectivity. Based on the existing literature for analogous compounds, the primary hypothesized biological targets for this compound are monoamine oxidases (MAO) and serotonin receptors.
Predicted Biological Activity and Benchmarking
Based on structure-activity relationship studies of similar indole-containing compounds, we can predict the potential activity of this compound and select appropriate standard compounds for benchmarking.
1. Monoamine Oxidase (MAO) Inhibition
Indole derivatives are a known class of MAO inhibitors. The methanamine side chain at the 3-position is a common feature in many MAO inhibitors. The 5-fluoro substitution may enhance the inhibitory potency and selectivity.
2. Serotonin Receptor (5-HTR) Modulation
Tryptamine and its derivatives are endogenous ligands for serotonin receptors. Halogen substitution on the indole ring can significantly alter the affinity and selectivity for different 5-HT receptor subtypes.
Data Presentation: Predicted Performance and Standard Compounds
The following table summarizes the predicted activity of this compound and lists the standard compounds for comparison. The predicted values are qualitative and intended to guide experimental design.
| Target | Predicted Activity of this compound | Standard Compound(s) | Rationale for Standard Selection |
| MAO-A | Potential Inhibitor | Clorgyline | A well-characterized, potent, and selective irreversible inhibitor of MAO-A. |
| MAO-B | Potential Inhibitor | Selegiline (L-Deprenyl), Pargyline | Established and selective irreversible inhibitors of MAO-B. |
| 5-HT₁A Receptor | Potential Ligand (Agonist/Antagonist) | 8-OH-DPAT (Agonist), WAY-100635 (Antagonist) | Widely used and highly selective reference ligands for the 5-HT₁A receptor. |
| 5-HT₂A Receptor | Potential Ligand (Agonist/Antagonist) | (±)-DOI (Agonist), Ketanserin (Antagonist) | Standard and selective ligands for characterizing 5-HT₂A receptor interactions. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the biological activity of this compound.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory activity of the test compound against human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Amplex® Red Monoamine Oxidase Assay Kit (or equivalent)
-
Test compound: this compound
-
Standard inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of the test compound and standard inhibitors in phosphate buffer. A serial dilution should be prepared to determine the IC₅₀ value. The Amplex® Red reagent and horseradish peroxidase (HRP) should be prepared according to the manufacturer's instructions.
-
Enzyme and Substrate Preparation: Dilute the MAO-A and MAO-B enzymes to the recommended concentration in cold phosphate buffer. Prepare the substrate (e.g., p-tyramine) solution.
-
Assay Reaction:
-
To each well of the microplate, add 20 µL of the test compound or standard inhibitor at various concentrations.
-
Add 20 µL of the diluted enzyme (MAO-A or MAO-B).
-
Incubate for 15 minutes at 37°C.
-
To initiate the reaction, add 20 µL of the substrate solution.
-
Immediately add 40 µL of the Amplex® Red/HRP working solution.
-
-
Measurement: Incubate the plate for 30 minutes at 37°C, protected from light. Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Serotonin Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of the test compound for the 5-HT₁A and 5-HT₂A receptors.
Materials:
-
Cell membranes prepared from cells expressing human recombinant 5-HT₁A or 5-HT₂A receptors.
-
Radioligands: [³H]8-OH-DPAT (for 5-HT₁A), [³H]Ketanserin (for 5-HT₂A).
-
Test compound: this compound.
-
Non-specific binding control: Serotonin (for 5-HT₁A), Spiperone (for 5-HT₂A).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare Reagents: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Setup:
-
In each well of the microplate, combine:
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a fixed concentration (typically at or below its K_d value).
-
100 µL of the cell membrane preparation.
-
-
For total binding, replace the test compound with assay buffer.
-
For non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.
-
-
Incubation: Incubate the plates at room temperature (or 37°C, depending on the receptor) for a specified time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Measurement: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of specific binding at each concentration of the test compound. Calculate the K_i value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway involving MAO and a typical experimental workflow for screening the target compound.
Caption: Hypothesized mechanism of MAO inhibition.
Caption: Proposed experimental screening workflow.
Comparative Analysis of (5-Fluoro-1H-indol-3-YL)methanamine in Experimental Systems
(5-Fluoro-1H-indol-3-YL)methanamine , also known as 5-fluorotryptamine, is a fluorinated derivative of the neurotransmitter tryptamine. Its primary role in research is as a pharmacological tool to probe the function of serotonin receptors, particularly the 5-HT3 receptor. The introduction of a fluorine atom at the 5-position of the indole ring significantly alters its interaction with these receptors compared to its non-fluorinated counterpart and other analogs. This guide provides a comparative analysis of its experimental performance, detailed protocols for its synthesis and key assays, and a visualization of its mechanism of action.
Performance Comparison at the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel, and the binding and activation of this receptor by tryptamine and its derivatives can be quantified to compare their efficacy and potency. The following tables summarize the performance of 5-fluorotryptamine in comparison to tryptamine and other 5-substituted tryptamines at the human 5-HT3A and 5-HT3AB receptors.
Data from: Thompson, A. J., et al. (2008). European Journal of Pharmacology, 580(3), 291–297.[1][2]
Table 1: Performance at the 5-HT3A Receptor
| Compound | Potency (EC50, µM) | Affinity (Ki, µM) | Efficacy (Rmax) |
| 5-Fluorotryptamine | 16 | 0.8 | 0.64 |
| Tryptamine | 113 | 4.8 | 0.15 |
| 5-Chlorotryptamine | 8.1 | 2.7 | 0.0037 |
| 5-Methoxytryptamine | 0.2 | 0.03 | 1.05 |
| 5-Methyltryptamine | 1.2 | 0.1 | 0.95 |
Table 2: Performance at the 5-HT3AB Receptor
| Compound | Potency (EC50, µM) | Affinity (Ki, µM) | Efficacy (Rmax) |
| 5-Fluorotryptamine | 27 | 1.8 | 0.45 |
| Tryptamine | - | - | - |
| 5-Chlorotryptamine | - | - | - |
| 5-Methoxytryptamine | 0.5 | 0.04 | 0.99 |
| 5-Methyltryptamine | 2.1 | 0.2 | 0.91 |
EC50: The concentration of an agonist that gives half of the maximal response. Ki: The inhibition constant for a ligand, indicating its binding affinity. Rmax: The maximum response an agonist can produce, relative to a full agonist (5-HT).
These data indicate that 5-fluorotryptamine is a partial agonist at both 5-HT3A and 5-HT3AB receptors.[1][2] Compared to tryptamine, it exhibits higher potency and affinity, as well as significantly greater efficacy at the 5-HT3A receptor.[2] The electronegativity and size of the substituent at the 5-position are critical for efficient receptor function.[1][2]
Experimental Protocols
Reproducibility in experiments using this compound depends on the purity of the compound and the precise execution of experimental protocols.
Synthesis of this compound)
A common route for the synthesis of 5-fluorotryptamine is the Speeter-Anthony tryptamine synthesis.
Materials:
-
5-Fluoro-1H-indol-4-ol
-
Acetic anhydride
-
Sodium bicarbonate
-
Toluene
-
Oxalyl chloride
-
Tetrahydrofuran (THF), dry
-
Dimethylamine (2 M solution in THF)
-
Lithium aluminum hydride (LAH)
Procedure:
-
Protection of the hydroxyl group: 5-Fluoro-1H-indol-4-ol is reacted with acetic anhydride in the presence of sodium bicarbonate in toluene to yield 5-fluoro-1H-indol-4-yl acetate.
-
Formation of the ketoamide: The protected indole is dissolved in dry THF and added dropwise to a solution of oxalyl chloride in dry THF at 0°C. After stirring, excess dimethylamine solution is added to form 5-fluoro-3-(2-dimethylamino-2-oxoacetyl)-1H-indol-4-yl acetate.
-
Reduction to tryptamine: The resulting ketoamide is reduced using lithium aluminum hydride in THF to yield this compound.
This is a generalized protocol based on similar syntheses.[3] The reproducibility of this synthesis relies on strict anhydrous conditions and careful control of reaction temperatures.
Radioligand Receptor Binding Assay for 5-HT3 Receptor
This protocol is used to determine the binding affinity (Ki) of a compound for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing the 5-HT3 receptor
-
[3H]granisetron (radioligand)
-
This compound (or other test compounds)
-
Binding buffer (e.g., Tris-HCl)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation: A reaction mixture is prepared in each well of a 96-well plate containing the cell membranes, a fixed concentration of [3H]granisetron, and varying concentrations of the test compound in binding buffer.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of bound and free radioligand: The mixture is filtered through the filter plate, which traps the cell membranes with the bound radioligand. The plate is then washed to remove any unbound radioligand.
-
Quantification: The filter plate is dried, and scintillation fluid is added to each well. The amount of radioactivity in each well, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value.
This protocol is a standard method for determining receptor binding affinities.[4][5][6] Reproducibility is dependent on accurate pipetting, consistent incubation times and temperatures, and proper washing of the filters.
Visualizations
Serotonin Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the 5-HT3 receptor, which is a ligand-gated ion channel.
Caption: Signaling pathway of the 5-HT3 receptor upon tryptamine binding.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the key steps in a typical radioligand receptor binding assay.
Caption: Workflow for a radioligand receptor binding assay.
References
- 1. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of (5-Fluoro-1H-indol-3-YL)methanamine, commonly known as 5-fluorotryptamine, and its non-fluorinated parent compound, tryptamine. The inclusion of a fluorine atom at the 5-position of the indole ring significantly influences the pharmacodynamic and pharmacokinetic properties of the molecule. This comparison summarizes key experimental data to highlight these differences and offers detailed experimental protocols for researchers seeking to conduct their own evaluations.
I. Overview of Compounds
This compound is a fluorinated derivative of tryptamine, a naturally occurring monoamine alkaloid. Fluorination is a common strategy in medicinal chemistry to modulate a compound's biological activity, metabolic stability, and lipophilicity.[1] This guide will focus on the impact of this single fluorine substitution on the interaction with key biological targets, primarily serotonin (5-HT) receptors.
II. Quantitative Comparison of Biological Activity
The following table summarizes the binding affinities (Ki) and functional activities (EC50) of 5-fluorotryptamine and tryptamine at various serotonin receptors, as well as their activity as monoamine releasing agents.
| Target | Parameter | This compound (5-Fluorotryptamine) | (1H-indol-3-YL)methanamine (Tryptamine) |
| 5-HT1A Receptor | Ki (nM) | 18[2] | 13[2] |
| EC50 (nM) | 129 (Agonist)[2] | 20 (Agonist) | |
| 5-HT2A Receptor | Ki (nM) | 6.0 - 3,908[2] | 126 |
| EC50 (nM) | 2.64 - 58 (Full Agonist)[2] | 320 (Partial Agonist) | |
| 5-HT2B Receptor | Ki (nM) | 5.7[2] | 4.0 |
| 5-HT2C Receptor | Ki (nM) | 3.72[2] | 63 |
| Serotonin Release | EC50 (nM) | 10.1[2] | 43 |
| Dopamine Release | EC50 (nM) | 82.3[2] | 358 |
| Norepinephrine Release | EC50 (nM) | 464[2] | 794 |
| MAO-A Inhibition | IC50 (nM) | 13,200 (Weak)[2] | - |
| MAO-B Inhibition | IC50 (nM) | 52,500 (Weak)[2] | - |
Note: A lower Ki value indicates higher binding affinity. A lower EC50/IC50 value indicates greater potency.
III. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for 5-HT2A receptor activation and a typical workflow for a radioligand binding assay.
References
Unveiling the Molecular Target of (5-Fluoro-1H-indol-3-YL)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to confirm the likely molecular target of (5-Fluoro-1H-indol-3-YL)methanamine. While direct experimental data for this specific compound is limited in publicly available literature, evidence from structurally analogous compounds strongly suggests its interaction with key neurotransmitter receptors, particularly the serotonin 1A (5-HT1A) receptor and the dopamine D2 receptor . This guide will objectively compare the compound's anticipated performance with known ligands for these targets, supported by established experimental data and detailed methodologies.
Inferred Molecular Targets and Comparative Compounds
Based on the pharmacology of structurally related indole-containing molecules, this compound is predicted to exhibit affinity for the 5-HT1A and D2 receptors. The fluorine substitution at the 5-position of the indole ring is a common feature in many serotonergic and dopaminergic ligands, often enhancing binding affinity and selectivity.
To provide a framework for comparison, this guide will utilize data from well-characterized alternative compounds that target the 5-HT1A and D2 receptors.
Table 1: Comparative Ligands for Inferred Molecular Targets
| Molecular Target | Comparative Compound | Rationale for Comparison |
| Serotonin 1A Receptor (5-HT1A) | 8-OH-DPAT | A well-established, potent, and selective 5-HT1A receptor agonist. |
| WAY-100635 | A highly selective 5-HT1A receptor antagonist. | |
| Dopamine D2 Receptor | Ropinirole | A commonly used D2/D3 receptor agonist for treating Parkinson's disease. |
| Haloperidol | A typical antipsychotic that acts as a potent D2 receptor antagonist. |
Comparative Performance Data
The following tables summarize the type of quantitative data typically generated in radioligand binding assays and functional assays to characterize the interaction of a compound with its molecular target. The data for the comparative compounds are representative values from the scientific literature.
Table 2: Comparative Binding Affinity (Ki) at Human 5-HT1A and D2 Receptors
| Compound | 5-HT1A Ki (nM) | D2 Ki (nM) |
| This compound | Undetermined | Undetermined |
| 8-OH-DPAT | ~1 | >1000 |
| WAY-100635 | ~0.1 | >1000 |
| Ropinirole | >1000 | ~20 |
| Haloperidol | ~200 | ~1.5 |
Lower Ki values indicate higher binding affinity.
Table 3: Comparative Functional Activity (EC50/IC50) at Human 5-HT1A and D2 Receptors
| Compound | 5-HT1A Functional Assay (EC50/IC50, nM) | D2 Functional Assay (EC50/IC50, nM) |
| This compound | Undetermined | Undetermined |
| 8-OH-DPAT | ~2 (Agonist) | >10000 |
| WAY-100635 | ~0.5 (Antagonist) | >10000 |
| Ropinirole | >10000 | ~50 (Agonist) |
| Haloperidol | >10000 | ~10 (Antagonist) |
EC50 represents the concentration for 50% of maximal agonist response. IC50 represents the concentration for 50% inhibition of a response.
Experimental Protocols
To experimentally validate the molecular target of this compound, the following standard assays are recommended.
Radioligand Binding Assay Protocol
This assay directly measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT1A or D2 receptors) are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]Spiperone for D2) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Flux Functional Assay (for Gq-coupled or promiscuous G-protein coupled receptors)
This assay measures the functional consequence of receptor activation, specifically the mobilization of intracellular calcium. While 5-HT1A and D2 receptors are typically Gi/o-coupled, they can be engineered to couple to Gq pathways for screening purposes.
-
Cell Culture: Cells stably expressing the receptor of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (this compound) is added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time as changes in fluorescence intensity using a plate reader (e.g., a FLIPR or FlexStation).
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (for agonists) or IC50 (for antagonists).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the 5-HT1A and D2 receptors.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for identifying and characterizing the molecular target of a novel compound.
Caption: Experimental Workflow for Target Validation.
Assessing the Selectivity of (5-Fluoro-1H-indol-3-YL)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of (5-Fluoro-1H-indol-3-YL)methanamine and its close structural analogs, Tryptamine and 5-Fluorotryptamine. The following sections detail their binding affinities and functional activities at key monoamine receptors and transporters, offering insights into their potential therapeutic applications and off-target effects.
Comparative Selectivity Profile
The selectivity of a compound for its intended target over other biological molecules is a critical determinant of its therapeutic efficacy and safety profile. In the context of neuropharmacology, understanding the interaction of tryptamine derivatives with various serotonin (5-HT) and dopamine (DA) receptors, as well as monoamine transporters, is paramount.
The following table summarizes the available quantitative data for this compound's analogs, Tryptamine and 5-Fluorotryptamine. Due to the limited publicly available data for this compound, this comparison relies on these closely related structures to infer its likely selectivity profile.
| Compound | Target | Parameter | Value (nM) |
| 5-Fluorotryptamine | 5-HT1A Receptor | Ki | 18[1] |
| 5-HT2A Receptor | Ki | 6.0 - 3,908[1] | |
| 5-HT2B Receptor | Ki | 5.7[1] | |
| 5-HT2C Receptor | Ki | 3.72[1] | |
| Serotonin Release | EC50 | 10.1[1] | |
| Dopamine Release | EC50 | 82.3[1] | |
| Norepinephrine Release | EC50 | 464[1] | |
| Tryptamine | 5-HT2A Receptor | EC50 | 7.36 ± 0.56[2] |
| 5-HT1A Receptor | - | Inactive[2] | |
| Serotonin Release | EC50 | 32.6[2] | |
| Dopamine Release | EC50 | 164[2] | |
| Norepinephrine Release | EC50 | 716[2] |
Note: Ki (inhibitory constant) represents the concentration of a ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates higher binding affinity. EC50 (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for key experiments typically employed to assess the selectivity of compounds like this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT1A, 5-HT2A) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) is incubated with the membrane preparation and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Monoamine Release Assays
Objective: To determine the functional potency (EC50) of a test compound to induce the release of monoamine neurotransmitters (serotonin, dopamine, norepinephrine).
General Procedure:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells are stably transfected to express the desired monoamine transporter (e.g., SERT, DAT, NET).
-
Radiolabel Loading: The cells are pre-incubated with a radiolabeled monoamine (e.g., [3H]5-HT, [3H]DA, [3H]NE) to allow for its uptake into the cells.
-
Washing: Excess extracellular radiolabel is removed by washing the cells with buffer.
-
Compound Treatment: The cells are then incubated with varying concentrations of the test compound.
-
Supernatant Collection: The amount of radiolabel released into the supernatant is measured at specific time points.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal release (EC50) is determined by non-linear regression analysis of the dose-response curve.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for in vitro selectivity assessment.
Caption: Key molecular targets for selectivity profiling.
Discussion
The available data on Tryptamine and 5-Fluorotryptamine suggest that fluorination at the 5-position of the indole ring can significantly modulate the selectivity profile. 5-Fluorotryptamine exhibits nanomolar affinity for several serotonin receptor subtypes, with a particularly high affinity for the 5-HT2C receptor. It also potently induces the release of serotonin, with progressively lower potency for dopamine and norepinephrine release.
In contrast, Tryptamine is a potent serotonin and dopamine releasing agent but is reported to be inactive at the 5-HT1A receptor. Its activity at other serotonin receptor subtypes requires further investigation for a complete comparative analysis.
Based on these findings, it can be hypothesized that this compound will likely exhibit a preference for serotonin receptors and the serotonin transporter over their dopaminergic and noradrenergic counterparts. The presence of the fluorine atom may enhance its affinity for certain 5-HT receptor subtypes, similar to what is observed with 5-Fluorotryptamine.
Conclusion
A comprehensive assessment of the selectivity of this compound necessitates direct experimental evaluation. However, by comparing the pharmacological profiles of its close analogs, Tryptamine and 5-Fluorotryptamine, researchers can formulate informed hypotheses to guide future studies. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. A thorough understanding of the selectivity profile is crucial for the rational design and development of novel therapeutic agents targeting the serotonergic system.
References
Independent Verification of (5-Fluoro-1H-indol-3-YL)methanamine's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an independent verification of the pharmacological effects of (5-Fluoro-1H-indol-3-YL)methanamine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this analysis focuses on the closely related analogue, 5-Fluorotryptamine (5-FT). 5-FT shares the core tryptamine scaffold and the critical 5-fluoro substitution, differing only by an ethylamine side chain versus the methylamine of the target compound. This document compares the pharmacological profile of 5-FT with other relevant tryptamine derivatives, offering insights into its expected interactions with key biological targets, primarily serotonin receptors. Detailed experimental protocols for assessing these interactions and visualizations of the associated signaling pathways are provided to support further research and drug development efforts.
Introduction
This compound belongs to the tryptamine class of compounds, which are known to exhibit a wide range of pharmacological activities, primarily through their interaction with serotonin (5-HT) receptors.[1][2] The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[3] This guide aims to provide a comparative analysis of the pharmacological effects of this compound, leveraging data from its close structural analog, 5-Fluorotryptamine (5-FT), and other relevant tryptamine derivatives.
Tryptamine and its derivatives are naturally occurring and synthetic compounds that play significant roles as neurotransmitters, neuromodulators, and psychoactive substances.[4] Their diverse biological activities stem from their structural similarity to serotonin, allowing them to interact with various 5-HT receptor subtypes.[5][6] Understanding the structure-activity relationships within this class of compounds is crucial for the development of novel therapeutics targeting a range of conditions, including depression, anxiety, and other neurological disorders.[7]
Comparative Pharmacological Data
The following tables summarize the available quantitative data for 5-Fluorotryptamine (5-FT) and other comparative tryptamine derivatives. This data provides a basis for predicting the potential pharmacological profile of this compound.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2B Receptor | 5-HT2C Receptor |
| 5-Fluorotryptamine (5-FT) | 18[1] | 6.0 - 3,908[1] | 5.7[1] | 3.72[1] |
| Serotonin (5-HT) | - | - | - | - |
| N,N-Dimethyltryptamine (DMT) | - | - | - | - |
| Psilocin (4-HO-DMT) | High Affinity | High Affinity | - | High Affinity |
Data for Serotonin and DMT are widely available in the literature but not included in a directly comparable format in the initial search results. Psilocin's affinity is described qualitatively as high for several receptors.
Table 2: Functional Activity at Serotonin Receptors (EC50, nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor |
| 5-Fluorotryptamine (5-FT) | 129 (Agonist)[1] | 2.64 - 58 (Full Agonist, Emax 110%)[1] |
| Serotonin (5-HT) | - | - |
| N,N-Dimethyltryptamine (DMT) | - | Partial Agonist |
Emax refers to the maximum effect of the drug.
Table 3: Monoamine Release (EC50, nM)
| Compound | Serotonin Release | Dopamine Release | Norepinephrine Release |
| 5-Fluorotryptamine (5-FT) | 10.1[1] | 82.3[1] | 464[1] |
Table 4: Monoamine Oxidase (MAO) Inhibition (IC50, nM)
| Compound | MAO-A | MAO-B |
| 5-Fluorotryptamine (5-FT) | 13,200 (Weak)[1] | 52,500 (Weak)[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the pharmacological effects of tryptamine derivatives.
Radioligand Binding Assay for Serotonin Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from serotonin receptors.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Test compound: this compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a known ligand).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Gs-Coupled Receptor (cAMP Accumulation Assay)
This protocol is used to determine the functional activity (e.g., agonist or antagonist) of a test compound at a Gs-coupled serotonin receptor (e.g., 5-HT4, 5-HT6, 5-HT7).
Objective: To measure the effect of this compound on cyclic AMP (cAMP) production in cells expressing a Gs-coupled serotonin receptor.
Materials:
-
CHO-K1 or HEK293 cells transiently or stably expressing the Gs-coupled serotonin receptor of interest.
-
Test compound: this compound.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor for a defined period.
-
Add serial dilutions of the test compound or control compounds (e.g., a known agonist or antagonist).
-
Incubate for a specific time at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) from the curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by serotonin receptors and a typical experimental workflow for pharmacological characterization.
Discussion and Conclusion
The pharmacological data for 5-Fluorotryptamine (5-FT) strongly suggest that this compound is likely to be a potent agonist at both 5-HT1A and 5-HT2A receptors, with a potential for full agonism at the 5-HT2A receptor. The 5-fluoro substitution is known to influence the electronic properties of the indole ring, which can impact receptor binding and functional activity. Furthermore, the data on 5-FT as a serotonin and dopamine releasing agent indicates that this compound may also possess monoamine releasing properties, although the potency may differ due to the shorter alkyl chain. The weak MAO-A and MAO-B inhibition observed with 5-FT suggests that this compound is unlikely to be a potent MAO inhibitor.
It is critical to emphasize that these are predictions based on a close structural analog. Direct experimental verification of the pharmacological effects of this compound is necessary to confirm its precise pharmacological profile. The experimental protocols provided in this guide offer a robust framework for conducting such an investigation. The comparative data and pathway analyses presented here serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this and related compounds. Future studies should focus on obtaining direct binding and functional data for this compound to fully elucidate its mechanism of action and potential clinical applications.
References
- 1. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. BindingDB BDBM50123075 4-Fluoro-2-{5-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-pentyl}-isoindole-1,3-dione::CHEMBL335844 [bindingdb.org]
- 4. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(5-Fluoro-1H-indol-3-yl)-N,N-diméthylméthanamine, 5 g, N°CAS 343-90-8 | Produits chimiques pour la recherche | Produits Biochimiques - Expansion des Produits | Campagne | Carl ROTH - France [carlroth.com]
- 7. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (5-Fluoro-1H-indol-3-YL)methanamine: A Procedural Guide
This document provides detailed procedures for the safe handling and proper disposal of (5-Fluoro-1H-indol-3-YL)methanamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following guidelines are intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling due to its hazard profile. It is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[1] Furthermore, it is very toxic to aquatic life. Adherence to strict safety protocols during use and disposal is mandatory.
| Property | Data | Source |
| Melting Point | 51 - 54 °C (124 - 129 °F) | |
| Boiling Point | 253 - 254 °C (487 - 489 °F) | |
| Partition Coefficient | log Pow: 2.14 (Bioaccumulation is not expected) | |
| GHS Hazard Statements | H302, H311, H315, H319, H335, H400 | [1] |
Step-by-Step Disposal Protocol
Proper disposal is critical to prevent personal injury and environmental contamination. Do not dispose of this chemical down the drain or through evaporation.[2]
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Gloves: Wear nitrile rubber gloves.[2] For tasks with a higher risk of splash, consider double-gloving or using thicker, chemical-resistant gloves.
-
Eye Protection: Use ANSI-approved chemical splash goggles.[2] A face shield may be necessary for larger quantities.
-
Lab Coat: A fully buttoned lab coat is required.[2] For larger transfers, a chemical-resistant apron is recommended.
-
General Attire: Full-length pants and closed-toed shoes are mandatory at all times.[2]
Waste Collection
All waste containing this compound must be collected as hazardous waste.
-
Container Selection: Use a compatible container, such as a polyethylene container, for collecting halogenated solvent waste.[2] Ensure the container is in good condition, not leaking, and has a secure, threaded cap.[3][4] Do not use metal containers, as halogenated compounds can degrade to form acids that corrode metal.[2]
-
Waste Segregation: Collect halogenated organic waste separately from non-halogenated waste and other incompatible materials like acids, bases, and oxidizing agents.[2][4] Mixing waste streams can increase disposal costs and create safety hazards.[4]
-
Procedure: Conduct all waste transfers within a certified laboratory chemical fume hood to control vapor exposure.[2] Keep the waste container closed at all times except when actively adding waste.[3][4][5]
Labeling and Storage
Proper labeling and storage are essential for safety and regulatory compliance.
-
Labeling: As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" tag to the container.[4][5] The label must clearly identify all chemical constituents by their full names and include their approximate percentages.[4]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a flammable storage cabinet or a cabinet under a fume hood.[2][5] The storage area must be cool, dry, well-ventilated, and away from sources of ignition.[2][6] Ensure the container is stored upright in secondary containment to catch any potential leaks.[5][7]
Arranging for Disposal
-
Request Pickup: Once the waste container is three-quarters full, or as per your institution's guidelines, arrange for its removal.[5] Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup.[4]
-
Spill Management: In case of a spill, contain the material with an inert absorbent.[6][8] Place the absorbent material and any contaminated debris into a sealed, labeled plastic bag or container for disposal as hazardous waste.[5][8] For large spills, evacuate the area and contact emergency services.[3]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. PSFC Halogenated Solvents [www-internal.psfc.mit.edu]
Personal protective equipment for handling (5-Fluoro-1H-indol-3-YL)methanamine
Essential Safety and Handling Guide for (5-Fluoro-1H-indol-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (also known as 5-Fluoro-3-aminomethylindole or 5-Fluorotryptamine). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data sheets (SDS) for structurally similar compounds, it is classified as harmful if swallowed and toxic in contact with skin.[1] It can also cause serious eye irritation and may cause respiratory irritation. It is very toxic to aquatic life.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are a suitable option.[3] Always inspect gloves prior to use and change them frequently, especially after direct contact with the substance. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent skin contact.[2] For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Required if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when handling the solid form which may generate dust.[2] Use only outdoors or in a well-ventilated area. |
Operational and Disposal Plans
Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[2][4] The use of a chemical fume hood is recommended, especially when handling the solid powder to avoid inhalation of dust.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
General Handling Procedures:
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store locked up.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of accordingly.
-
Waste Collection:
-
Collect waste in a suitable, labeled, and tightly sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Route:
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes.[2] Call a physician immediately.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[4] Call a poison center or doctor if you feel unwell.[1]
Spill Response Workflow
In the event of a spill, follow the procedure outlined in the workflow diagram below. The primary goals are to ensure personnel safety, contain the spill, and decontaminate the area.
Caption: Workflow for handling a chemical spill.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, 2 g, CAS No. 343-90-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
